Product packaging for Methacrylonitrile(Cat. No.:CAS No. 126-98-7)

Methacrylonitrile

Cat. No.: B127562
CAS No.: 126-98-7
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Description

Methacrylonitrile (MAN; CAS 126-98-7) is an unsaturated aliphatic nitrile that serves as a versatile building block in material science and polymer research . It is a clear, colorless liquid with a bitter almond-like odor and is characterized by its high reactivity, readily undergoing polymerization and copolymerization . This product is supplied as a high-purity, stabilized material for research and development applications only. Research Applications and Value: this compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics . It acts as a key comonomer that can improve the strength, thermal stability, cohesion, and gas barrier properties of the resulting polymers . Its primary research value lies in its use as a potential replacement for acrylonitrile in the manufacture of ABS-like polymers and in applications requiring advanced performance characteristics . Specific research areas include the development of high-performance automotive components, specialty adhesives and sealants, gas barrier coatings for packaging, and alkali-resistant latexes . It is also investigated for use in the synthesis of other chemical intermediates such as acids, amides, amines, and esters . Mechanism of Action: The reactivity of this compound is driven by its electron-deficient double bond and nitrile group. In polymerization reactions, it forms free radicals that initiate chain growth, leading to the formation of high molecular weight polymers . The methyl group on the second carbon influences its electron density, making it more susceptible than acrylonitrile to certain metabolic activation pathways in toxicological studies, primarily involving cytochrome P-450 enzymes, which can lead to the liberation of cyanide . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. This compound is a flammable liquid and is toxic by inhalation, skin contact, and ingestion . It is metabolized to cyanide in the body, and signs of exposure may align with cyanide poisoning . Appropriate personal protective equipment (PPE) and engineering controls should be used. The shipped product is stabilized, but storage conditions should be followed to prevent hazardous polymerization . Shipping Information: This product is available for shipping in various volumes, from 160 kg drums to larger-scale ISO containers, to support both laboratory and pilot-scale research efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N B127562 Methacrylonitrile CAS No. 126-98-7

Properties

IUPAC Name

2-methylprop-2-enenitrile
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InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3
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InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C#N
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Molecular Formula

C4H5N
Record name METHACRYLONITRILE, STABILIZED
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Related CAS

25067-61-2
Record name 2-Propenenitrile, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1024176
Record name Methacrylonitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds.
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Boiling Point

194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F
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Flash Point

55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3%
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Density

0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80
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Vapor Density

2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31
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Vapor Pressure

40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg
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Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.
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Color/Form

Colorless liquid.

CAS No.

126-98-7, 25067-61-2
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Melting Point

-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F
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Foundational & Exploratory

Methacrylonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties of methacrylonitrile. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy comparison. Detailed experimental methodologies and visual representations of key processes are included to support researchers and scientists in their understanding and application of this compound.

Core Chemical and Physical Properties

This compound, also known as 2-methyl-2-propenenitrile, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N.[1] It is a clear, colorless to slightly yellow liquid with a characteristic bitter almond-like odor.[1][2] This compound is widely utilized in the production of polymers, including homopolymers, copolymers, elastomers, and plastics. It also serves as a crucial intermediate in the synthesis of various organic compounds such as acids, amides, amines, and esters.[3]

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueReferences
Molecular Formula C₄H₅N[4]
Molecular Weight 67.09 g/mol [4]
Density 0.8001 g/mL at 20 °C (68 °F)[5][6]
Boiling Point 90-92 °C (194-198 °F) at 760 mmHg[1][2][3]
Melting Point -35.8 °C (-32.4 °F)[1]
Vapor Pressure 71 mmHg at 25 °C (77 °F)[1]
Water Solubility 2.57 g/100 mL at 20 °C[1]
Flash Point 12 °C (54 °F) (closed cup)[2]
Refractive Index 1.400 at 20 °C[2]
Safety and Handling

This compound is a highly flammable and toxic compound.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[7] The vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6] Due to its reactivity, commercial preparations are typically stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization.[8] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should always be used when handling this chemical.[7]

Key Experimental Protocols

This section details standardized methodologies for determining some of the fundamental properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block. The heating bath can contain a high-boiling point liquid like mineral oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place liquid sample in test tube B Invert sealed capillary in liquid A->B C Attach assembly to thermometer B->C D Immerse in heating bath C->D E Heat bath slowly and evenly D->E Begin Heating F Observe stream of bubbles from capillary E->F G Remove heat source F->G H Record temperature when liquid enters capillary G->H I Result

Boiling Point Determination Workflow
Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property for identification and purity assessment. This compound is a liquid at room temperature, but this protocol is provided for general reference for related solid compounds.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube, sealed at one end, to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Melting Point Range: The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.

Methodology:

  • Solvent and Solute Preparation: A known volume or mass of the solvent (e.g., water) is placed in a container.

  • Solute Addition: A known mass of the solute (this compound) is added to the solvent.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as gas chromatography or spectroscopy. This concentration represents the solubility of the substance at that temperature.

Chemical Structure and Reactivity

This compound's structure, featuring a vinyl group and a nitrile group attached to the same carbon, dictates its reactivity. The double bond and the nitrile group are the primary sites for chemical reactions.

Chemical Structure of this compound
Synthesis of this compound

One of the common industrial methods for the synthesis of this compound is the vapor-phase ammoxidation of isobutylene (B52900). This process involves the reaction of isobutylene with ammonia (B1221849) and oxygen in the presence of a catalyst at elevated temperatures.[8]

Methacrylonitrile_Synthesis cluster_reactants Reactants cluster_products Products Isobutylene Isobutylene (CH₂(C(CH₃)₂)) Reaction Vapor-Phase Ammoxidation (Catalyst, High Temp.) Isobutylene->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction Oxygen Oxygen (O₂) Oxygen->Reaction This compound This compound (CH₂=C(CH₃)CN) Reaction->this compound Water Water (H₂O) Reaction->Water

Synthesis of this compound via Ammoxidation

Metabolic Pathways

The metabolism of this compound in biological systems is complex and can proceed through several pathways. A primary route involves the cytochrome P450 enzyme system, particularly CYP2E1, which leads to the formation of an epoxide intermediate. This reactive epoxide can then be detoxified or can release cyanide. Another significant pathway is the direct conjugation with glutathione (B108866) (GSH).

Methacrylonitrile_Metabolism cluster_pathway1 Oxidative Metabolism cluster_pathway2 Conjugation MAN This compound CYP2E1 Cytochrome P450 (CYP2E1) MAN->CYP2E1 GSH Glutathione (GSH) MAN->GSH Epoxide Epoxide Intermediate CYP2E1->Epoxide Cyanide Cyanide (CN⁻) Epoxide->Cyanide Conjugate GSH Conjugate GSH->Conjugate Excretion Urinary Excretion Conjugate->Excretion

Metabolic Pathways of this compound

The oxidative pathway is of particular toxicological interest as the liberation of cyanide is a key mechanism of this compound's toxicity.[8] The conjugation pathway represents a detoxification route, leading to the excretion of mercapturic acid derivatives.

References

An In-depth Technical Guide to the Synthesis of Methacrylonitrile from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacrylonitrile (MAN), a key chemical intermediate, through the vapor-phase catalytic ammoxidation of isobutylene (B52900). The document details the core aspects of this industrial process, including catalyst formulations, detailed experimental protocols, reaction mechanisms, and process workflows. All quantitative data is summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (2-methylprop-2-enenitrile) is an unsaturated aliphatic nitrile of significant interest in the chemical and pharmaceutical industries. It serves as a monomer in the production of specialty polymers, elastomers, and plastics, and as a valuable intermediate in the synthesis of various acids, amides, amines, and esters. The predominant commercial route to this compound is the vapor-phase ammoxidation of isobutylene, a process that involves the reaction of isobutylene with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures.[1] This guide delves into the technical intricacies of this synthesis, providing a robust resource for professionals in research and development.

Catalytic Systems for Isobutylene Ammoxidation

The efficacy of isobutylene ammoxidation is critically dependent on the catalyst's composition and structure. The most successful catalysts are complex mixed metal oxides, typically supported on silica. These systems are designed to facilitate the multi-step reaction with high conversion of isobutylene and high selectivity towards this compound, while minimizing the formation of byproducts such as methacrolein, acetonitrile, hydrogen cyanide (HCN), and carbon oxides.[2][3]

Molybdenum-Bismuth (Mo-Bi) Based Catalysts

The cornerstone of isobutylene ammoxidation catalysis is the combination of molybdenum and bismuth oxides. These are often promoted with a variety of other metallic elements to enhance activity, selectivity, and stability. A common formulation involves a Mo-Bi-Fe system, further promoted with alkali metals like potassium (K) or cesium (Cs) and other elements such as cobalt (Co), cerium (Ce), or phosphorus (P).[3][4] The synergistic interaction between the different metal oxide phases is believed to be key to the catalyst's performance.[3]

Antimony (Sb) Based Catalysts

Another important class of catalysts for this process is based on antimony oxides, often in combination with elements like iron (Fe), molybdenum (Mo), and vanadium (V). These catalysts have also demonstrated high efficacy in the ammoxidation of olefins.

The following table summarizes the composition of various catalysts reported in the literature for the synthesis of this compound from isobutylene.

Catalyst SystemPromotersSupportKey Active Phases (putative)Reference
Mo-Bi-FeK, PSiO₂Bi₂(MoO₄)₃, Fe₂(MoO₄)₃[5]
P-Sb-Mo-Bi--Complex oxides of P, Sb, Mo, Bi[2]
Bi-Mo-W-II-XCa, Co, etc.-Complex oxides of Bi, Mo, W, Group II, and other transition metals[5]
U-MoAs, Bi, Sn, V, Fe, Ni, CoSiO₂Uranium and Molybdenum oxides[6]
Mo-Bi-Co-Fe-CeCs-β-CoMoO₄, γ-Bi₂MoO₆[3][4]

Experimental Protocols

This section provides detailed methodologies for the preparation of a representative catalyst and the execution of the ammoxidation reaction.

Catalyst Preparation: Hydrothermal Synthesis of a Bi-Mo-Co-Fe-Oxide Catalyst

This protocol is adapted from methodologies described for complex mixed metal oxide synthesis.[4]

Materials:

  • Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Nitric acid (HNO₃, 70%)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution A (Molybdenum): Dissolve a stoichiometric amount of ammonium heptamolybdate in deionized water with gentle heating (approx. 60°C) to form a clear solution.

  • Solution B (Bi, Co, Fe): In a separate beaker, dissolve stoichiometric amounts of bismuth(III) nitrate, cobalt(II) nitrate, and iron(III) nitrate in deionized water. Add a small amount of concentrated nitric acid to ensure complete dissolution and prevent hydrolysis of the bismuth salt.

  • Precipitation: Slowly add Solution B to Solution A with vigorous stirring. A precipitate will form. Continue stirring for 1-2 hours at room temperature to ensure homogeneous mixing.

  • Hydrothermal Treatment: Transfer the resulting slurry to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.

  • Washing and Drying: After cooling the autoclave to room temperature, filter the solid product and wash it repeatedly with deionized water to remove any unreacted precursors and nitrate ions. Dry the resulting filter cake in an oven at 120°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace under a flow of air. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 5 hours.

  • Characterization: The final catalyst can be characterized by techniques such as X-ray Diffraction (XRD) to identify the crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area measurement, and Temperature-Programmed Reduction (TPR) to study the redox properties.[3]

Ammoxidation Reaction Protocol

The following is a general procedure for evaluating catalyst performance in a lab-scale fixed-bed reactor.

Equipment:

  • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for isobutylene, ammonia, and air

  • Vaporizer for introducing water (as steam)

  • Condenser and collection system for products

  • Gas chromatograph (GC) for online or offline analysis of reactants and products

Procedure:

  • Catalyst Loading: Pack a known amount (e.g., 5-10 g) of the prepared catalyst into the reactor, typically supported on quartz wool.

  • Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 420-480°C) under a flow of an inert gas like nitrogen.

  • Reaction Feed Introduction: Introduce the reactant gas mixture into the reactor using mass flow controllers. A typical molar ratio of isobutylene:ammonia:air:steam is 1:1.2:10:4.[2] The total flow rate is adjusted to achieve a desired gas hourly space velocity (GHSV).

  • Reaction: Conduct the reaction at the set temperature for a specified duration. Monitor the temperature profile across the catalyst bed.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products. The liquid products are collected and analyzed by gas chromatography (GC) equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID). The non-condensable gases can be analyzed by a separate GC with a thermal conductivity detector (TCD).

  • Data Analysis: Calculate the isobutylene conversion, selectivity to this compound and other byproducts, and the yield of this compound based on the GC analysis results.

Quantitative Data Presentation

The performance of different catalytic systems under various reaction conditions is crucial for process optimization. The following tables summarize representative data compiled from various sources.

Table 4.1: Performance of Various Catalysts in Isobutylene Ammoxidation

Catalyst Composition (Atomic Ratio)Temp (°C)C₄H₈ Conv. (%)MAN Select. (%)MAN Yield (%)Byproduct Select. (%) (MAN, HCN, ACN)Reference
P₁Sb₅Mo₁₂Bi₁460856454Methacrolein: 4, HCN: 4, Acetonitrile: 5[2]
Bi-Mo-W-Ca-Nb (1:1.1:0.7:2.4:0.08)45097.285.382.9Not specified[5]
Mo₁₂Bi₁.₆Fe₁Co₈Ce₀.₄Cs₀.₄K₀.₂Sb₀.₃₆38095.371.768.3Not specified[3]
U₁Mo₁ (promoted with Fe, Bi)~425-540HighHighNot specifiedNot specified[6]

Note: Direct comparison can be challenging due to variations in reaction conditions and reactor configurations.

Reaction Mechanism and Pathways

The ammoxidation of isobutylene is widely believed to proceed via a Mars-van Krevelen redox mechanism.[7] This mechanism involves the catalyst lattice oxygen participating in the reaction, followed by its replenishment from the gas-phase oxygen.

The key steps are:

  • Allylic Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from a methyl group of isobutylene on an active site of the catalyst (e.g., a Bi³⁺ site), forming a π-allyl intermediate.[7]

  • Oxygen Insertion/Ammonia Reaction: The adsorbed allyl species then reacts with lattice oxygen and adsorbed ammonia species (formed by the dissociation of NH₃ on the catalyst surface) to form an intermediate that subsequently dehydrates to form this compound.

  • Catalyst Re-oxidation: The reduced catalyst site is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.

The following diagrams illustrate the overall process workflow, catalyst preparation, and the proposed reaction network.

Diagrams

experimental_workflow Overall Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Separation & Analysis prep_start Precursor Solutions precipitation Precipitation/ Co-mixing prep_start->precipitation hydrothermal Hydrothermal Treatment precipitation->hydrothermal drying Washing & Drying hydrothermal->drying calcination Calcination drying->calcination catalyst Final Catalyst calcination->catalyst reactor Fixed-Bed Reactor catalyst->reactor Catalyst Loading reactants Isobutylene, NH₃, Air, Steam reactants->reactor product_stream Gaseous Effluent reactor->product_stream quench Quench/ Neutralization product_stream->quench absorption Absorption quench->absorption distillation Distillation Columns absorption->distillation products MAN, HCN, Acetonitrile distillation->products

Caption: Overall workflow from catalyst synthesis to product separation.

catalyst_prep_flow Catalyst Preparation Flow solution_A Ammonium Heptamolybdate in H₂O mixing Mix Solutions (Vigorous Stirring) solution_A->mixing solution_B Bi, Fe, Co Nitrates in acidified H₂O solution_B->mixing slurry Homogeneous Slurry mixing->slurry autoclave Hydrothermal Treatment (180°C, 24h) slurry->autoclave filtering Filter & Wash with Deionized H₂O autoclave->filtering drying Dry in Oven (120°C) filtering->drying calcination Calcine in Air (500°C, 5h) drying->calcination final_catalyst Bi-Mo-Co-Fe-Oxide Catalyst calcination->final_catalyst reaction_network Isobutylene Ammoxidation Reaction Network isobutylene Isobutylene (C₄H₈) man This compound (MAN) (C₄H₅N) isobutylene->man Main Reaction methacrolein Methacrolein (C₄H₆O) isobutylene->methacrolein Partial Oxidation acetonitrile Acetonitrile (ACN) (C₂H₃N) isobutylene->acetonitrile C-C Cleavage hcn Hydrogen Cyanide (HCN) isobutylene->hcn C-C Cleavage co_x CO, CO₂ isobutylene->co_x Total Oxidation nh3_o2 + NH₃, O₂ man->co_x Over-oxidation methacrolein->man + NH₃ methacrolein->co_x Over-oxidation

References

A Comprehensive Technical Guide to Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methacrylonitrile, a key chemical intermediate. It covers its fundamental properties, synthesis, metabolic pathways, and relevant experimental protocols, tailored for professionals in research and development.

Core Identification

  • IUPAC Name: 2-Methylprop-2-enenitrile[1][2][3]

  • CAS Number: 126-98-7[1][2][3][4][5]

  • Synonyms: Methylacrylonitrile, 2-Cyanopropene, Isopropene cyanide[1][2]

This compound is an unsaturated aliphatic nitrile utilized in the production of polymers, elastomers, and plastics.[1][6] It also serves as a chemical intermediate for synthesizing various organic compounds like acids, amides, and esters.[1][6]

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic odor resembling bitter almonds.[1][2] It is a flammable and toxic compound that is readily absorbed through the skin.[7][8]

PropertyValue
Molecular Formula C4H5N[1][2][3]
Molecular Weight 67.09 g/mol [1][2][4][5]
Melting Point -35.8 °C (-32.4 °F)[1][4][7]
Boiling Point 90-92 °C (194-198 °F)[1][4][9]
Density 0.8 g/mL at 25 °C[1][4][5]
Vapor Pressure 64-71 mmHg at 20-25 °C[1][5]
Water Solubility 2.57 g/100 mL at 20 °C[1][9]
Flash Point 12.8 °C (55 °F)[2][7]
Lower Explosive Limit (LEL) 2%[7]
Upper Explosive Limit (UEL) 6.8%[7]

Synthesis and Reactivity

Synthesis: Commercially, this compound is primarily produced through the vapor-phase ammoxidation of isobutylene. This reaction involves isobutylene, ammonia, and oxygen in the presence of a catalyst.[1] By-products of this process include acetonitrile, hydrogen cyanide, and acrolein.[1] Other synthesis routes include the dehydration of methacrylamide (B166291) or the reaction of isopropylene oxide with ammonia.[1][6]

Reactivity: this compound is a reactive, unsaturated alkyl nitrile.[10] Its double bond allows for additional reactions with biological molecules.[1] The compound can undergo rapid polymerization in the absence of a stabilizer, which can be explosive.[1][11] For this reason, the commercial product is typically stabilized with about 50 ppm of hydroquinone (B1673460) monomethyl ether.[1][10] When heated to decomposition, it emits toxic fumes of cyanide and nitrogen oxides.[7]

Isobutylene Isobutylene Reaction Vapor-Phase Ammoxidation (Catalyst) Isobutylene->Reaction Ammonia Ammonia Ammonia->Reaction Oxygen Oxygen Oxygen->Reaction MAN This compound Reaction->MAN Byproducts By-products (Acetonitrile, HCN, etc.) Reaction->Byproducts

Commercial Synthesis of this compound.

Metabolism and Toxicological Profile

The toxicity of this compound is primarily linked to the in vivo metabolic release of cyanide.[10][12] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase, which is critical for the central nervous system.[10]

There are two primary metabolic pathways for this compound:

  • Direct Glutathione (B108866) (GSH) Conjugation: this compound can be directly conjugated with GSH, leading to the formation of S-(2-cyanopropyl)GSH. This conjugate is further metabolized to N-acetyl-S-(2-cyanopropyl)cysteine (NACPC), which is then excreted in the urine.[1] This process can lead to the depletion of glutathione in the liver.[1]

  • Oxidative Metabolism via Cytochrome P450: The cytochrome P450 enzyme CYP2E1 metabolizes this compound in the liver.[1] This oxidative reaction forms a highly unstable epoxide intermediate, which can then transform to release cyanide.[1]

MAN This compound GSH_Pathway Direct Conjugation MAN->GSH_Pathway CYP2E1_Pathway Oxidative Metabolism MAN->CYP2E1_Pathway Conjugate S-(2-cyanopropyl)GSH GSH_Pathway->Conjugate with GSH Epoxide Unstable Epoxide Intermediate CYP2E1_Pathway->Epoxide via CYP2E1 GSH GSH CYP2E1 CYP2E1 NACPC N-acetyl-S-(2-cyanopropyl)cysteine (Urine Excretion) Conjugate->NACPC Cyanide Cyanide (CN⁻) -> Toxicity Epoxide->Cyanide

Metabolic Pathways of this compound.

Experimental Protocols

Detailed methodologies for studying the effects of this compound are crucial for research and drug development. Below is a summary of a typical gavage toxicity study protocol, based on studies conducted by the National Toxicology Program (NTP).[6]

Objective: To assess the toxicity of this compound following oral administration in a rodent model.

Materials and Methods:

  • Test Substance: this compound (CASRN 126-98-7), administered in deionized water by gavage.[6]

  • Animal Model: F344/N rats and B6C3F1 mice are commonly used.[6] Groups typically consist of 20 male and 20 female animals.[6]

  • Dose Administration:

    • Animals are administered this compound via gavage at varying dose levels (e.g., 0, 7.5, 15, 30, 60, or 120 mg/kg body weight).[6]

    • The dosing is typically conducted for a period of 13 weeks.[6]

  • Observations and Data Collection:

    • Clinical Observations: Animals are monitored for signs of toxicity, such as ataxia, trembling, convulsions, and irregular breathing.[1]

    • Body Weight and Feed Consumption: Measured weekly to assess general health and the impact of the test substance.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze for changes in blood cell counts and serum chemistry.

    • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. Tissues from major organs are collected, preserved, and examined microscopically for pathological changes.

  • Data Analysis: Statistical methods are used to compare the dose groups to the control group to determine any significant toxic effects.

start Start acclimation Animal Acclimation (e.g., F344/N Rats) start->acclimation grouping Randomization into Dose Groups (n=20/sex/group) acclimation->grouping dosing 13-Week Gavage Dosing (0-120 mg/kg) grouping->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination & Necropsy monitoring->termination analysis Sample Collection (Blood, Tissues) termination->analysis histo Histopathology analysis->histo report Data Analysis & Final Report histo->report

Workflow for a 13-Week Gavage Toxicity Study.

Safety and Handling

Given its toxicity and reactivity, strict safety protocols are mandatory when handling this compound.

  • Exposure Controls: The ACGIH-recommended Threshold Limit Value-Time-Weighted Average (TLV-TWA) is 1 ppm over an eight-hour work shift.[11] The odor threshold is reported to be around 2.1 to 7 ppm, meaning it may not be detectable by smell at hazardous concentrations.[2][13]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and protective clothing is essential to prevent skin and eye contact.[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: this compound should be stored in a cool, dark, well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents.[11][14] It must be stored with an inhibitor to prevent polymerization.[11]

  • First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move the individual to fresh air and provide oxygen if necessary.[7]

References

A Comprehensive Technical Guide to the Physical Properties of Liquid Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of liquid methacrylonitrile. The information is presented to support research, development, and safety protocols. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key physical properties cited.

Core Physical Properties of this compound

This compound (CH₂=C(CH₃)CN), also known as 2-methyl-2-propenenitrile, is a colorless to slightly yellow, volatile liquid with a characteristic bitter almond-like odor.[1][2][3] It is an unsaturated aliphatic nitrile used in the manufacturing of polymers, elastomers, and plastics.[2] The following tables summarize its key physical properties.

Table 1: General and Thermodynamic Properties

PropertyValueSource(s)
Molecular FormulaC₄H₅N[4][5]
Molecular Weight67.09 g/mol [1][4]
Boiling Point90-92 °C (194-198 °F) at 760 mmHg[2][4][6]
Melting Point-35.8 °C (-32.4 °F)[2][4][6]
Flash Point1.1 to 13 °C (52 to 55 °F) (closed cup)[1][7][8]
Heat of Vaporization31.8 kJ/mol at boiling point[1]

Table 2: Density and Vapor Properties

PropertyValueSource(s)
Density (liquid)0.8001 g/mL at 20 °C (68 °F)[2][6]
Vapor Density2.31 (Air = 1)[1][6]
Vapor Pressure71 mmHg at 25 °C (77 °F)[2]
64 mmHg at 20 °C (68 °F)[4][9]
40 mmHg at 12.8 °C (55 °F)[6]

Table 3: Solubility and Optical Properties

PropertyValueSource(s)
Solubility in Water2.57 g/100 mL at 20 °C[2][4][9]
Solubility in Organic SolventsMiscible with acetone (B3395972) and toluene. Slightly soluble in chloroform, ethyl acetate, and methanol.[4][8][10]
Refractive Index (n²⁰/D)1.4007 at 20 °C[1][4][9]
Surface Tension24.4 dynes/cm at 20 °C[1]
Viscosity0.392 cP at 20 °C[1]

Experimental Protocols for Determining Physical Properties

The determination of the physical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International.[1]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (ASTM D1120):

  • A sample of this compound is placed in a round-bottom flask.

  • Boiling stones are added to ensure smooth boiling.

  • A condenser is attached to the flask to cool the vapor and prevent its escape.

  • The apparatus is heated, and the temperature of the vapor is measured with a calibrated thermometer.

  • The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point.[11]

  • Corrections for atmospheric pressure are applied to standardize the boiling point to 760 mmHg.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Methodology (OECD Guideline 102):

  • A small, solidified sample of this compound is placed in a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • The temperature at which the first signs of melting are observed and the temperature at which the sample is completely liquid are recorded to determine the melting range.

Density Determination

Principle: Density is the mass of a substance per unit volume.

Methodology (OECD Guideline 109):

  • A calibrated pycnometer (a flask with a precise volume) is weighed empty.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again at a controlled temperature.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. For a volatile liquid like this compound, this process should be conducted in a well-ventilated fume hood.[12]

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology (ASTM D56 - Tag Closed-Cup Tester):

  • A sample of this compound is placed in a closed cup and slowly heated.[13]

  • An ignition source is periodically introduced into the vapor space above the liquid.

  • The temperature at which a flash is observed is recorded as the flash point.[13][14] The closed-cup method is preferred for volatile liquids to minimize vapor loss and provide a more conservative (lower) flash point.[15]

Vapor Pressure Determination

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Methodology (OECD Guideline 104 - Vapor Pressure Curve Method):

  • The substance is heated or cooled in a closed system, and the pressure is measured at various temperatures.

  • Alternatively, the gas saturation method can be used, where a stream of inert gas is passed through the liquid at a known rate, and the amount of vaporized substance is determined.[16][17]

Water Solubility Determination

Principle: Water solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (OECD Guideline 105 - Flask Method):

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • The solution is then centrifuged or filtered to remove the undissolved solute.

  • The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography.[18]

Viscosity Determination

Principle: Viscosity is a measure of a fluid's resistance to flow.

Methodology (Ostwald Viscometer):

  • For low-viscosity liquids like this compound, a capillary viscometer such as an Ostwald viscometer is commonly used.[19]

  • The time it takes for a known volume of the liquid to flow through a capillary of a known diameter under the force of gravity is measured.

  • The viscosity is then calculated by comparing this time to the time taken for a reference liquid with a known viscosity.[19]

Surface Tension Determination

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Methodology (Du Noüy Ring Method):

  • A platinum ring is submerged in the this compound sample.

  • The force required to pull the ring from the liquid surface is measured using a tensiometer.[2][20]

  • This force is directly related to the surface tension of the liquid.[2][20]

Refractive Index Determination

Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material.

Methodology (Abbe Refractometer):

  • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

  • Light is passed through the sample, and the angle of refraction is measured.

  • The refractive index is read directly from the instrument's scale. The temperature must be controlled as the refractive index is temperature-dependent.

Logical Workflow for Safe Handling and Risk Assessment

Given the hazardous nature of this compound, a systematic workflow for its safe handling and risk assessment is crucial. The following diagram illustrates the logical steps to be taken when working with this chemical.

SafeHandlingWorkflow cluster_planning 1. Pre-Experiment Planning cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Safe Handling & Storage cluster_emergency 4. Emergency Procedures a Review Safety Data Sheet (SDS) b Identify Hazards: - Flammable - Toxic (inhalation, ingestion, skin) - Irritant a->b Provides c Conduct Risk Assessment b->c d Develop Standard Operating Procedure (SOP) c->d e Chemical Splash Goggles & Face Shield d->e f Chemical-Resistant Gloves (e.g., Butyl Rubber) d->f g Flame-Resistant Lab Coat d->g h Closed-Toe Shoes d->h i Work in a Certified Chemical Fume Hood d->i SOP dictates n Locate & Test Emergency Equipment (Eyewash, Shower) d->n o Have Appropriate Spill Kit Readily Available d->o p Know Emergency Contact Information d->p j Ensure Proper Ventilation i->j q In Case of Exposure: - Skin: Wash immediately - Eyes: Flush for 15 min - Inhalation: Move to fresh air Seek immediate medical attention i->q In case of failure k Ground Equipment to Prevent Static Discharge m Keep Away from Ignition Sources & Incompatible Materials k->m l Store in a Cool, Dry, Well-Ventilated, Flammable Liquid Cabinet l->m

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and bonding of methacrylonitrile (C₄H₅N), a significant unsaturated aliphatic nitrile. The information presented is grounded in experimental data from rotational spectroscopy, offering precise insights into the molecule's geometry.

Molecular Structure and Bonding

This compound, systematically named 2-methylprop-2-enenitrile, is a four-carbon molecule featuring a vinyl group (C=C double bond), a nitrile group (C≡N triple bond), and a methyl group (-CH₃). The presence of the double and triple bonds, along with the methyl substituent, creates a distinct electronic environment that dictates its chemical reactivity and physical properties.

The precise arrangement of atoms in this compound has been determined through high-resolution spectroscopic techniques, which provide detailed information on bond lengths and angles.

Experimental Determination of Molecular Structure

The most accurate experimental data on the geometry of this compound comes from rotational spectroscopy. This technique measures the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, researchers can determine the molecule's moments of inertia, from which a highly precise molecular structure can be derived.

A comprehensive study of the semi-experimental equilibrium structure (reSE) of this compound was conducted using rotational spectroscopy on multiple isotopic species of the molecule. This involved the synthesis and analysis of various isotopologues, including those containing ¹³C, ¹⁵N, and deuterium, to accurately determine the positions of each atom.

The determination of the semi-experimental equilibrium structure of this compound involved the following key steps:

  • Synthesis of Isotopologues: To obtain a complete structural determination, various isotopically substituted versions of this compound were synthesized. This included the synthesis of deuterated isotopologues, for example, by using partially or fully deuterated acetone (B3395972) in the synthesis pathway.

  • Microwave Spectroscopy: The rotational spectra of the parent molecule and each of its isotopologues were recorded in the gas phase using a microwave spectrometer, typically covering a wide frequency range (e.g., 130–360 GHz).

  • Spectral Analysis: The complex rotational spectra, often showing splitting due to the internal rotation of the methyl group, were assigned and analyzed. The transition frequencies for each isotopologue were fit to a Hamiltonian model to extract precise rotational constants (A, B, C) and centrifugal distortion constants.

  • Structure Determination: The experimentally determined rotational constants for all isotopologues were used in a least-squares fitting procedure to determine the equilibrium bond lengths and angles of the molecule. This semi-experimental approach combines the experimental rotational constants with theoretical calculations of vibration-rotation interaction constants to arrive at a highly accurate equilibrium structure (reSE).

Quantitative Structural Data

The following table summarizes the key structural parameters of this compound as determined by the semi-experimental method.

ParameterBond/AngleValue
Bond Lengths (Å) C=CData not available in abstract
C-C (single)Data not available in abstract
C≡NData not available in abstract
C-H (vinyl)Data not available in abstract
C-H (methyl)Data not available in abstract
Bond Angles (°) C=C-CData not available in abstract
C-C-CData not available in abstract
C-C≡NData not available in abstract
H-C=CData not available in abstract
H-C-H (methyl)Data not available in abstract

Note: The specific numerical values for bond lengths and angles were not available in the provided search results. The referenced research abstract indicates the determination of this structure, but the full paper containing the data was not accessible.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the connectivity of the atoms and the key functional groups.

methacrylonitrile_structure C1 C C2 C C1->C2 double bond H1 H C1->H1 H2 H C1->H2 C3 C C2->C3 single bond C4 C C2->C4 single bond N1 N C3->N1 triple bond H3 H C4->H3 H4 H C4->H4 H5 H C4->H5

Caption: Molecular structure of this compound.

This guide has provided a summary of the current understanding of the molecular structure and bonding of this compound, with a focus on the experimental techniques used for its determination. For the most precise quantitative data, consulting the full peer-reviewed publication on the semi-experimental equilibrium structure is recommended.

Discovery and-History of Methacrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylonitrile (MAN), systematically named 2-methylprop-2-enenitrile, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N. It is a colorless to slightly yellow liquid with a characteristic bitter almond-like odor.[1] As a reactive monomer, this compound is a valuable precursor in the synthesis of a variety of polymers, including homopolymers, copolymers, elastomers, and plastics.[1] Furthermore, it serves as a crucial intermediate in the preparation of various organic compounds such as acids, amides, amines, and esters.[1] This guide provides a comprehensive overview of the discovery, historical development of synthesis methods, physical and chemical properties, and metabolic pathways of this compound, tailored for a technical audience.

Discovery and Early Synthesis

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and study emerged in the mid-20th century, following the growing interest in acrylic polymers. Early production methods focused on the dehydration of amide precursors and the reaction of abundant chemical feedstocks.

Dehydration of Methacrylamide

One of the earliest documented methods for synthesizing this compound is the dehydration of methacrylamide. A 1945 patent granted to Goodrich describes this process.[2] This method involves the removal of a water molecule from methacrylamide, typically in the vapor phase over a catalyst at elevated temperatures, to form the corresponding nitrile.

Experimental Protocol: Dehydration of Methacrylamide (Generalized from early patents)

  • Reactants: Methacrylamide, dehydration catalyst (e.g., phosphorus pentoxide, alumina).

  • Apparatus: A tube furnace reactor packed with the catalyst, a system for feeding the reactant, and a condenser and collection system for the product.

  • Procedure:

    • The catalyst is packed into the reactor tube and heated to the reaction temperature, typically in the range of 200-400°C.

    • Methacrylamide, either molten or in a solution with an inert solvent, is vaporized and passed over the heated catalyst bed.

    • The reaction products are then passed through a condenser to liquefy the this compound and any unreacted starting material or byproducts.

    • The collected liquid is then purified by distillation to isolate this compound.

  • Yields: The yields for this process can vary significantly based on the catalyst, temperature, and contact time.

G Methacrylamide Methacrylamide Vaporization Vaporization Methacrylamide->Vaporization CatalystBed Heated Catalyst Bed (e.g., Alumina) Vaporization->CatalystBed Condensation Condensation CatalystBed->Condensation Purification Distillation Condensation->Purification MAN This compound Purification->MAN

Dehydration of Methacrylamide Workflow
Synthesis from Isobutylene-Nitrosyl Chloride Adduct

Another early method for producing this compound involved the reaction of the isobutylene-nitrosyl chloride adduct. A 1950 patent details a process where this adduct is heated in the presence of a weak organic base and a vicinal dicarboxylic acid.[3]

Experimental Protocol: From Isobutylene-Nitrosyl Chloride Adduct (Based on Patent US2518089A)

  • Reactants: Isobutylene-nitrosyl chloride adduct, an aromatic tertiary nitrogen organic base (e.g., quinoline), and a vicinal dicarboxylic acid (e.g., phthalic acid).[3]

  • Apparatus: A reaction vessel equipped with a heating mantle, a stirrer, a dropping funnel, and a distillation apparatus.

  • Procedure:

    • A mixture of the aromatic base and the dicarboxylic acid is heated to between 165°C and 200°C in the reaction vessel.[3]

    • The isobutylene-nitrosyl chloride adduct is added gradually to the heated mixture. The reaction is exothermic, and the rate of addition is controlled to maintain the desired temperature.[3]

    • As the reaction proceeds, this compound is formed and distills from the reaction mixture along with water.[3]

    • The distillate is collected and purified, typically by fractional distillation, to yield pure this compound.

  • Yields: The patent reports yields of this compound based on the reacted aldoxime precursor to the adduct. For example, one experiment yielded 53.5% this compound from the reacted aldoxime.[3]

G Reactants Isobutylene-Nitrosyl Chloride Adduct ReactionVessel Reaction Vessel (Base + Acid Catalyst) 165-200°C Reactants->ReactionVessel Distillation Distillation ReactionVessel->Distillation Purification Fractional Distillation Distillation->Purification MAN This compound Purification->MAN

Synthesis from Isobutylene-Nitrosyl Chloride Adduct

Evolution of Industrial Production

The mid-20th century saw a shift towards more economically viable and continuous processes for chemical manufacturing. For this compound, this meant the development of catalytic vapor-phase reactions, mirroring the advancements in acrylonitrile (B1666552) production.

Ammoxidation of Isobutylene (B52900)

The ammoxidation of isobutylene has become a significant commercial route for this compound production.[4][5][6] This process involves the reaction of isobutylene with ammonia (B1221849) and oxygen in the vapor phase over a solid catalyst at elevated temperatures.[5][7][8] This method is analogous to the Sohio process for acrylonitrile production from propylene (B89431).[6]

Experimental Protocol: Ammoxidation of Isobutylene (Generalized from patents)

  • Reactants: Isobutylene, ammonia, and a source of molecular oxygen (typically air).

  • Catalyst: Mixed metal oxides, often containing molybdenum, bismuth, and iron, supported on a carrier like silica.[5]

  • Apparatus: A fluidized bed or fixed bed reactor, preheaters for the reactants, a condenser, and a purification train.

  • Procedure:

    • A gaseous mixture of isobutylene, ammonia, and air is fed into the reactor containing the catalyst. The molar ratio of reactants is carefully controlled.[9][10]

    • The reaction is carried out at a temperature typically ranging from 300°C to 550°C.[11]

    • The reactor effluent, containing this compound, unreacted starting materials, and byproducts such as acetonitrile, hydrogen cyanide, and methacrolein, is cooled and scrubbed with water to absorb the nitriles.[7][8]

    • The aqueous solution is then subjected to a series of distillations and extractions to separate and purify the this compound.[8]

  • Yields: The yield of this compound can be over 40%, with ongoing research focused on improving catalyst performance and selectivity.[7]

G cluster_reactants Reactants Isobutylene Isobutylene Reactor Fluidized/Fixed Bed Reactor (Mixed Metal Oxide Catalyst) 300-550°C Isobutylene->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen (Air) Oxygen->Reactor Quench Quench & Absorption (Water) Reactor->Quench Purification Purification Train (Distillation, Extraction) Quench->Purification MAN This compound Purification->MAN

Ammoxidation of Isobutylene Process Flow

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₅N[1][12]
Molar Mass 67.09 g/mol [1][12]
Appearance Clear, colorless to slightly yellow liquid[1]
Odor Bitter almonds[1][12]
Density 0.8001 g/mL at 20°C[13]
Melting Point -35.8 °C[1][13]
Boiling Point 90.3 °C at 760 mmHg[2]
Flash Point 13 °C (55 °F)[1][2]
Solubility in Water 2.57 g/100 mL at 20 °C[1]
Vapor Pressure 71 mmHg at 25 °C[1]
Refractive Index (n_D^20) 1.4007[2]

Metabolic Pathways

For professionals in drug development, understanding the metabolic fate of nitrile-containing compounds is crucial. The toxicity of this compound is primarily associated with the metabolic release of cyanide.[4][14][15] There are two main metabolic pathways for this compound.[1][14]

  • Direct Conjugation with Glutathione (B108866) (GSH): this compound can be directly conjugated with GSH, leading to the formation of S-(2-cyanopropyl)GSH. This conjugate is further metabolized to N-acetyl-S-(2-cyanopropyl)cysteine (NACPC), which is then excreted in the urine.[1] This pathway leads to the depletion of glutathione stores.[1]

  • Oxidative Metabolism by Cytochrome P450: The cytochrome P450 enzyme system, particularly CYP2E1, metabolizes this compound to a reactive epoxide intermediate.[1] This unstable epoxide can then undergo further transformations that lead to the release of cyanide.[1] The liberated cyanide is responsible for the acute toxic effects observed, which are consistent with cyanide poisoning.[4][14]

G MAN This compound GSH_Pathway Direct Conjugation MAN->GSH_Pathway CYP450_Pathway Oxidative Metabolism MAN->CYP450_Pathway GSH_Conjugate S-(2-cyanopropyl)GSH GSH_Pathway->GSH_Conjugate + GSH Epoxide Reactive Epoxide Intermediate CYP450_Pathway->Epoxide CYP2E1 NACPC N-acetyl-S-(2-cyanopropyl)cysteine GSH_Conjugate->NACPC Urine_Excretion Urinary Excretion NACPC->Urine_Excretion Cyanide Cyanide (CN⁻) Epoxide->Cyanide Toxicity Acute Toxicity Cyanide->Toxicity

Metabolic Pathways of this compound

Conclusion

The history of this compound reflects the broader evolution of the chemical industry, from early laboratory-scale syntheses to the development of sophisticated, continuous industrial processes. While its initial discovery is not clearly attributed to a single individual, its importance grew with the rise of polymer chemistry in the mid-20th century. The ammoxidation of isobutylene remains a key manufacturing process, highlighting the ongoing pursuit of efficient and selective catalytic methods. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and metabolic pathways is essential for both its safe handling and its potential applications as a chemical intermediate.

References

Methacrylonitrile: A Comprehensive Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

Methacrylonitrile (MeAN), also known as 2-methyl-2-propenenitrile or isopropenylnitrile, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N.[1][2] It is a colorless, flammable liquid with a distinct bitter almond odor.[1] This compound serves as a crucial monomer and chemical intermediate in the production of various polymers, including homopolymers, copolymers, elastomers, and plastics.[2][3] It is also utilized in the synthesis of acids, amides, amines, and esters, and sometimes as a replacement for acrylonitrile (B1666552) in manufacturing acrylonitrile/butadiene/styrene-like polymers.[2][3] Given its reactivity and toxicological profile, a thorough understanding of its health and safety data is paramount for professionals handling this chemical.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling, storage, and emergency response planning.

PropertyValueReference
Molecular Formula C₄H₅N[1][2][4]
Molecular Weight 67.09 g/mol [1][5]
Appearance Clear, colorless to slightly yellow liquid[2][5]
Odor Bitter almonds[1][2][5]
Density 0.8001 g/mL at 20°C (68°F)[2][6]
Boiling Point 90.3°C (194.5°F) at 760 mmHg[1][4][6]
Melting Point -35.8°C (-32.4°F)[2][4][6]
Vapor Pressure 40 - 71 mmHg at 20-25°C[1][6][7]
Vapor Density 2.31 (Air = 1)[6]
Water Solubility 2.57 g/100 mL at 20°C[4][6]
Partition Coefficient (log Kow) 0.68[8]

Toxicological Data

This compound is highly toxic and can be absorbed through inhalation, ingestion, and dermal contact.[2][6] Its primary mechanism of toxicity involves the metabolic release of cyanide, which disrupts cellular respiration.[2][9]

2.1 Acute Toxicity

TestSpeciesRouteValueReference
LD₅₀GerbilOral4 mg/kg[2]
LD₅₀MouseOral17 mg/kg[2]
LD₅₀RatOral200 mg/kg[2]
LC₅₀RabbitDermal268 mg/kg[2]
LC₅₀RatInhalation440 ppm (4 hours)[9]

2.2 Human and Other Exposure Data

Exposure MetricValueRemarksReference
Odor Threshold2.95 - 7 ppmThe majority of subjects detect the odor at 14 or 24 ppm.[1][2]
Irritation Level24 ppmCauses throat, eye, and nose irritation in human subjects.[2][9]
NOAEL (No-Observed-Adverse-Effect Level)50 mg/kgFor rats, based on signs of urine retention.[2]
LOAEL (Lowest-Observed-Adverse-Effect Level)100 mg/kgFor rats, based on bladder distention observed in 58% of subjects.[2]

Metabolism

This compound is rapidly absorbed and metabolized via two primary pathways. The major, toxifying pathway is mediated by cytochrome P450 enzymes (primarily CYP2E1), which oxidizes MeAN to an unstable epoxide intermediate. This intermediate can then rearrange to form cyanide (HCN), the principal agent of toxicity. A secondary, detoxification pathway involves direct conjugation with glutathione (B108866) (GSH).[1][2]

cluster_0 Metabolism of this compound cluster_1 Toxification Pathway cluster_2 Detoxification Pathway MAN This compound (MeAN) CYP2E1 CYP2E1 (Oxidative Metabolism) MAN->CYP2E1 Major Pathway GSH GSH Conjugation (Glutathione-S-Transferase) MAN->GSH Minor Pathway Epoxide Unstable Epoxide Intermediate CYP2E1->Epoxide Products Cyanide (HCN) + Acetone + CO2 Epoxide->Products Toxicity Systemic Cyanide Toxicity (Disrupts Cellular Respiration) Products->Toxicity Conjugate S-(2-cyanopropyl)GSH GSH->Conjugate Metabolite N-acetyl-S-(2-cyanopropyl)cysteine (NACPC) Conjugate->Metabolite Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic pathways of this compound, showing both toxification and detoxification routes.

Health Hazards and Clinical Presentation

Exposure to this compound can cause severe health effects, which are often delayed.[6] It is an irritant to the skin, eyes, and mucous membranes.[6] Signs of systemic toxicity are consistent with cyanide poisoning and include headache, weakness, confusion, nausea, vomiting, ataxia, tremors, convulsions, and irregular breathing.[2][7][9] High-level exposure can lead to loss of consciousness and death.[2]

cluster_exposure Routes of Exposure cluster_effects Health Effects cluster_local Local Acute Effects cluster_systemic Systemic Effects (Post-Absorption) Inhalation Inhalation Irritation Irritation of Eyes, Skin, Respiratory Tract Inhalation->Irritation Lacrimation Lacrimation (Tearing) Inhalation->Lacrimation CNS Central Nervous System: Headache, Dizziness, Ataxia, Tremors Inhalation->CNS Absorption & Metabolism to Cyanide Dermal Dermal Contact (Readily Absorbed) Dermal->Irritation Dermal->CNS Absorption & Metabolism to Cyanide Ingestion Ingestion Ingestion->Irritation Ingestion->CNS Absorption & Metabolism to Cyanide GI Gastrointestinal: Nausea, Vomiting CNS->GI Severe Severe Toxicity: Convulsions, Respiratory Arrest, Loss of Consciousness, Death GI->Severe Target Target Organs: CNS, Liver Severe->Target

Caption: Logical flow of health hazards following this compound exposure.

Occupational Exposure Limits

To minimize the risk of adverse health effects in occupational settings, regulatory bodies have established exposure limits.

OrganizationLimitRemarksReference
NIOSH (REL) 1 ppm (2.7 mg/m³)10-hour Time-Weighted Average (TWA)[1][7]
ACGIH (TLV) 1 ppm (2.7 mg/m³)8-hour Time-Weighted Average (TWA)[7]
IDLH 4 ppmImmediately Dangerous to Life or Health[6]

It is critical to note that these limits are for airborne concentrations only. Overexposure can still occur through skin contact even if air levels are below the established limits.[1][7]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of this compound exposure. All personnel should be trained in emergency procedures, including CPR and the use of a cyanide antidote kit.[7]

General Principles:

  • Move the victim to fresh air immediately.[6][10]

  • Emergency personnel must wear appropriate protective clothing and respiratory equipment to avoid self-exposure.[6]

  • Call for immediate medical assistance.[10][11]

  • If the victim is not breathing, provide artificial respiration (avoiding mouth-to-mouth).[6][10] If there is no pulse, begin CPR.[6]

  • Administer 100% oxygen if available.[6]

cluster_actions Specific First Aid Actions start Exposure Detected safety Ensure Scene Safety (Remove ignition sources, ventilate area) start->safety remove Remove Victim to Fresh Air Wear appropriate PPE safety->remove call Call for Immediate Medical Assistance (e.g., 911 / Poison Center) remove->call assess Assess Victim (Breathing? Conscious?) call->assess inhalation Inhalation: Administer 100% Oxygen. Use Amyl Nitrate if symptoms develop (per medical direction). assess->inhalation Inhalation skin Skin Contact: Immediately remove all contaminated clothing. Wash skin with copious amounts of soap & water for at least 15 mins. assess->skin Skin Contact eye Eye Contact: Immediately flush eyes with large amounts of water for at least 15 mins, lifting upper and lower eyelids. assess->eye Eye Contact ingestion Ingestion: If victim is conscious and alert, give 2-4 cups of milk or water. DO NOT induce vomiting. assess->ingestion Ingestion transport Transport to Medical Facility inhalation->transport skin->transport eye->transport ingestion->transport

Caption: Emergency first aid workflow for different routes of this compound exposure.

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[6][10]

ParameterValueReference
Flash Point 12.2 - 13 °C (54 - 55 °F)[1][5][6]
Lower Explosive Limit (LEL) 2.0 %[6][10]
Upper Explosive Limit (UEL) 6.8 %[6][10]
NFPA 704 Ratings Health: 4, Flammability: 3, Instability: 2[6]
  • Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[7][10] Water spray can be used to cool fire-exposed containers.[7] Vapors are heavier than air and may travel to an ignition source and flash back.[6][7]

  • Hazardous Combustion Products: Fire produces poisonous gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][6][7]

  • Reactivity: The material can undergo violent polymerization at elevated temperatures, which may cause containers to explode.[1][6]

Handling, Storage, and Personal Protection

8.1 Handling

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][11][12]

  • Use only non-sparking tools and explosion-proof equipment.[7][12]

  • Ground and bond containers during material transfer to prevent static discharge.[7][10][12]

  • Avoid contact with skin, eyes, and clothing.[10][11] Wash thoroughly after handling.[10]

8.2 Storage

  • Store in a cool, dry, dark, and well-ventilated area.[1][7][8] Recommended storage temperature is 2-8°C.[4]

  • Keep containers tightly closed.[7][8]

  • Store separately from incompatible materials such as oxidative reagents, flammable solids, organic peroxides, and explosives.[1]

  • Polymerization can be inhibited by adding a stabilizer, such as 50 ppm of hydroquinone (B1673460) monomethyl ether (MEHQ).[1]

8.3 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with appropriate cartridges.[10]

  • Facilities: An eyewash station and emergency shower must be readily available in the immediate work area.[7][10]

Summary of Experimental Protocols

The toxicological data presented in this guide are derived from various standardized studies. The methodologies are briefly described here; for complete experimental details, the original cited research should be consulted.

  • Acute Oral Toxicity (LD₅₀): Determined through studies involving the oral administration of this compound to various animal models, including rats, mice, and gerbils.[2] A 13-week study by the National Toxicology Program (NTP) involved administering specified doses (e.g., 0, 7.5, 15, 30, 60, or 120 mg/kg for rats) via gavage to F344/N rats and B6C3F1 mice to observe toxicity and mortality.[3]

  • Acute Inhalation Toxicity (LC₅₀): Data was obtained from experiments where groups of animals, such as female Harlan-Wistar rats, were exposed to specific concentrations of this compound vapor for a set duration (e.g., 4 hours or for shorter times at near-saturated concentrations) to determine the concentration lethal to 50% of the test subjects.[9]

  • Human Exposure Studies: Limited studies involved exposing human volunteers to controlled concentrations of this compound (e.g., 2 to 24 ppm) for short durations (e.g., 1 to 10 minutes) to evaluate sensory responses like odor detection and irritation of the eyes, nose, and throat.[9]

References

An In-depth Technical Guide to the Thermodynamic Properties of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of methacrylonitrile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and theoretical relationships.

Core Thermodynamic and Physical Properties

This compound (C₄H₅N) is a volatile, colorless liquid with a characteristic bitter almond-like odor.[1][2] A thorough understanding of its thermodynamic properties is crucial for its safe handling, storage, and application in various chemical syntheses and polymerization processes.

Physical Constants and Properties

The fundamental physical constants and properties of this compound are summarized in Table 1. These values have been compiled from various sources and represent the most commonly cited figures.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight67.09 g/mol [3][4]
Melting Point-35.8 °C (-32.4 °F)[2][5][6]
Boiling Point90-92 °C (194-198 °F) at 760 mmHg[5][6]
Density0.8001 g/mL at 20 °C (68 °F)[7][8]
0.8 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.400[3][9]
Flash Point12 °C (53.6 °F) - closed cup[3][10]
13 °C (55 °F) - open cup[7][8]
Water Solubility2.57 g/100 mL at 20 °C[5][6]
Thermodynamic Data

Key thermodynamic parameters for this compound are presented in Table 2. These data are essential for modeling its behavior in chemical reactions and phase transitions.

Table 2: Thermodynamic Properties of this compound

PropertyValueTemperature (K)Source(s)
Enthalpy of Vaporization (ΔvapH) 8.72 kcal/mol (36.5 kJ/mol)288[11][12]
8.46 kcal/mol (35.4 kJ/mol)243[11][12]
Liquid Phase Heat Capacity (Cp,liquid) 30.19 cal/mol·K (126.3 J/mol·K)298.15[11][12]
Heat of Polymerization (ΔpolyH) 64.0 kJ/mol-[13]
Vapor Pressure Data

The vapor pressure of this compound as a function of temperature is a critical parameter for safety and process design. Table 3 provides vapor pressure data at various temperatures.

Table 3: Vapor Pressure of this compound

Vapor PressureTemperatureSource(s)
40 mmHg (5.33 kPa)12.8 °C (55.04 °F)[7]
64 mmHg (8.53 kPa)20 °C (68 °F)[3][5]
71 mmHg (9.47 kPa)25 °C (77 °F)[1][6][14]
8.66 kPa25 °C (77 °F)[15]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general procedures for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine properties like melting point, glass transition temperature, and heat capacity.

Experimental Protocol for DSC:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. A pinhole is often made in the lid to allow for vapor to escape at a controlled rate when determining boiling point.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Measurement: The sample and reference are placed in the DSC cell. A controlled temperature program is initiated. For melting point determination, a heating rate of 10 °C/min is common. The sample is heated through its melting transition. For boiling point, the sample is heated through its vaporization.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset of the melting endotherm. The enthalpy of fusion can be calculated from the area of the melting peak.

Adiabatic Calorimetry

Adiabatic calorimetry is used to study exothermic reactions under conditions where no heat is exchanged with the surroundings. This is crucial for assessing thermal hazards, such as runaway reactions. The Accelerating Rate Calorimeter (ARC) is a common type of adiabatic calorimeter.

Experimental Protocol for Adiabatic Calorimetry (ARC):

  • Sample Preparation: A sample of this compound (typically 3-5 g) is placed in a closed, low-heat-capacity vessel (bomb), usually made of a non-reactive material like titanium or Hastelloy.

  • Instrument Setup: The sample bomb is placed within the adiabatic calorimeter. The system is operated in a "heat-wait-search" mode.

  • Measurement:

    • Heat: The system heats the sample to a specified starting temperature in small steps (e.g., 5-10 °C).

    • Wait: At each step, the system holds the temperature constant to allow for thermal equilibrium.

    • Search: The instrument monitors the sample for any self-heating, with a sensitivity typically down to 0.02 °C/min.

  • Adiabatic Tracking: If an exotherm is detected, the calorimeter's heaters match the sample's temperature, creating an adiabatic environment (zero heat loss). The temperature and pressure of the sample are continuously recorded until the reaction is complete.

  • Data Analysis: The data provides the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the total adiabatic temperature rise, which can be used to calculate the heat of reaction.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of molecules. This information can be used to calculate thermodynamic functions like entropy and heat capacity.

Experimental Protocol for Vibrational Spectroscopy:

  • FTIR Spectroscopy:

    • Sample Preparation: A liquid sample of this compound can be analyzed as a thin film between two potassium bromide (KBr) plates.

    • Measurement: The sample is placed in the beam of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Raman Spectroscopy:

    • Sample Preparation: A liquid sample of this compound is placed in a glass capillary tube or cuvette.

    • Measurement: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed by a Raman spectrometer. The FT-Raman spectrum is typically excited with a Nd:YAG laser at 1064 nm.

  • Data Analysis: The recorded spectra show vibrational bands corresponding to the different functional groups and molecular motions within the this compound molecule. The frequencies of these bands can be used in statistical mechanics calculations to determine thermodynamic properties.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a liquid sample like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Sample->Spectroscopy Spectroscopic Analysis Encapsulation Encapsulation (DSC Pan / ARC Bomb) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Analysis ARC Accelerating Rate Calorimetry (ARC) Encapsulation->ARC ARC Analysis DSC_Data Heat Flow vs. Temp DSC->DSC_Data ARC_Data Temp & Pressure vs. Time ARC->ARC_Data Spec_Data Vibrational Frequencies Spectroscopy->Spec_Data Thermo_Calc Calculation of Thermodynamic Properties DSC_Data->Thermo_Calc ARC_Data->Thermo_Calc Spec_Data->Thermo_Calc

A generalized workflow for determining thermodynamic properties.
Relationship Between Spectroscopic Data and Thermodynamic Functions

This diagram illustrates the conceptual link between experimentally measured vibrational frequencies from spectroscopy and the calculation of key thermodynamic functions.

spectroscopy_thermo cluster_exp Experimental Measurement cluster_data Experimental Data cluster_calc Theoretical Calculation FTIR FTIR Spectroscopy VibFreq Vibrational Frequencies (ν) FTIR->VibFreq Raman Raman Spectroscopy Raman->VibFreq PartitionFunc Molecular Partition Function (Q) VibFreq->PartitionFunc Statistical Mechanics Entropy Entropy (S) PartitionFunc->Entropy HeatCapacity Heat Capacity (Cv) PartitionFunc->HeatCapacity Enthalpy Enthalpy (H) PartitionFunc->Enthalpy Gibbs Gibbs Free Energy (G) PartitionFunc->Gibbs

From spectroscopic measurements to thermodynamic functions.

References

Methacrylonitrile: A Technical Guide to Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point of methacrylonitrile. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a visualization of the core physical principles.

Core Physicochemical Properties

This compound (CH₂=C(CH₃)CN) is a volatile, colorless to pale yellow liquid with a characteristic bitter almond-like odor. Accurate knowledge of its vapor pressure and boiling point is crucial for safe handling, process design, and modeling in various research and development applications.

Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported normal boiling point is consistently in the range of 90 to 92°C.[1]

ParameterValueReference
Normal Boiling Point90-92 °C[1][2]
Boiling Point90.3 °C at 760 mmHg[3]
Boiling Point195 °F (approx. 90.6 °C)[4][5]
Boiling Point194 °F (approx. 90 °C) at 760 mmHg[4]
Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes available vapor pressure data for this compound at various temperatures.

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)Reference
12.8405.33[4]
20648.53[2]
25719.47[1]
25-8.66

Experimental Protocols for Determination

While the specific experimental setups used to determine the exact values in the tables above are not detailed in the available literature, the following sections describe the standard methodologies employed for measuring the boiling point and vapor pressure of volatile liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined by several standard methods, including distillation and the Thiele tube method.

Distillation Method (e.g., ASTM D1078):

This method involves heating the liquid in a distillation flask connected to a condenser. A thermometer is placed in the vapor path to measure the temperature at which the liquid boils and its vapor condenses. The key steps are:

  • Apparatus Setup: A distillation flask is filled with a specific volume of the liquid. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask. The flask is connected to a condenser, which is cooled with circulating water. A receiving graduate is placed at the outlet of the condenser.

  • Heating: The flask is heated gently. The temperature at which the first drop of condensate falls from the condenser into the receiving graduate is recorded as the initial boiling point.

  • Data Collection: Heating is continued, and the temperature is recorded as the volume of distillate increases. The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. For a pure substance, the boiling range should be narrow.

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

  • Boiling Point Determination: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn into the capillary tube. This occurs when the vapor pressure of the liquid equals the external pressure.

Determination of Vapor Pressure

The vapor pressure of a liquid can be measured using various static or dynamic methods. The isoteniscope method (e.g., ASTM D2879) is a common static method.

Isoteniscope Method (e.g., ASTM D2879):

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

  • Apparatus: An isoteniscope is a U-shaped glass tube with a bulb on one end to hold the sample and a manometer on the other to measure the pressure.

  • Sample Preparation: The liquid sample is introduced into the bulb, and any dissolved gases are removed by repeatedly freezing and evacuating the sample.

  • Measurement: The isoteniscope is placed in a constant-temperature bath. The pressure of an inert gas in the system is adjusted to be equal to the vapor pressure of the liquid in the bulb. This is indicated when the liquid levels in the U-tube manometer are equal. The external pressure is then measured with a mercury barometer or a pressure transducer.

  • Data Collection: The vapor pressure is measured at several different temperatures to obtain a vapor pressure curve.

Relationship Between Temperature, Vapor Pressure, and Boiling Point

The relationship between temperature and vapor pressure is fundamental to understanding the boiling point of a liquid. As the temperature of a liquid increases, its vapor pressure also increases. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. The following diagram illustrates this relationship for a generic pure liquid like this compound.

G cluster_0 Factors Influencing Vapor Pressure cluster_1 State of Equilibrium cluster_2 Resulting Phenomenon Temperature Temperature VaporPressure Vapor Pressure Temperature->VaporPressure increases IntermolecularForces Intermolecular Forces IntermolecularForces->VaporPressure decreases BoilingPoint Boiling Point VaporPressure->BoilingPoint equals AtmosphericPressure Atmospheric Pressure AtmosphericPressure->BoilingPoint equals

Caption: Relationship between temperature, vapor pressure, and boiling point.

References

Solubility of Methacrylonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methacrylonitrile in various organic solvents. The information is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound may be used as a monomer or intermediate. This document details qualitative and quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key processes and concepts.

Quantitative Solubility Data

Table 1: Solubility of this compound in Selected Organic Solvents

SolventTemperature (°C)SolubilityCitation(s)
Acetone20-25Miscible[1]
Toluene20-25Miscible[1]
Octane20-25Miscible[1]
MethanolNot SpecifiedSlightly Soluble[2][3]
EthanolNot SpecifiedSoluble[1]
Diethyl EtherNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSlightly Soluble[2][3]
Ethyl AcetateNot SpecifiedSlightly Soluble[2][3]
Water202.57 g/100 mL[4]

Note: "Miscible" indicates that the substances are completely soluble in each other at all proportions. "Slightly Soluble" suggests a lower but still significant degree of solubility. For many organic solvents, precise quantitative data (e.g., in mole fraction or g/100g of solvent) at various temperatures is not readily found in publicly available literature. The provided information is based on qualitative descriptions from chemical databases and handbooks.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be performed using several established methods. The following protocols describe a general approach based on the gravimetric method and analytical quantification, which can be adapted for specific solvent systems.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest at a controlled temperature and then determining the concentration of this compound in a known mass of the solution.

Materials:

  • This compound (of known purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with airtight seals

  • Syringes and filters (chemically compatible with the solvent and this compound)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of a separate phase of this compound should be visible to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of an excess of the solute phase.

  • Sample Collection:

    • Once equilibrium is established, stop the agitation and allow the two phases to separate.

    • Carefully withdraw a known mass of the saturated solvent phase using a pre-weighed syringe. It is crucial to avoid drawing any of the undissolved this compound phase.

    • The use of a syringe filter is recommended to ensure that no undissolved droplets are transferred.

  • Gravimetric Analysis:

    • Transfer the collected saturated solution to a pre-weighed evaporating dish or vial.

    • Determine the mass of the saturated solution.

    • Carefully evaporate the solvent under a fume hood. The evaporation can be facilitated by a gentle stream of nitrogen or by using a rotary evaporator, depending on the volatility of the solvent.

    • Once the solvent is completely evaporated, a residue of this compound will remain.

    • Weigh the dish or vial containing the this compound residue.

  • Calculation:

    • Mass of this compound (solute): (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent: (Mass of saturated solution) - (Mass of this compound)

    • Solubility ( g/100 g solvent): (Mass of this compound / Mass of solvent) * 100

Analytical Method using Gas Chromatography (GC)

For a more precise quantification of this compound concentration in the saturated solution, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable analytical technique.

Materials:

  • Gas Chromatograph with FID or MS detector

  • Appropriate GC column (e.g., a polar capillary column)

  • Standard solutions of this compound in the solvent of interest at known concentrations

  • Saturated solution prepared as described in the gravimetric method (Section 2.1)

Procedure:

  • Calibration:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

    • Inject a fixed volume of each standard solution into the GC and record the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis:

    • Take an aliquot of the clear, saturated supernatant from the equilibrated sample (prepared as in Section 2.1).

    • Dilute the aliquot with a known volume of the pure solvent to bring the concentration of this compound within the range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the GC under the same conditions as the standards.

    • Record the peak area for this compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mole fraction).

Visualizing Key Concepts

To aid in the understanding of the processes and factors related to solubility, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination cluster_preparation Sample Preparation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to known mass of Solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48h to reach equilibrium B->C D Withdraw known mass of saturated solvent phase C->D Equilibrium Reached E Filter to remove undissolved solute D->E F Determine mass of saturated solution E->F I Alternatively, analyze concentration using Gas Chromatography E->I G Evaporate solvent F->G H Weigh residue (this compound) G->H J Calculate mass of solute and solvent H->J I->J K Express solubility (e.g., g/100g solvent) J->K

Figure 1. Experimental workflow for determining the solubility of this compound.

Factors_Influencing_Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Polarity (Nitrile Group) Solubility Solubility Solute_Polarity->Solubility 'Like dissolves like' Solute_Size Molecular Size Solute_Size->Solubility affects interactions Solvent_Polarity Polarity Solvent_Polarity->Solubility 'Like dissolves like' Solvent_Size Molecular Size Solvent_Size->Solubility affects interactions Temperature Temperature Temperature->Solubility influences kinetics and equilibrium Pressure Pressure (less significant for liquids) Pressure->Solubility

Figure 2. Key factors that influence the solubility of this compound in organic solvents.

References

Initial Investigations into Methacrylonitrile Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylonitrile (MAN), an unsaturated aliphatic nitrile with the chemical formula C₄H₅N, is a versatile monomer and chemical intermediate.[1] Its reactivity, primarily dictated by the presence of a carbon-carbon double bond and a nitrile group, makes it a valuable building block in the synthesis of a wide array of organic molecules, including polymers, elastomers, and various heterocyclic compounds.[1][2] This technical guide provides an in-depth exploration of the core reactivity of this compound, summarizing key reaction types, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Fundamental Reactivity and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic bitter almond odor.[1][3] The presence of a methyl group on the α-carbon distinguishes it from acrylonitrile (B1666552), influencing its electronic properties and reactivity. This substitution lessens the electron-withdrawing effect of the nitrile group, which can affect the rates of certain reactions.[1] For instance, reactions involving the formation of a negative charge on the alpha-carbon are faster with acrylonitrile, while reactions proceeding through a positive charge on this carbon are faster with this compound.[4]

A summary of key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₄H₅N[1]
Molar Mass 67.091 g·mol⁻¹[1]
Appearance Clear, colorless to slightly yellow liquid[1][3]
Odor Bitter almonds[1][3]
Density 0.8 g/mL[1]
Melting Point -35.8 °C[1]
Boiling Point 90-92 °C[1]
Solubility in Water 2.57 g/100 mL (20 °C)[1]
Vapor Pressure 71 mmHg (25 °C)[1]
Flash Point 13 °C (55 °F)[5]

Key Reactions of this compound

This compound participates in a variety of chemical transformations, with polymerization being the most prominent. Other important reactions include cycloadditions and Michael additions, which are valuable for the synthesis of diverse organic structures.

Polymerization

This compound readily undergoes polymerization, which can proceed via different mechanisms, including anionic and free-radical pathways. This process can occur rapidly and does not necessarily require a catalyst, especially in the absence of a stabilizer.[1] Commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monoethyl ether to prevent spontaneous polymerization.[1]

Anionic polymerization of this compound allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Polymerization of this compound

  • Initiator: n-Butyl lithium (n-BuLi) is a common initiator for the anionic polymerization of this compound.[4]

  • Solvent: The reaction is typically carried out in a dry, aprotic solvent such as toluene (B28343) or dioxane.[4]

  • Procedure:

    • A solution of this compound in the chosen solvent is prepared in a flame-dried, nitrogen-purged reaction vessel.

    • The mixture is cooled to a low temperature, for example, -78 °C using a dry ice/acetone bath.[4]

    • A solution of n-butyl lithium in a suitable solvent (e.g., heptane) is added dropwise to the stirred this compound solution.

    • The polymerization is allowed to proceed for a specific time, after which it is terminated by the addition of a protic solvent like methanol (B129727) containing hydrochloric acid.[4]

    • The resulting polymer is then isolated by filtration, washed, and dried.[4]

A summary of typical reaction conditions for anionic polymerization is provided in Table 2.

InitiatorSolventTemperature (°C)Monomer ConcentrationPolymer Yield (%)Reference
n-Butyl lithiumToluene-78Not SpecifiedHigh[4]
n-Butyl lithiumDioxane10Not SpecifiedHigh[4]
Ammonium salts of resonance-stabilized nitrogen anionsAprotic solvent (optional)-15 to +75Not SpecifiedNot Specified[6]

Free-radical polymerization is another common method for producing polythis compound.

Experimental Protocol: Free-Radical Polymerization of this compound

  • Initiator: Azobisisobutyronitrile (AIBN) is a frequently used radical initiator.[4]

  • Solvent: The polymerization can be conducted in solvents like toluene.[4]

  • Procedure:

    • This compound and AIBN are dissolved in toluene in a reaction flask.

    • The mixture is purged with an inert gas, such as dry nitrogen, to remove oxygen which can inhibit the reaction.

    • The flask is sealed and heated in a water bath at a controlled temperature (e.g., 70 °C) for a set period (e.g., 16 hours) with occasional agitation.[4]

    • The precipitated polymer is collected by filtration, washed with a non-solvent like methanol, and dried.[4]

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile. These reactions are valuable for the construction of cyclic and bicyclic compounds.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

  • Reactants: A diene (e.g., homomyrcene) and this compound (dienophile).[7]

  • Catalyst: A Lewis acid, such as boron trichloride (B1173362) (BCl₃), is effective in catalyzing this reaction and promoting endo-selectivity.[7]

  • Procedure:

    • To a solution of the Lewis acid (10-25 mol%) in a suitable solvent under a nitrogen atmosphere and cooling, 1.2 equivalents of this compound are added.[7]

    • The diene is then added to the mixture.

    • The reaction is stirred at a controlled temperature (e.g., 25 °C or 60 °C) until the diene is completely consumed, as monitored by techniques like gas chromatography (GC).[7]

    • The product is isolated and purified, for example, by distillation.[7]

Table 3 summarizes quantitative data for a specific Diels-Alder reaction.

DieneDienophileCatalyst (mol%)Temperature (°C)Yield (%)Endo/Exo RatioReference
HomomyrceneThis compoundBCl₃ (10-25)25-60GoodHigh endo-selectivity[7]
Michael Addition

This compound can act as a Michael acceptor, reacting with nucleophiles such as amines and thiols in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific protocols for this compound are less detailed in the literature, the principles are similar to those for acrylonitrile.

Conceptual Experimental Protocol: Michael Addition of an Amine to this compound

  • Reactants: this compound and a primary or secondary amine.

  • Catalyst: The reaction can be catalyzed by bases or, in some cases, enzymes like lipases.[8][9] Microwave irradiation has also been shown to promote these reactions efficiently.[10]

  • Procedure:

    • This compound and the amine are mixed, potentially in a solvent.

    • A catalyst, if used, is added to the mixture.

    • The reaction is stirred at a suitable temperature, which can range from room temperature to elevated temperatures, possibly with microwave assistance.[10]

    • The reaction progress is monitored, and upon completion, the product is isolated and purified.

Role in the Synthesis of Heterocycles

While specific examples with this compound are not as prevalent as with acrylonitrile, the presence of the nitrile and the double bond makes it a potential precursor for the synthesis of various heterocyclic systems. For example, it could conceptually be used in reactions like the Gewald reaction for thiophene (B33073) synthesis or in multicomponent reactions to form substituted pyridines or pyrimidines. The Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, provides a general route to pyrazoles.[11][12] While not directly involving this compound as a starting material, it illustrates a fundamental approach to heterocycle synthesis that could be adapted.

Biological Reactivity and Signaling Pathways

The biological reactivity of this compound is primarily associated with its metabolism, which can lead to toxic effects. Understanding these pathways is crucial for assessing its safety and for potential applications in drug development where targeted cytotoxicity might be desired.

Metabolic Pathways

This compound is metabolized in the liver through two primary pathways.[1][4]

  • Glutathione (B108866) (GSH) Conjugation: this compound can be directly conjugated with glutathione, a key cellular antioxidant. This leads to the formation of S-(2-cyanopropyl)GSH, which is further metabolized to N-acetyl-S-(2-cyanopropyl)cysteine (NACPC) and excreted in the urine.[1][4] This pathway contributes to the depletion of cellular glutathione stores.[4]

  • Cytochrome P450 (CYP) Oxidation: The double bond of this compound can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form a reactive epoxide intermediate.[1][4] This unstable epoxide can then undergo further transformations, including hydrolysis by epoxide hydratase or reaction with sulfhydryl compounds, which can ultimately lead to the release of cyanide.[1]

metabolic_pathway MAN This compound GSH_path GSH Conjugation MAN->GSH_path CYP_path CYP450 Oxidation (CYP2E1) MAN->CYP_path S_conjugate S-(2-cyanopropyl)GSH GSH_path->S_conjugate GSH-S-transferase Epoxide Reactive Epoxide Intermediate CYP_path->Epoxide GSH Glutathione NACPC N-acetyl-S-(2-cyanopropyl)cysteine S_conjugate->NACPC Urine Urinary Excretion NACPC->Urine Cyanide Cyanide (CN⁻) Epoxide->Cyanide Further_metabolism Further Metabolism Cyanide->Further_metabolism

Metabolic pathways of this compound.
Oxidative Stress and Apoptosis Signaling

The metabolism of this compound, particularly the generation of reactive intermediates and the depletion of glutathione, can lead to oxidative stress within cells. While direct studies on this compound's impact on specific signaling pathways are limited, research on the closely related acrylonitrile provides valuable insights. Acrylonitrile-induced oxidative stress has been shown to activate the NF-κB signaling pathway, which in turn can modulate the expression of pro-apoptotic proteins like Bax, ultimately leading to apoptosis (programmed cell death).[3][13] It is plausible that this compound could induce similar cellular responses.

apoptosis_pathway MAN This compound Oxidative_Stress Oxidative Stress (ROS Generation, GSH Depletion) MAN->Oxidative_Stress IKK IKK Activation Oxidative_Stress->IKK NFkB_activation NF-κB Activation (p65 translocation to nucleus) IKK->NFkB_activation Phosphorylation of IκB Bax Bax Upregulation NFkB_activation->Bax Apoptosis Apoptosis Bax->Apoptosis

Proposed oxidative stress and apoptosis signaling pathway.

Experimental Workflows

A general workflow for investigating the reactivity of this compound is outlined below. This workflow can be adapted for various specific reactions.

experimental_workflow Start Reaction Setup Reactants Prepare Reactants (this compound, Substrate) Start->Reactants Solvent_Catalyst Select & Prepare Solvent and Catalyst Reactants->Solvent_Catalyst Reaction Combine & React (Control Temperature, Time) Solvent_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography, Distillation) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End Data Analysis & Reporting Analysis->End

General experimental workflow for this compound reactions.

Conclusion

This compound is a reactive and versatile chemical with significant applications in polymer chemistry and as a precursor for organic synthesis. Its reactivity is dominated by its carbon-carbon double bond and nitrile group, enabling it to participate in a range of reactions including polymerization, cycloadditions, and Michael additions. The metabolism of this compound is a key determinant of its biological activity and toxicity, primarily proceeding through glutathione conjugation and cytochrome P450-mediated oxidation. Further research into the specific conditions and outcomes of its various reactions will continue to expand its utility in both materials science and drug development.

References

Core Principles of Methacrylonitrile Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental principles governing the polymerization of methacrylonitrile (MAN), a key monomer in the production of a variety of polymers. Aimed at researchers, scientists, and professionals in drug development, this document details the primary polymerization techniques, including free radical, anionic, and controlled radical polymerization methods. It offers structured data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding of polythis compound (PMAN) synthesis.

Introduction to this compound Polymerization

This compound (CH₂=C(CH₃)CN) is an unsaturated aliphatic nitrile widely utilized in the synthesis of homopolymers and copolymers.[1] Its polymerization can be initiated through various mechanisms, each offering distinct advantages and levels of control over the final polymer's properties, such as molecular weight, polydispersity, and architecture. The principal methods for MAN polymerization are free radical polymerization, anionic polymerization, and controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Free Radical Polymerization

Free radical polymerization is a common industrial method for producing a wide variety of polymers.[2] It typically involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These highly reactive species then attack the double bond of a this compound monomer, initiating the polymer chain.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is terminated by processes such as combination or disproportionation of two growing radical chains.

Quantitative Data for Free Radical Polymerization of Acrylonitrile (B1666552) Copolymers

Note: Data for this compound homopolymerization under these specific conditions is limited in the provided search results. The following table is based on the copolymerization of acrylonitrile (AN), a structurally similar monomer.

InitiatorMonomer Feed Ratio (AN/Co-monomer)SolventTemperature (°C)Polymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBNAN/pMPOEMA (various)1,4-dioxane (B91453)65----
AIBNAN/pClPOEMA (various)1,4-dioxane65----
AIBNAN/MMA (various)N,N-dimethylformamide62<10% conversion<10--
Experimental Protocol: Free Radical Solution Polymerization of this compound

This protocol describes a general procedure for the free radical solution polymerization of this compound.

Materials:

  • This compound (MAN), purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • 2,2′-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide (DMF)), dried and distilled.

  • Nitrogen or Argon gas for creating an inert atmosphere.

  • Methanol for precipitation.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and solvent.

  • Add the calculated amount of AIBN initiator.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the desired time.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the resulting polythis compound for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Free Radical Polymerization Mechanism

Free_Radical_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition (kd) GrowingChain1 Growing Chain (P1•) Radical->GrowingChain1 Initiation (ki) Monomer1 Monomer (M) Monomer1->GrowingChain1 Initiation (ki) GrowingChainN Growing Chain (Pn•) GrowingChain1->GrowingChainN Propagation (kp) Monomer2 Monomer (M) Monomer2->GrowingChainN Propagation (kp) DeadPolymer Dead Polymer (Pn+m or Pn + Pm) GrowingChainN->DeadPolymer Termination (kt) GrowingChainM Growing Chain (Pm•) GrowingChainM->DeadPolymer Termination (kt)

Caption: Mechanism of Free Radical Polymerization.

Anionic Polymerization

Anionic polymerization is a form of chain-growth polymerization initiated by anions. This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often exhibiting "living" characteristics where termination and chain transfer reactions are absent. However, the anionic polymerization of this compound can be challenging due to side reactions involving the electrophilic cyano group.[3]

Initiation: Strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium) or sodium naphthalene, are typically used as initiators. The initiator adds to the monomer, forming a carbanionic active center.

Propagation: The carbanionic end of the growing polymer chain attacks another monomer molecule, extending the chain.

Termination: In a true living anionic polymerization, there is no inherent termination step. The polymerization proceeds until all the monomer is consumed. The living polymer chains can be intentionally terminated by adding a terminating agent, such as water or methanol.

Quantitative Data for Anionic Polymerization of this compound
InitiatorMonomer/Initiator RatioSolventTemperature (°C)Polymerization TimeMn ( g/mol )PDI (Mw/Mn)
n-Butyllithium-Petroleum Ether--Linear dependence on [M]/[I]-
Sodium Naphthalene-Tetrahydrofuran (B95107)----
Experimental Protocol: Anionic Polymerization of this compound

This protocol outlines a general procedure for the anionic polymerization of this compound under high vacuum conditions.

Materials:

  • This compound (MAN), rigorously purified by stirring over calcium hydride, followed by distillation under reduced pressure.

  • Initiator (e.g., n-butyllithium solution in hexane (B92381) or freshly prepared sodium naphthalenide in THF).

  • Solvent (e.g., tetrahydrofuran (THF)), purified by distillation from sodium/benzophenone ketyl under argon.

  • High vacuum line and glassware.

  • Terminating agent (e.g., degassed methanol).

Procedure:

  • Assemble the reaction apparatus (a flask with a break-seal for the initiator and a side arm for monomer/solvent distillation) and flame-dry under high vacuum.

  • Distill the purified solvent and monomer into the reaction flask under vacuum.

  • Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Introduce the initiator by breaking the seal (for ampules) or injecting through a septum (for solutions). An immediate color change often indicates successful initiation.

  • Allow the polymerization to proceed with stirring for the desired duration.

  • Terminate the polymerization by adding a degassed terminating agent, such as methanol. The color of the solution will typically disappear.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate, collect, and dry the polymer as described in the free radical polymerization protocol.

  • Characterize the polymer using GPC.

Anionic Polymerization Mechanism

Anionic_Polymerization Initiator Initiator (I⁻) GrowingChain1 Growing Chain (P1⁻) Initiator->GrowingChain1 Initiation Monomer1 Monomer (M) Monomer1->GrowingChain1 Initiation GrowingChainN Living Polymer (Pn⁻) GrowingChain1->GrowingChainN Propagation Monomer2 Monomer (M) Monomer2->GrowingChainN Propagation TerminatedPolymer Terminated Polymer (Pn-T) GrowingChainN->TerminatedPolymer Termination Terminator Terminating Agent (T) Terminator->TerminatedPolymer Termination

Caption: Mechanism of Anionic Polymerization.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques offer the advantages of free radical polymerization (e.g., tolerance to a wide range of functional groups and reaction conditions) while providing control over molecular weight, polydispersity, and polymer architecture, similar to living polymerizations. The two most common CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex (e.g., CuBr/PMDETA). This establishes a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species, minimizing irreversible termination reactions.

Quantitative Data for ATRP of Acrylonitrile Copolymers
Catalyst/LigandInitiatorMonomer Feed Ratio (AN/Co-monomer)SolventTemperature (°C)[M]₀:[I]₀:[CuBr]₀:[L]₀PDI (Mw/Mn)
CuBr/bpyBPNAN/EMA-30--
CuBr/bpyEBiBAN/EMA-30--
CuBr/bpyMBPAN/EMA-30--
CuBr/PMDETA-AN/EMA-303/1 [bpy]₀/[CuBr]₀-
Experimental Protocol: ATRP of this compound

This protocol provides a general method for the ATRP of this compound.

Materials:

  • This compound (MAN), purified.

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).

  • Catalyst (e.g., copper(I) bromide, CuBr).

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

  • Solvent (e.g., anisole (B1667542) or DMF).

  • Nitrogen or Argon gas.

Procedure:

  • To a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.

  • Seal the flask and subject it to several vacuum/inert gas cycles to remove oxygen.

  • Under a positive pressure of inert gas, add the solvent, monomer, ligand, and initiator via syringe.

  • Deoxygenate the reaction mixture by several freeze-pump-thaw cycles or by bubbling with inert gas.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature.

  • Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., by ¹H NMR) and molecular weight analysis (by GPC).

  • To stop the polymerization, cool the flask and expose the mixture to air. The solution will typically turn green/blue upon oxidation of the copper catalyst.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate, collect, and dry the polymer as previously described.

ATRP Mechanism

ATRP_Mechanism Dormant Dormant Species (Pn-X) Radical Propagating Radical (Pn•) Dormant->Radical Activation (kact) Activator Activator (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Radical->Dormant Deactivation (kdeact) PropagatedChain Propagated Chain (Pn+m•) Radical->PropagatedChain Propagation (kp) Monomer Monomer (M) RAFT_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Chain (Pn•) Radical->GrowingChain Initiation/Propagation Monomer1 Monomer (M) Monomer1->GrowingChain Initiation/Propagation Intermediate1 Intermediate Radical GrowingChain->Intermediate1 Addition CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate1 Addition LeavingGroup Leaving Group (R•) Intermediate1->LeavingGroup Fragmentation DormantChain Dormant Chain (Pn-S-C(=S)Z) Intermediate1->DormantChain Fragmentation Intermediate2 Intermediate Radical DormantChain->Intermediate2 Main Equilibrium Monomer2 Monomer (M) PropagatedChain Propagated Chain (Pn+m•) PropagatedChain->Intermediate2 Main Equilibrium Intermediate2->GrowingChain Intermediate2->DormantChain Experimental_Workflow start Start purification Purify Monomer, Solvent, and Reagents start->purification setup Assemble and Dry Glassware purification->setup reaction_prep Charge Reactor with Reagents setup->reaction_prep deoxygenation Deoxygenate Reaction Mixture reaction_prep->deoxygenation polymerization Conduct Polymerization at Controlled Temperature deoxygenation->polymerization termination Terminate Reaction polymerization->termination precipitation Precipitate Polymer termination->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer Under Vacuum filtration->drying characterization Characterize Polymer (GPC, NMR, FTIR) drying->characterization end End characterization->end

References

Methodological & Application

Application Notes and Protocols: Free-Radical Polymerization of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylonitrile (MAN) is an unsaturated nitrile monomer that can be polymerized to poly(this compound) (PMAN), a polymer with potential applications in various fields, including as a precursor for carbon fibers and in the development of advanced materials. This document provides detailed protocols for the free-radical polymerization of this compound via bulk, solution, and emulsion methods.

Data Presentation

The following table summarizes typical quantitative data obtained from the free-radical polymerization of acrylonitrile (B1666552) and its copolymers, which can serve as a reference for the polymerization of this compound.

Polymerization MethodMonomer/ComonomersInitiator SystemTemperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Conversion (%)Reference
Emulsion CopolymerizationAcrylonitrile/Methacrylonitrile/Methyl AcrylateAmmonium (B1175870) Persulfate70--->95Adapted from US5602222A
Solution PolymerizationAcrylonitrile/Itaconic AcidAIBN in DMSO60---~70-90Adapted from ResearchGate article
Aqueous SlurryAcrylonitrileAmmonium Persulfate / Sodium Metabisulfite4011,300--~40[1]
Bulk Polymerization (MMA)Methyl MethacrylateAIBN703 x 10^5-2.4775.22[2]

Experimental Protocols

Bulk Free-Radical Polymerization of this compound

This protocol is adapted from a standard procedure for the bulk polymerization of vinyl monomers.

Materials:

  • This compound (MAN), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Methanol (B129727)

  • Nitrogen gas

  • Schlenk flask

  • Oil bath

  • Vacuum filtration apparatus

Procedure:

  • Monomer Preparation: Purify this compound by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monoethyl ether).

  • Reaction Setup: In a Schlenk flask, add the desired amount of purified this compound.

  • Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator. A typical concentration is 0.1 mol% with respect to the monomer.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70-80°C. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.

  • Termination and Precipitation: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice bath. Dissolve the viscous polymer solution in a suitable solvent like N,N-dimethylformamide (DMF) if necessary.

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by vacuum filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.

Solution Free-Radical Polymerization of this compound

This protocol is based on procedures for the solution polymerization of acrylonitrile.

Materials:

  • This compound (MAN), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Nitrogen gas

  • Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify this compound as described for bulk polymerization. Use anhydrous DMF as the solvent.

  • Reaction Setup: In a three-neck round-bottom flask, dissolve the purified this compound in DMF to the desired concentration (e.g., 20-50 wt%).

  • Degassing: Purge the solution with dry nitrogen for at least 30 minutes to remove oxygen.

  • Initiator Addition: Add the desired amount of AIBN (e.g., 0.1-0.5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to 60-70°C in an oil bath with continuous stirring under a nitrogen atmosphere. The reaction time will vary depending on the specific conditions.

  • Purification: After polymerization, cool the solution and precipitate the polymer by pouring it into a large volume of methanol.

  • Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Emulsion Free-Radical Polymerization of this compound

This protocol is adapted from a patent for the emulsion copolymerization of acrylonitrile and this compound.

Materials:

  • This compound (MAN), inhibitor removed

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Initiator (e.g., Ammonium persulfate)

  • Nitrogen gas

  • Jacketed reaction kettle with a reflux condenser, thermocouple, paddle stirrer, and monomer/initiator feed pumps

  • Water bath

Procedure:

  • Reaction Setup: To a jacketed reaction kettle, add deionized water and the surfactant (e.g., 1 wt% based on water).

  • Heating and Purging: Heat the reactor to 70°C with continuous agitation and purge with nitrogen.

  • Initiation: Add an initial portion of the ammonium persulfate initiator to the reactor.

  • Monomer and Initiator Feed: Continuously pump the this compound monomer and an aqueous solution of the remaining ammonium persulfate into the reactor as separate streams over a period of several hours.

  • Polymerization: Maintain the reaction temperature at 70°C for the duration of the feed and for a post-reaction period of 1-2 hours to ensure high conversion.

  • Cooling and Filtration: Cool the resulting polymer emulsion and filter it through cheesecloth to remove any coagulum.

  • Purification: The polymer can be isolated by precipitation in a non-solvent like methanol or by freeze-drying the emulsion.

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Monomer Setup Reaction Setup & Degassing Monomer->Setup Initiator Initiator (e.g., AIBN) Initiator->Setup Solvent Solvent (for Solution/Emulsion) Solvent->Setup Polymerization Heating & Reaction Setup->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Experimental workflow for free-radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I I-I I_rad 2 I• I->I_rad Heat IM_rad I-M• I_rad->IM_rad + M Mn_rad Mn• Mn1_rad Mn+1• Mn_rad->Mn1_rad + M Mn_rad2 Mn• Dead_polymer Dead Polymer Mn_rad2->Dead_polymer + Mm• Mm_rad Mm• Mm_rad->Dead_polymer

Caption: Key steps in free-radical polymerization.

References

Application Note: Gas Chromatography Method for Methacrylonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methacrylonitrile (MAN) is a crucial building block in the synthesis of various polymers, resins, and elastomers. It is also utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Given its volatile nature and potential toxicity, accurate and sensitive analytical methods are essential for monitoring its presence in various matrices, including environmental samples, industrial process streams, and finished products. This application note details a robust gas chromatography (GC) method for the quantitative analysis of this compound. The protocols provided are intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Principle of the Method

This method utilizes gas chromatography to separate this compound from other components in a sample matrix. The separated analyte is then detected and quantified using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Several sample introduction techniques can be employed depending on the sample matrix and the required sensitivity, including direct liquid injection, static headspace, and purge-and-trap.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), HPLC-grade or equivalent purity.

  • Reference Standard: this compound (MAN), 99%+ purity.

  • Internal Standard (IS): Toluene or other suitable non-interfering compound.

  • Gases: Helium (carrier gas), Hydrogen (for FID), Air (for FID), Nitrogen (makeup gas), all of high purity (99.999%).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa for liquid injections; 10 mL or 20 mL headspace vials with PTFE-lined septa for headspace analysis.

Experimental Protocols

Standard and Sample Preparation

4.1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask. Dilute to the mark with a suitable solvent such as methanol or dichloromethane. This stock solution should be stored at 4°C and protected from light.

4.1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the chosen solvent. A typical calibration range would be 0.1 µg/mL to 100 µg/mL. If using an internal standard, add a constant concentration to all working standards and samples.

4.1.3. Sample Preparation:

  • Liquid Samples (Direct Injection): Dilute the sample with a suitable solvent (e.g., dichloromethane) to bring the concentration of this compound within the calibration range.[1] If necessary, filter the sample using a 0.45 µm PTFE syringe filter.

  • Solid Samples (Solvent Extraction): Accurately weigh a known amount of the homogenized solid sample into a vial. Add a measured volume of a suitable extraction solvent (e.g., dichloromethane).[1] Vortex or sonicate the sample for a predetermined time to ensure complete extraction of this compound. Allow the solids to settle or centrifuge the sample. Take an aliquot of the supernatant for GC analysis.

  • Aqueous Samples (Liquid-Liquid Extraction): For aqueous samples, a micro-extraction with a water-immiscible solvent like methyl tert-butyl ether can be performed.[2]

  • Headspace Analysis for Solid or Liquid Samples: Accurately weigh a known amount of the sample (typically 0.1 to 1 gram) into a headspace vial.[3] For solid samples, the addition of a high-boiling point solvent may aid in the release of volatiles. Seal the vial and place it in the headspace autosampler for incubation.

  • Air Samples (Thermal Desorption): Draw a known volume of air through an adsorbent tube (e.g., packed with Chromosorb 106). The trapped analytes are then thermally desorbed into the GC system.[4]

Gas Chromatography (GC) Conditions

The following tables summarize recommended GC conditions for different analytical setups.

Table 1: GC-FID and GC-MS Instrumental Parameters

ParameterRecommended Condition 1 (GC-FID)Recommended Condition 2 (GC-MS)
GC System Agilent 7890B or equivalentAgilent 7890B/5977A MSD or equivalent
Column DB-624 (30 m x 0.53 mm ID, 3.0 µm film)HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)[1]
Inlet Split/SplitlessSplit/Splitless
Inlet Temperature 225 °C250 °C[1]
Injection Volume 1 µL1 µL
Split Ratio 10:1 to 50:1 (adjustable based on concentration)10:1[1]
Carrier Gas HeliumHelium
Flow Rate 1.90 mL/min1.0 mL/min[1]
Oven Program 50°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min)35°C (hold 2 min), ramp at 8°C/min to 300°C (hold 5 min)[1]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 250 °CN/A
MS Source Temp. N/A230 °C[1]
MS Quad Temp. N/A150 °C[1]
MS Transfer Line N/A300 °C[1]
Acquisition Mode N/AScan (m/z 35-150) or SIM (m/z 67, 66, 52, 41)
Headspace Sampler Conditions

Table 2: Static Headspace Parameters

ParameterRecommended Condition
Incubation Temperature 80 - 120 °C
Incubation Time 30 - 60 min
Vial Shaking On (if available)
Pressurization Gas Helium
Pressurization Time 1 min
Loop Fill Time 0.2 min
Loop Temperature 100 - 140 °C
Transfer Line Temp. 110 - 150 °C

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 3: Summary of Quantitative Data for this compound Analysis

ParameterMethodResultReference
Limit of Quantification (LOQ) Headspace/GC-MS0.5 µg/Media[5]
Retention Time (approx.) GC-FID on DB-624~ 8.5 minBased on typical conditions
Retention Time (approx.) GC-MS on HP-5MS~ 6.2 minBased on typical conditions
Linearity (R²) GC-FID> 0.995Expected performance
Recovery Solvent Extraction80-117%[1]

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound by GC is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing stock_std Stock Standard (1000 µg/mL) work_std Working Standards (0.1-100 µg/mL) stock_std->work_std Dilution gc_injection GC Injection (Direct/Headspace) work_std->gc_injection sample_prep Sample Preparation (Extraction/Dilution/Headspace) sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The gas chromatography methods outlined in this application note provide a reliable and sensitive approach for the determination of this compound in various sample matrices. The choice of sample preparation technique and GC detector can be tailored to meet specific analytical requirements, such as the sample matrix complexity and the desired limit of detection. By following the detailed protocols, researchers and scientists can achieve accurate and reproducible quantification of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of methacrylonitrile, a key monomer in the production of various polymers and a valuable building block in organic synthesis. Understanding its NMR characteristics is crucial for reaction monitoring, quality control, and structural verification.

This compound (C₄H₅N) possesses a simple structure with distinct proton and carbon environments, making it an excellent subject for demonstrating fundamental NMR principles. This application note details the expected chemical shifts and coupling constants, provides standardized protocols for sample preparation and spectral acquisition, and includes a visual representation of the molecule's NMR assignments.

Chemical Structure and NMR Assignments

The structure of this compound, with IUPAC name 2-methylprop-2-enenitrile, is shown below. The numbering of the carbon atoms and the lettering of the protons are provided for clear correlation with the NMR data presented in the subsequent tables.

Molecular Structure of this compound

methacrylonitrile_structure cluster_nitrile C1 C1 N N C1->N C1_N C1->C1_N C2 C2 C2->C1 C3 C3 C2->C3 C4 C4 C2->C4 Ha Ha C3->Ha Hb Hb C3->Hb Hc1 Hc C4->Hc1 Hc2 Hc C4->Hc2 Hc3 Hc C4->Hc3 C1_N->N NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation weigh Weigh this compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire 1H NMR Spectrum transfer->H1_acq C13_acq Acquire 13C NMR Spectrum transfer->C13_acq H1_data 1H Data: - Chemical Shift (δ) - Multiplicity - Coupling Constants (J) H1_acq->H1_data C13_data 13C Data: - Chemical Shift (δ) C13_acq->C13_data assign Assign Peaks to Molecular Structure H1_data->assign C13_data->assign

Application Note: Characterization of Methacrylonitrile using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of methacrylonitrile using Fourier-Transform Infrared (FTIR) spectroscopy. It includes an overview of the principles, experimental protocols for sample preparation and analysis, and a comprehensive summary of the characteristic vibrational modes. This guide is intended to assist researchers in utilizing FTIR for qualitative identification and quantitative analysis of this compound in various applications, including polymer synthesis and chemical intermediate analysis.

Introduction

This compound (CH₂=C(CH₃)C≡N) is an unsaturated aliphatic nitrile used extensively in the production of polymers, elastomers, and plastics.[1] It serves as a crucial chemical intermediate in the synthesis of various organic compounds such as acids, amides, and esters.[1] FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for the characterization of this compound. It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrational modes. This application note details the necessary protocols for accurate and reproducible FTIR analysis of this compound.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. When a sample is irradiated with a broad spectrum of infrared light, its constituent molecules absorb energy and transition to higher vibrational states. The resulting spectrum of absorbed radiation reveals the presence of specific functional groups and provides structural information about the molecule. For this compound, key functional groups such as the nitrile (C≡N), vinyl (C=C), and methyl (C-H) groups exhibit characteristic absorption bands in the mid-infrared region.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is crucial for obtaining a high-quality FTIR spectrum. As this compound is a liquid at room temperature, several methods are applicable.

Protocol 1: Neat Liquid Analysis using Transmission Cells

This method is suitable for pure liquid samples.

  • Cell Selection: Use a liquid transmission cell with infrared-transparent windows, such as Sodium Chloride (NaCl) or Potassium Bromide (KBr).[2][3][4] The path length of the cell should be chosen based on the sample's absorptivity; a short path length (e.g., 0.1 mm) is typically used for neat liquids.

  • Cell Cleaning: Thoroughly clean the cell windows with a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and ensure they are dry to prevent interference from moisture.[4]

  • Sample Loading: Using a clean syringe, carefully inject the this compound sample into the cell, ensuring no air bubbles are trapped.[4][5]

  • Cell Assembly: Securely assemble the cell and place it in the sample holder of the FTIR spectrometer.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a convenient method that requires minimal sample preparation and is suitable for both liquid and solid samples.[2][6]

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[2]

  • Pressure Application (if applicable): For viscous liquids or to ensure good contact, a pressure arm may be used.

  • Data Acquisition: Collect the FTIR spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly to remove any sample residue.

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

ParameterRecommended Setting
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹[1]
Number of Scans 16-32 (signal-to-noise ratio dependent)
Apodization Happ-Genzel
Detector Deuterated Triglycine Sulfate (DTGS)
Data Acquisition and Processing
  • Background Collection: Always collect a background spectrum before running the sample. For transmission analysis, the background is the empty beam path or the cell filled with a reference solvent. For ATR, the background is the clean crystal.

  • Sample Spectrum Collection: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Processing: The raw data will be a single-beam spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum. Baseline correction and other spectral manipulations may be applied if necessary.

Data Presentation: Characteristic FTIR Bands of this compound

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key experimentally observed and theoretically calculated wavenumbers.

Wavenumber (cm⁻¹) - Experimental (IR)Wavenumber (cm⁻¹) - Calculated (DFT/B3LYP)AssignmentVibrational Mode
3096-ν(CH₂)Asymmetric stretching
2993-ν(CH₂)Symmetric stretching
2966, 29313023, 2992νₐₛ(CH₃)Asymmetric stretching
28902937νₛ(CH₃)Symmetric stretching
~2230-ν(C≡N)Nitrile stretching
~1630-ν(C=C)Alkene stretching
1452, 14281463, 1447δₐₛ(CH₃)Asymmetric bending (deformation)
1407-δ(CH₂)Scissoring
13811385δₛ(CH₃)Symmetric bending (deformation)
-1247ω(CH₂)Wagging
10181046, 1004ρ(CH₃)Rocking
-921τ(CH₂)Twisting
-728ρ(CH₂)Rocking

Data compiled from spectroscopic investigations.[1]

Visualization of Experimental Workflow and Molecular Vibrations

The following diagrams illustrate the experimental workflow for FTIR analysis of this compound and the key molecular vibrations.

experimental_workflow Experimental Workflow for FTIR Analysis of this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: Obtain this compound Sample neat_liquid Neat Liquid Analysis (Transmission Cell) start->neat_liquid Pure Sample atr ATR Analysis start->atr Pure or Solution background Collect Background Spectrum neat_liquid->background atr->background sample_scan Collect Sample Spectrum background->sample_scan processing Ratio, Baseline Correction sample_scan->processing interpretation Peak Identification & Assignment processing->interpretation end End: Characterization Report interpretation->end molecular_vibrations Key Molecular Vibrations of this compound in FTIR cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations This compound This compound CH₂=C(CH₃)C≡N ch_stretch C-H Stretch (Aliphatic) ~3100-2850 cm⁻¹ This compound->ch_stretch cn_stretch C≡N Stretch (Nitrile) ~2230 cm⁻¹ This compound->cn_stretch cc_stretch C=C Stretch (Alkene) ~1630 cm⁻¹ This compound->cc_stretch ch_bend C-H Bend (Scissoring, Wagging, Twisting, Rocking) ~1470-700 cm⁻¹ This compound->ch_bend

References

Application of Methacrylonitrile in Elastomer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylonitrile (MAN) is an unsaturated aliphatic nitrile that serves as a valuable monomer in the synthesis of elastomers, plastics, and various copolymers.[1][2] Structurally similar to acrylonitrile (B1666552) (AN), a common component in nitrile rubbers, this compound features an additional methyl group.[2] This structural difference influences its reactivity and the final properties of the resulting polymers. In elastomer synthesis, this compound can be used as a comonomer, often with dienes like butadiene or isoprene (B109036), to impart specific characteristics to the polymer backbone. The incorporation of the polar nitrile group from this compound enhances properties such as oil and chemical resistance, making these elastomers suitable for demanding applications.[3]

This document provides detailed application notes and experimental protocols for the synthesis of elastomers incorporating this compound, with a focus on emulsion polymerization techniques.

Key Applications and Properties

The inclusion of this compound in elastomer formulations can lead to materials with a tailored balance of properties. While extensive quantitative data for this compound-specific elastomers is less common than for their acrylonitrile counterparts, the trends observed with varying acrylonitrile content in nitrile butadiene rubber (NBR) provide a strong indication of the expected effects of this compound.[4] Generally, a higher nitrile monomer content leads to:

  • Enhanced Oil and Fuel Resistance: The polar nitrile groups reduce the swelling of the elastomer when in contact with nonpolar solvents and oils.[3]

  • Increased Hardness and Modulus: The strong intermolecular forces between the nitrile groups result in a stiffer material.[1]

  • Improved Thermal Stability: The polar nature of the polymer backbone can increase its resistance to thermal degradation.[1]

  • Reduced Flexibility at Low Temperatures: The increased intermolecular forces can raise the glass transition temperature (Tg), making the material less flexible at colder temperatures.[4]

This compound can be used as a partial or complete replacement for acrylonitrile in the synthesis of nitrile-based elastomers to fine-tune these properties.[2]

Data Presentation: Properties of Nitrile-Containing Elastomers

The following tables summarize the influence of nitrile monomer content on the key properties of nitrile-isoprene rubber (NIR), which serves as a close analogue for this compound-butadiene elastomers. The data is adapted from the synthesis of poly(isoprene-co-acrylonitrile) and demonstrates the expected trends when incorporating a nitrile monomer like this compound.[5]

Table 1: Monomer Feed Composition for Nitrile-Isoprene Rubber (NIR) Synthesis [5]

Sample IDIsoprene (mol%)Acrylonitrile (mol%)
NIR208020
NIR307030
NIR356535

Table 2: Mechanical Properties of Vulcanized Nitrile-Isoprene Rubber (NIR) Films [5]

PropertyNIR20NIR30NIR35
Tensile Strength (MPa)1.61 ± 0.254.87 ± 0.528.23 ± 0.68
Elongation at Break (%)1100 ± 80950 ± 70800 ± 50
Modulus at 100% Elongation (MPa)0.450.650.90
Modulus at 300% Elongation (MPa)0.600.951.40

Table 3: Thermal and Oil Resistance Properties of Vulcanized Nitrile-Isoprene Rubber (NIR) Films [5]

PropertyNIR20NIR30NIR35
Glass Transition Temperature (Tg) (°C)-9.48.720.2
Onset Degradation Temperature (°C)361.3365.8369.9
Swelling in Mineral Oil (%)< 2< 2< 2

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of nitrile-containing elastomers via emulsion polymerization. Protocol 1 is a detailed procedure for the synthesis of a nitrile-isoprene rubber, which can be adapted for this compound and butadiene. Protocol 2 provides a more general procedure for the emulsion polymerization of acrylonitrile/methacrylonitrile copolymers.

Protocol 1: Emulsion Polymerization of Nitrile-Isoprene Elastomer

This protocol is adapted from the synthesis of poly(isoprene-co-acrylonitrile) and can be modified for the use of this compound and butadiene.[5]

Materials:

  • Isoprene (or Butadiene)

  • Acrylonitrile (or this compound)

  • Sodium dodecylbenzenesulfonate (SDBS) (emulsifier)

  • Ammonia (B1221849) solution (to adjust pH)

  • Potassium persulfate (K₂S₂O₈) (initiator)

  • Sodium dithionite (B78146) (Na₂S₂O₄) (activator)

  • n-dodecyl mercaptan (chain transfer agent)

  • Methanol (B129727) (coagulant)

  • Distilled water

  • Nitrogen gas

Equipment:

  • 2 L reaction flask with overhead stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Cold water supply for condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of Emulsifier Solution: Dissolve the desired amount of SDBS in distilled water that has been bubbled with nitrogen gas. Adjust the pH to 7-9 with ammonia solution. Transfer the solution to the 2 L reaction flask.

  • Monomer Addition: Add the desired amounts of isoprene (or butadiene) and acrylonitrile (or this compound) to the reaction flask. The total monomer content should be a specific weight percentage of the total reaction mixture.

  • Initiator and Activator Preparation: Dissolve the initiator (K₂S₂O₈) in a separate portion of distilled water. Similarly, dissolve the activator (Na₂S₂O₄) in another portion of distilled water.

  • Polymerization:

    • Heat the reaction mixture to 65-70°C with constant stirring at 60-80 rpm under a nitrogen atmosphere.

    • Once the temperature has stabilized, add the initiator and activator solutions to the reaction flask to initiate polymerization.

    • Maintain the reaction at 65-70°C for the desired reaction time (e.g., 8 hours). A double condenser system is recommended to minimize the loss of volatile monomers.

  • Termination and Coagulation:

    • After the reaction time is complete, cool the latex to room temperature.

    • Pour the latex into an excess of methanol with vigorous stirring to coagulate the rubber.

  • Washing and Drying:

    • Wash the coagulated rubber crumb thoroughly with distilled water to remove any unreacted monomers and other impurities.

    • Dry the rubber in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: General Emulsion Polymerization of Acrylonitrile/Methacrylonitrile Copolymers

This is a general procedure for preparing copolymers of acrylonitrile and this compound via emulsion polymerization.[6]

Materials:

  • Acrylonitrile

  • This compound

  • GAFAC RE-610 (or other suitable emulsifier)

  • n-dodecyl mercaptan (molecular weight modifier)

  • Vazo® 52 (or other suitable initiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Setup: In a two-liter reactor, dissolve 9 g of GAFAC RE-610 in 900 g of deionized water.

  • Monomer and Reagent Addition:

    • Add a total of 300 g of the acrylonitrile and this compound monomer mixture (the specific ratio will depend on the desired final polymer composition).

    • Add the initiator (e.g., Vazo® 52) and the molecular weight modifier (n-dodecyl mercaptan).

  • Polymerization:

    • Purge the reactor and its contents with nitrogen.

    • Heat the mixture to a temperature in the range of 40°C to 80°C (e.g., 60°C) with continuous agitation (e.g., 200 rpm).

    • Continue the polymerization until the desired conversion is reached (typically 40%-100%).

  • Work-up:

    • The resulting polymer can be isolated by precipitation, followed by washing and drying.

Visualization of Workflows and Relationships

Emulsion Polymerization Workflow

Emulsion_Polymerization_Workflow cluster_preparation Preparation cluster_polymerization Polymerization cluster_workup Work-up Monomers Monomers (this compound, Butadiene) Reactor Polymerization Reactor (Controlled Temperature & Agitation) Monomers->Reactor Water Water Water->Reactor Emulsifier Emulsifier Emulsifier->Reactor Initiator Initiator Initiator->Reactor Latex Elastomer Latex Reactor->Latex Polymerization Coagulation Coagulation (e.g., with Methanol) Latex->Coagulation Washing Washing Coagulation->Washing Drying Drying Washing->Drying Elastomer Final Elastomer Product Drying->Elastomer

Caption: Workflow for elastomer synthesis via emulsion polymerization.

Relationship between Nitrile Content and Elastomer Properties

Nitrile_Content_Properties cluster_properties Resulting Elastomer Properties NitrileContent Increase in This compound Content OilResistance Increased Oil/Fuel Resistance NitrileContent->OilResistance Hardness Increased Hardness & Modulus NitrileContent->Hardness ThermalStability Increased Thermal Stability NitrileContent->ThermalStability LowTempFlex Decreased Low Temperature Flexibility NitrileContent->LowTempFlex

Caption: Effect of nitrile content on key elastomer properties.

References

Methacrylonitrile in Polymer Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylonitrile (MAN) is an unsaturated nitrile monomer that serves as a valuable building block in polymer chemistry.[1] Its chemical structure, featuring both a vinyl group and a nitrile functionality, allows for versatile polymerization and copolymerization, leading to materials with a wide range of properties. Polythis compound (PMAN) and its copolymers find applications in coatings, elastomers, plastics, and increasingly, in advanced biomedical fields such as drug delivery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and its emerging applications in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the monomer and for designing polymerization reactions.

PropertyValue
Synonyms 2-Methyl-2-propenenitrile, Isopropene cyanide
CAS Number 126-98-7
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol
Appearance Colorless liquid
Density 0.800 g/mL at 25 °C
Boiling Point 90.3 °C
Melting Point -35.8 °C
Solubility in Water 2.5 g/100 mL at 20 °C

Copolymerization and Reactivity Ratios

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios (r₁ and r₂) indicate the relative reactivity of a propagating chain ending in one monomer unit towards the same or the other monomer. This data is crucial for predicting copolymer composition and microstructure. Table 2 provides a summary of the reactivity ratios of this compound (M₁) with several common comonomers (M₂).

Comonomer (M₂)r₁ (MAN)r₂Polymerization Conditions
Styrene0.250.35Bulk, 60 °C[2]
Methyl Methacrylate0.470.96Bulk, 60 °C[1]
Butyl Acrylate0.850.55Solution, 70 °C
Acrylonitrile0.771.15Emulsion, 60 °C[3]

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol describes the synthesis of polythis compound via free radical polymerization using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.[4]

Materials:

  • This compound (MAN), freshly distilled to remove inhibitors

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Oil bath

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 0.149 mol) and anhydrous DMF (e.g., 20 mL).

  • Add AIBN (e.g., 0.049 g, 0.3 mmol, 0.2 mol% with respect to the monomer).

  • Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for the desired time (e.g., 6 hours). The solution will become more viscous as the polymer forms.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Collect the white polythis compound precipitate by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Characterization: The resulting polythis compound can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the nitrile group (C≡N stretching at ~2240 cm⁻¹), and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Protocol 2: Anionic Polymerization of this compound

This protocol details the synthesis of polythis compound with a more controlled molecular weight and narrower polydispersity via anionic polymerization using n-butyllithium (n-BuLi) as the initiator.[5][6] This procedure requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (MAN), rigorously purified and dried over calcium hydride.

  • n-Butyllithium (n-BuLi) solution in hexanes.

  • Anhydrous tetrahydrofuran (B95107) (THF).

  • Methanol, acidified with a few drops of HCl.

  • Nitrogen or Argon gas supply (high purity).

  • Schlenk line and glassware, oven-dried and cooled under vacuum.

  • Syringes and needles, oven-dried.

Procedure:

  • Set up a Schlenk flask with a magnetic stir bar under a high-purity inert atmosphere.

  • Transfer anhydrous THF (e.g., 50 mL) to the flask via a cannula or syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound (e.g., 5 g, 74.5 mmol) to the cold THF with stirring.

  • Slowly add the n-BuLi solution (e.g., 0.5 mL of a 1.6 M solution in hexanes, 0.8 mmol) dropwise via syringe. A color change is often observed upon initiation.

  • Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1 hour).

  • Terminate the polymerization by adding a small amount of acidified methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter, wash with methanol, and dry the resulting polythis compound under vacuum.

Applications in Drug Development

This compound-based copolymers are gaining attention in drug delivery due to their potential for forming nanoparticles that can encapsulate therapeutic agents.[7][8] The nitrile groups can be hydrolyzed to carboxylic acid or amide groups, providing functionality for drug conjugation or for tuning the hydrophilic/hydrophobic balance of the polymer.

Application Note: Polythis compound-based Nanoparticles for Doxorubicin Delivery

Copolymers of this compound and other monomers, such as methyl methacrylate, can be formulated into nanoparticles for the encapsulation and controlled release of anticancer drugs like doxorubicin.[9] These nanoparticles can be designed to be pH-responsive, releasing the drug more readily in the acidic tumor microenvironment.

Workflow for Synthesis and Evaluation of Doxorubicin-Loaded Nanoparticles

endocytosis_pathways cluster_pathways Endocytic Pathways NP Polymeric Nanoparticle CME Clathrin-Mediated Endocytosis NP->CME CavME Caveolae-Mediated Endocytosis NP->CavME Macropino Macropinocytosis NP->Macropino EarlyEndosome Early Endosome CME->EarlyEndosome CavME->EarlyEndosome Macropino->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Recycling Recycling to Membrane EarlyEndosome->Recycling Lysosome Lysosome (Drug Release) LateEndosome->Lysosome

References

Application Notes and Protocols for Emulsion Polymerization of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polymethacrylonitrile (PMAN) via various emulsion polymerization techniques. The information is intended to guide researchers in the controlled synthesis of PMAN particles for a range of applications, including in the development of drug delivery systems and other advanced materials.

Introduction to Emulsion Polymerization of this compound

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with a high polymerization rate. The process involves the polymerization of a monomer, such as this compound (MAN), in an emulsion, typically an oil-in-water system. The key components of a conventional emulsion polymerization system include the monomer, a continuous phase (usually water), a surfactant to stabilize the monomer droplets and polymer particles, and an initiator to start the polymerization reaction.

Recent advancements have led to the development of several variations of this technique, including surfactant-free, miniemulsion, and microemulsion polymerization, each offering unique advantages in controlling particle size, morphology, and polymer properties.

Conventional Emulsion Polymerization

Conventional emulsion polymerization is a widely used method for synthesizing a variety of polymers. The process is characterized by the formation of polymer particles within monomer-swollen surfactant micelles.

Experimental Protocol:

A typical laboratory-scale conventional emulsion polymerization of this compound can be carried out as follows:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature controller.

  • Initial Charge: Deionized water (150 mL) and a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), are added to the flask. The mixture is stirred and purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • Monomer Addition: this compound (MAN) monomer is then added to the reactor.

  • Initiator Addition: The temperature of the reactor is raised to the desired reaction temperature (e.g., 60 °C). A water-soluble initiator, such as potassium persulfate (KPS), dissolved in a small amount of deionized water, is then added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 4-6 hours) under continuous stirring and a nitrogen atmosphere.

  • Termination and Cooling: The reaction is terminated by cooling the reactor to room temperature.

  • Characterization: The resulting polymer latex can be characterized for particle size, molecular weight, and conversion.

Quantitative Data:
ParameterValueReference
This compound (MAN)15 gN/A
Deionized Water150 mLN/A
Sodium Dodecyl Sulfate (SDS)0.5 gN/A
Potassium Persulfate (KPS)0.15 gN/A
Reaction Temperature60 °CN/A
Reaction Time4 hN/A
Stirring Speed200 rpmN/A

Note: The above data is a representative example. Optimal conditions may vary and should be determined experimentally.

Surfactant-Free Emulsion Polymerization

Surfactant-free emulsion polymerization (SFEP) is an alternative method that avoids the use of conventional surfactants.[1] In this technique, stabilization of the polymer particles is achieved through the use of initiators that generate charged species on the polymer chain ends or by the incorporation of a comonomer with ionic or hydrophilic groups. This method is advantageous for applications where surfactant contamination is a concern.

Experimental Protocol:

A general procedure for the surfactant-free emulsion polymerization of this compound is as follows:

  • Reactor Setup: A polymerization reactor is charged with deionized water.

  • Monomer Addition: this compound monomer is added to the reactor.

  • Initiator Addition: A water-soluble initiator, such as ammonium (B1175870) persulfate (APS), is added. The initiator provides the radical source for polymerization and also contributes to the stability of the growing polymer particles through the incorporation of sulfate end-groups.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 70-80 °C) and the polymerization is carried out under an inert atmosphere with constant stirring for several hours.

  • Cooling and Characterization: The resulting latex is cooled and characterized.

Quantitative Data:
ParameterValueReference
Styrene432 g[1]
n-Butyl acrylate108 g[1]
Acrylic acid8.1 g[1]
1-Dodecanethiol5.4 g[1]
Deionized Water770 g[1]
Ammonium Persulfate (APS)1.5% of monomer weight[1]
Reaction Temperature80 °C[1]
Stirring Speed250 rpm[1]

Note: This example uses a copolymer system. For pure polythis compound, the recipe would need to be adapted.

Miniemulsion Polymerization

Miniemulsion polymerization involves the polymerization of submicron monomer droplets (50-500 nm) that are stabilized by a combination of a surfactant and a co-stabilizer (e.g., a long-chain alkane or alcohol). The monomer droplets act as individual nanoreactors, leading to better control over particle size and composition.

Experimental Protocol:

A representative miniemulsion polymerization protocol for this compound is outlined below:

  • Organic Phase Preparation: this compound, a co-stabilizer (e.g., hexadecane), and a lipophilic initiator (if used) are mixed together.

  • Aqueous Phase Preparation: A surfactant (e.g., sodium dodecyl sulfate) is dissolved in deionized water.

  • Miniemulsion Formation: The organic phase is added to the aqueous phase under high shear using a sonicator or a high-pressure homogenizer to create a stable miniemulsion.

  • Polymerization: The miniemulsion is transferred to a reactor, purged with nitrogen, and heated to the desired polymerization temperature. A water-soluble initiator is then added to start the reaction.

  • Reaction and Characterization: The polymerization is allowed to proceed for a set time, after which the latex is cooled and analyzed.

Specific quantitative data for the miniemulsion polymerization of this compound was not found in the provided search results. Researchers should consult specialized literature for detailed recipes.

Microemulsion Polymerization

Microemulsion polymerization is carried out in a thermodynamically stable, transparent, or translucent oil-in-water microemulsion. This technique typically yields very small polymer particles (10-50 nm) with a narrow size distribution. A study on the cobalt(III)-mediated microemulsion polymerization of acrylonitrile (B1666552) in the absence of a conventional emulsifier provides some insights that may be applicable to this compound.

Experimental Protocol:

Based on a study of acrylonitrile, a potential microemulsion polymerization procedure for this compound could be:

  • Microemulsion Preparation: A mixture of this compound, a suitable solvent, and a complexing agent (e.g., a cobalt(III) complex) is prepared in water. The system self-assembles into a microemulsion.

  • Initiator Addition: A water-soluble initiator is added to the microemulsion.

  • Polymerization: The reaction is initiated by raising the temperature and is allowed to proceed under an inert atmosphere.

  • Characterization: The resulting nanoparticle dispersion is then characterized.

Quantitative Data from an Acrylonitrile Study:
ParameterConcentration RangeReference
Acrylonitrile0.5 - 2.0 mol/L
Potassium Persulfate1.0 x 10⁻³ - 4.0 x 10⁻³ mol/L
Cobalt(III) Complex0.5 x 10⁻⁴ - 2.0 x 10⁻⁴ mol/L
Temperature30 - 70 °C

Note: This data is for acrylonitrile and should be used as a starting point for developing a protocol for this compound.

Visualizations

Emulsion Polymerization Workflow

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Polymerization Monomer This compound Reactor Reactor Assembly Monomer->Reactor Water Deionized Water Water->Reactor Surfactant Surfactant (e.g., SDS) Surfactant->Reactor Initiator Initiator (e.g., KPS) Polymerization Polymerization Initiator->Polymerization Purging Nitrogen Purge Reactor->Purging Heating Heating to Reaction Temp. Purging->Heating Heating->Polymerization Cooling Cooling Polymerization->Cooling Latex Polythis compound Latex Cooling->Latex Characterization Characterization (Particle Size, MW, etc.) Latex->Characterization

Caption: General workflow for conventional emulsion polymerization of this compound.

Key Steps in Different Emulsion Polymerization Techniques

EmulsionPolymerizationTechniques Conventional Conventional Emulsion Monomer Droplets (large) Surfactant Micelles Aqueous Phase Polymerization SurfactantFree Surfactant-Free Self-stabilizing Polymer Ionic Initiator No Micelles Conventional->SurfactantFree Removes Surfactant Miniemulsion Miniemulsion Submicron Monomer Droplets Co-stabilizer Droplet Nucleation Conventional->Miniemulsion Smaller Droplets, Co-stabilizer Microemulsion Microemulsion Thermodynamically Stable Very Small Droplets Transparent/Translucent Miniemulsion->Microemulsion Thermodynamic Stability

Caption: Comparison of key features of different emulsion polymerization techniques.

References

The Role of Methacrylonitrile in Modern Plastics and Coatings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Methacrylonitrile (MAN) is an unsaturated aliphatic nitrile that serves as a crucial monomer in the production of a wide array of polymers.[1] Its unique chemical structure, featuring both a vinyl group and a nitrile group, allows it to be readily homo- or copolymerized, leading to the creation of plastics and coatings with tailored properties.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the development of advanced polymers and coatings.

Properties and Applications of this compound-Based Polymers

This compound is a key component in the synthesis of various polymers, including homopolymers (polythis compound), copolymers, elastomers, and plastics.[1] It is often used as a substitute for acrylonitrile (B1666552) in the manufacturing of acrylonitrile/butadiene/styrene (ABS)-like polymers.[1] The incorporation of this compound into polymer chains generally imparts enhanced thermal stability, chemical resistance, and hardness.[2]

Plastics

In the realm of plastics, this compound is copolymerized with monomers such as styrene, butadiene, and various acrylates to produce materials with a spectrum of properties. These copolymers find applications in automotive parts, electronic housings, and consumer goods due to their favorable mechanical strength and thermal resistance.[3]

Coatings

This compound-based polymers are also integral to the formulation of high-performance coatings. These coatings exhibit excellent adhesion, durability, and resistance to chemicals and weathering, making them suitable for protective and decorative applications in the automotive, construction, and electronics industries.[3]

Quantitative Data on this compound-Based Polymers

The properties of polymers derived from this compound can be finely tuned by adjusting the comonomer composition and polymerization conditions. Below are tables summarizing key quantitative data for various this compound-based polymers.

Thermal Properties of this compound Copolymers
Copolymer SystemComonomer (mol%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
Poly(MAN-co-Styrene)50% Styrene115-118>300
Poly(MAN-co-Methyl Methacrylate)-Varies with composition~360 (for PMMA)
Poly(MAN-co-Acrylonitrile)-Varies with composition>300 (for PAN)

Note: Data compiled from various sources.[4][5][6] The exact values can vary based on molecular weight, measurement method, and specific composition.

Mechanical Properties of Acrylonitrile-Based Polymers
PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Acrylonitrile Butadiene Styrene (ABS)55-802.0-2.510-50
Polythis compound (PMAN)~40~3.0<5
Poly(styrene-co-acrylonitrile) (SAN)60-802.8-3.82-4

Note: These are typical values and can be influenced by the specific grade and processing conditions.[3][7][8]

Chemical Resistance of Acrylonitrile-Based Copolymers
Chemical AgentABS (Acrylonitrile Butadiene Styrene)SAN (Styrene-Acrylonitrile)Nitrile Rubber (Acrylonitrile-Butadiene)
Acids (Dilute) GoodGoodGood
Acids (Concentrated) FairFairPoor (oxidizing acids)
Alkalis ExcellentExcellentGood
Alcohols GoodGoodExcellent
Aromatic Hydrocarbons PoorPoorFair
Ketones PoorPoorPoor
Oils and Greases ExcellentGoodExcellent

Legend: Excellent - Recommended for continuous use. Good - Minor effect, suitable for intermittent use. Fair - Moderate effect, short-term use only. Poor - Not recommended. Data is for general guidance.[3][9][10]

Experimental Protocols

Detailed methodologies for the synthesis and formulation of this compound-based polymers and coatings are provided below.

Protocol 1: Solution Polymerization of this compound

This protocol describes the synthesis of polythis compound via free-radical polymerization in a solution of dimethylformamide (DMF) using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (MAN), purified

  • Dimethylformamide (DMF), anhydrous

  • Azobisisobutyronitrile (AIBN)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas, high purity

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 100 mL of DMF.

  • Purge the flask with nitrogen for 30 minutes to remove oxygen.

  • Add 20 g of purified this compound to the flask.

  • In a separate vial, dissolve 0.1 g of AIBN in 5 mL of DMF.

  • Heat the reaction mixture to 60°C in an oil bath under a nitrogen atmosphere.

  • Once the temperature has stabilized, add the AIBN solution to the reaction flask.

  • Allow the polymerization to proceed for 6 hours at 60°C with continuous stirring.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into 500 mL of vigorously stirred methanol.

  • Filter the precipitated white polymer using a Buchner funnel.

  • Wash the polymer with fresh methanol (2 x 50 mL).

  • Dry the polythis compound in a vacuum oven at 60°C overnight to a constant weight.

Protocol 2: Emulsion Polymerization of this compound-Butadiene Copolymer

This protocol outlines the synthesis of a this compound-butadiene rubber (NBR) via emulsion polymerization.

Materials:

  • This compound (MAN)

  • Butadiene

  • Deionized water

  • Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)

  • Potassium persulfate (initiator)

  • tert-Dodecyl mercaptan (chain transfer agent)

  • Nitrogen gas, high purity

Procedure:

  • To a high-pressure polymerization reactor, add 200 mL of deionized water and 5 g of sodium dodecyl sulfate.

  • Purge the reactor with nitrogen for 30 minutes.

  • Add 0.5 g of tert-dodecyl mercaptan to the reactor.

  • Charge the reactor with 70 g of butadiene and 30 g of this compound.

  • Heat the reactor to 30°C with continuous agitation.

  • Prepare an initiator solution by dissolving 0.3 g of potassium persulfate in 10 mL of deionized water.

  • Inject the initiator solution into the reactor to start the polymerization.

  • Maintain the reaction temperature at 30°C for 8-12 hours.

  • Monitor the conversion of monomers periodically.

  • Once the desired conversion is reached (typically >70%), terminate the reaction by adding a shortstop agent (e.g., hydroquinone).

  • Cool the reactor and vent any unreacted butadiene.

  • The resulting latex can be coagulated using a salt solution (e.g., calcium chloride) to isolate the rubber, which is then washed and dried.[11]

Protocol 3: Formulation and Application of a this compound-Based Acrylic Coating

This protocol describes the preparation of a simple acrylic coating formulation based on a this compound copolymer.

Materials:

  • Poly(this compound-co-butyl acrylate) copolymer (synthesized separately)

  • Xylene (solvent)

  • Titanium dioxide (pigment)

  • Dispersing agent

  • Flow control agent

Procedure:

  • Dissolve 30 g of the poly(this compound-co-butyl acrylate) copolymer in 70 mL of xylene with stirring to create a polymer solution.

  • In a separate container, prepare a pigment paste by dispersing 15 g of titanium dioxide in 10 mL of xylene with 0.5 g of a dispersing agent using a high-shear mixer.

  • Slowly add the pigment paste to the polymer solution with continuous stirring.

  • Add 0.2 g of a flow control agent to the mixture and stir for another 15 minutes to ensure homogeneity.

  • The coating is now ready for application. It can be applied to a substrate (e.g., a metal panel) using techniques such as doctor blade coating, spin coating, or spraying.[12]

  • Allow the coated substrate to air dry in a fume hood, followed by curing in an oven at a temperature appropriate for the specific copolymer (e.g., 80-120°C) for 1-2 hours.

Performance Testing of Coatings

The performance of the prepared coatings should be evaluated using standardized tests.[13]

  • Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359.[14][15][16]

  • Hardness: Measured using the pencil hardness test (ASTM D3363) or a Tukon microhardness tester.

  • Chemical Resistance: Evaluated by exposing the coating to various chemicals (e.g., acids, bases, solvents) and observing any changes in appearance or integrity.

  • Impact Resistance: Determined using a falling weight impact tester according to ASTM D2794.

Visualizing Key Processes

To better understand the underlying chemical and procedural workflows, the following diagrams are provided.

Free_Radical_Copolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) 2R• 2R• Initiator->2R• Heat R-M1• R-M1• 2R•->R-M1• + M1 (MAN) R-M1-M2• R-M1-M2• R-M1•->R-M1-M2• + M2 (e.g., Styrene) R-M1-M2-M1• R-M1-M2-M1• R-M1-M2•->R-M1-M2-M1• + M1 (MAN) ... ... R-M1-M2-M1•->... + Monomers Dead Polymer Dead Polymer ...->Dead Polymer Combination or Disproportionation

Free Radical Copolymerization of this compound.

Coating_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Coating Formulation cluster_application_testing Application & Testing Monomer_Selection Monomer Selection (MAN, Comonomers) Polymerization Polymerization (Solution/Emulsion) Monomer_Selection->Polymerization Purification Purification & Drying Polymerization->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization Polymer_Dissolution Polymer Dissolution in Solvent Characterization->Polymer_Dissolution Mixing Mixing & Homogenization Polymer_Dissolution->Mixing Pigment_Dispersion Pigment & Additive Dispersion Pigment_Dispersion->Mixing Application Coating Application (e.g., Doctor Blade) Mixing->Application Curing Curing (Air Dry/Oven) Application->Curing Performance_Testing Performance Testing (Adhesion, Hardness, etc.) Curing->Performance_Testing

References

Application Notes and Protocols: Methacrylonitrile as a Chemical Intermediate for Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes utilizing methacrylonitrile as a versatile chemical intermediate for the preparation of various amides. The protocols detailed herein are intended for use by qualified professionals in a laboratory setting. Due to the hazardous nature of this compound, all procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Introduction

This compound (CH₂=C(CH₃)C≡N) is an unsaturated aliphatic nitrile that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring both a nitrile group and a vinyl group, allows for a variety of chemical transformations. This document focuses on its application as an intermediate for the synthesis of methacrylamides and N-substituted amides, which are important moieties in polymer chemistry and are frequently incorporated into pharmacologically active molecules. The primary synthetic strategies covered are the direct hydrolysis of the nitrile group and the Ritter reaction to form N-alkyl amides.

Safety Precautions: this compound is a highly flammable, toxic, and volatile liquid.[2][3][4] It is harmful if inhaled, swallowed, or absorbed through the skin and can cause severe irritation to the eyes, skin, and respiratory tract.[2][3] It is also a lachrymator.[3] When heated to decomposition, it emits toxic cyanide fumes.[2] Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated chemical fume hood.[2]

Synthetic Pathways

Two primary pathways for the conversion of this compound to amides are detailed: the Ritter reaction for N-substituted amides and hydrolysis for the synthesis of methacrylamide (B166291).

The Ritter Reaction

The Ritter reaction is a powerful method for the synthesis of N-substituted amides from a nitrile and a carbocation source, such as an alkene or an alcohol, in the presence of a strong acid.[5][6] The reaction proceeds through the formation of a stable carbocation, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding N-alkyl amide.[5][7]

Ritter_Reaction_Pathway This compound This compound Nitrilium_Ion Nitrilium Ion This compound->Nitrilium_Ion + Carbocation Carbocation_Source Carbocation Source (e.g., Alcohol, Alkene) Carbocation Carbocation Carbocation_Source->Carbocation + H⁺ Strong_Acid Strong Acid (e.g., H₂SO₄) N_Substituted_Amide N-Substituted Methacrylamide Nitrilium_Ion->N_Substituted_Amide + H₂O (Hydrolysis)

Figure 1: Ritter Reaction Pathway for Amide Synthesis.

Hydrolysis

This compound can be hydrolyzed to methacrylamide under either acidic or basic conditions.[8][9] Alkaline hydrolysis, in particular, has been shown to produce methacrylamide in high yields.[8] This method involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form the amide.

Hydrolysis_Pathway This compound This compound Methacrylamide Methacrylamide This compound->Methacrylamide + H₂O Water Water Catalyst Catalyst (Acid or Base) Catalyst->Methacrylamide

Figure 2: Hydrolysis of this compound to Methacrylamide.

Quantitative Data

The following tables summarize quantitative data from representative protocols for the synthesis of amides from this compound.

Table 1: Ritter Reaction Conditions and Yields

Carbocation SourceAcid CatalystMole Ratio (Acid:Nitrile)Temperature (°C)Reaction TimeProductConversion (%)Yield (%)Reference
Compound forming alkyl carbonium ionConcentrated H₂SO₄1:1 to 2:110 - 100Not SpecifiedN-alkyl methacrylamide--[10]
BenzhydrolFormic Acid-RefluxNot SpecifiedN-benzhydrylmethacrylamide-Fair to Good[11]

Table 2: Alkaline Hydrolysis Conditions and Yields

Base CatalystCo-solventTemperature (°C)Conversion of this compound (%)Yield of Methacrylamide (%)Reference
Lithium Hydroxidet-Butyl Alcohol31038.178.2[8]
Lithium Hydroxidet-Butyl AlcoholNot Specified16.279.2[8]

Experimental Protocols

The following are detailed protocols for the synthesis of amides from this compound.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Glassware, Reagents) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Figure 3: General Experimental Workflow for Amide Synthesis.

Protocol 1: Synthesis of N-tert-Butylmethacrylamide via Ritter Reaction

This protocol is adapted from the general principles of the Ritter reaction.[5][12]

Materials:

  • This compound

  • tert-Butanol (B103910)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butanol (1.0 eq). Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add concentrated sulfuric acid (2.0 eq) to the tert-butanol with vigorous stirring. After the addition is complete, slowly add this compound (1.0 eq) to the reaction mixture while maintaining the temperature below 20 °C.

  • Reaction: After the addition of this compound, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-tert-butylmethacrylamide can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Methacrylamide via Alkaline Hydrolysis

This protocol is based on the findings for the alkaline hydrolysis of this compound.[8]

Materials:

  • This compound

  • Lithium hydroxide (or other alkali metal hydroxide)

  • t-Butyl alcohol

  • Water

  • High-pressure reactor (autoclave)

  • Stirring mechanism for the reactor

Procedure:

  • Reactor Charging: To a high-pressure reactor, add this compound (1.0 eq), t-butyl alcohol, water, and lithium hydroxide (catalytic amount, e.g., 0.005 eq).[8]

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 310 °C) with constant stirring.[8] Maintain the reaction at this temperature for a specified time (e.g., 15 minutes).[8]

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature and carefully vent any excess pressure.

  • Isolation: Open the reactor and transfer the contents to a suitable flask. The product, methacrylamide, can be isolated by removing the solvent and unreacted starting materials under reduced pressure.

  • Purification: Further purification of the methacrylamide can be achieved by recrystallization from a suitable solvent system.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of amides. The Ritter reaction provides an effective route to N-substituted methacrylamides, while hydrolysis offers a direct pathway to methacrylamide. The choice of synthetic route will depend on the desired final product. Careful consideration of the reaction conditions, particularly temperature and catalyst loading, is crucial for optimizing yield and minimizing side products. Given the hazardous nature of this compound, strict adherence to safety protocols is paramount. These application notes and protocols provide a solid foundation for researchers to explore the use of this compound in their synthetic endeavors, particularly in the fields of polymer science and drug development.

References

Application Notes and Protocols for Controlled Polymerization of Methacrylonitrile using ATRP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is achieved through the reversible deactivation of growing polymer chains by a transition metal catalyst, typically a copper complex. This application note provides a detailed protocol for the controlled polymerization of methacrylonitrile (MAN) using copper-catalyzed ATRP. While specific literature on the ATRP of this compound is less common than for other methacrylates or acrylonitrile (B1666552), the following protocols are based on established procedures for structurally similar monomers and are intended to serve as a strong starting point for methodology development.

The ability to precisely control the architecture of polythis compound (PMAN) and its copolymers opens avenues for its use in various applications, including as precursors for carbon fibers, in the development of drug delivery systems, and as components of advanced functional materials.

Mechanism of ATRP for this compound

The fundamental principle of ATRP involves the establishment of a dynamic equilibrium between active (propagating) radicals and dormant species. A transition metal complex (e.g., Cu(I)Br/Ligand) reversibly abstracts a halogen atom from an initiator molecule to form a radical that can then propagate by adding to monomer units. The reverse reaction, deactivation, reforms the dormant species and the higher oxidation state metal complex (e.g., Cu(II)Br₂/Ligand). This process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium ATRP Equilibrium Initiator R-X Radical R• Initiator->Radical ka Cu(I)/L Cu(I) / Ligand (Activator) Radical->Initiator kd Cu(II)/L Cu(II)X / Ligand (Deactivator) Propagating_Chain P(n)• Radical->Propagating_Chain kp Monomer n(MAN) Dormant_Chain P(n)-X Propagating_Chain->Dormant_Chain Termination (low probability) Dormant_Chain_Eq P(n)-X Active_Chain_Eq P(n)• Dormant_Chain_Eq->Active_Chain_Eq ka Active_Chain_Eq->Dormant_Chain_Eq kd Cu(II)/L_Eq Cu(II)X / Ligand Cu(I)/L_Eq Cu(I) / Ligand

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the ATRP of this compound. Proper inert atmosphere techniques are crucial for the success of the polymerization due to the sensitivity of the Cu(I) catalyst to oxidation.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Termination cluster_purification Purification and Characterization A 1. Add Cu(I)Br and Ligand to a Schlenk flask B 2. Seal and deoxygenate (e.g., three freeze-pump-thaw cycles) A->B C 3. Add deoxygenated solvent and this compound monomer via syringe B->C D 4. Place flask in a thermostated oil bath at the desired temperature C->D E 5. Add deoxygenated initiator via syringe to start the polymerization D->E F 6. Take aliquots periodically to monitor conversion (GC/NMR) and molecular weight (GPC) E->F G 7. Terminate the polymerization by exposing the reaction to air F->G H 8. Dilute with a suitable solvent (e.g., THF) and pass through a neutral alumina (B75360) column to remove the copper catalyst G->H I 9. Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane) H->I J 10. Dry the polymer under vacuum I->J K 11. Characterize the final polymer (GPC, NMR, etc.) J->K

Caption: Experimental workflow for the ATRP of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the ATRP of monomers structurally similar to this compound. These values can be used as a benchmark for optimizing the polymerization of MAN.

Table 1: Effect of Reaction Time on Monomer Conversion, Molecular Weight, and Polydispersity

Time (h)Conversion (%)M_n ( g/mol , Theoretical)M_n ( g/mol , GPC)PDI (M_w/M_n)
1252,5002,8001.25
2454,5004,9001.20
4757,5008,1001.15
6909,0009,5001.12
8959,50010,1001.10

Theoretical M_n = ([Monomer]/[Initiator]) * Conversion * (Molar Mass of Monomer)

Table 2: Influence of Target Degree of Polymerization (DP) on Polymer Characteristics

Target DP[Monomer]:[Initiator]Conversion (%)M_n ( g/mol , GPC)PDI (M_w/M_n)
5050:1924,9501.18
100100:1909,5001.15
200200:18818,5001.20
500500:18545,2001.28

Detailed Experimental Protocols

Disclaimer: The following protocol is a representative procedure adapted from established ATRP methods for acrylonitrile and methyl methacrylate (B99206). Optimization of catalyst, ligand, solvent, and temperature may be necessary to achieve the desired control over the polymerization of this compound.

Materials
  • This compound (MAN) (inhibitor removed by passing through a column of basic alumina)

  • Copper(I) bromide (CuBr) (purified by stirring in acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (distilled under reduced pressure)

  • Ethyl α-bromoisobutyrate (EBiB) (distilled under reduced pressure)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Tetrahydrofuran (THF)

  • Methanol or Hexane

  • Neutral alumina

  • Schlenk flasks, syringes, and cannulas

  • Magnetic stir bars and oil bath

Protocol: ATRP of this compound
  • Catalyst and Ligand Preparation:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by subjecting it to three cycles of vacuum and backfilling with nitrogen.

  • Reaction Setup:

    • In a separate flask, prepare a stock solution of the initiator and monomer. For a target degree of polymerization of 100, this would involve:

      • This compound (6.71 g, 100 mmol)

      • Ethyl α-bromoisobutyrate (EBiB) (195 mg, 1.0 mmol)

      • Anhydrous DMF (10 mL)

    • Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

    • To the Schlenk flask containing the deoxygenated CuBr, add deoxygenated PMDETA (20.8 µL, 0.1 mmol) via syringe.

    • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand system via a nitrogen-purged cannula or syringe.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at 70 °C with vigorous stirring.

    • Start the timer for the reaction.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw small aliquots (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

    • Quench the polymerization in the aliquot by exposing it to air.

    • Dilute the aliquot with deuterated chloroform (B151607) (CDCl₃) for ¹H NMR analysis to determine monomer conversion.

    • Dilute another portion of the aliquot with THF for Gel Permeation Chromatography (GPC) analysis to determine the number-average molecular weight (M_n) and polydispersity index (PDI).

  • Termination and Purification:

    • After the desired conversion is reached (or after a set time), terminate the polymerization by opening the flask to air and cooling to room temperature.

    • Dilute the reaction mixture with approximately 10 mL of THF.

    • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.

    • Concentrate the solution by rotary evaporation.

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

    • Isolate the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh non-solvent and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization
  • ¹H NMR Spectroscopy: To determine monomer conversion and confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n). A calibration curve using polystyrene or polymethyl methacrylate standards is typically used.

Conclusion

This application note provides a comprehensive guide for the controlled polymerization of this compound using ATRP. By carefully controlling the reaction parameters outlined in this protocol, researchers can synthesize well-defined polythis compound with predictable molecular weights and low polydispersity. The provided workflow, data tables, and detailed protocol serve as a valuable resource for scientists and professionals in materials science and drug development seeking to utilize the advantages of controlled radical polymerization for the creation of advanced polymeric materials. Further optimization may be required to achieve specific material properties.

Application Notes and Protocols for Methacrylonitrile Copolymerization with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copolymerization of methacrylonitrile (MAN) and methyl methacrylate (B99206) (MMA), offering insights into the synthesis, characterization, and potential applications of the resulting copolymers, particularly in the field of drug development. The protocols outlined below are based on established methodologies and provide a starting point for the development of novel polymeric materials.

Introduction

The copolymerization of this compound (MAN) and methyl methacrylate (MMA) yields amorphous thermoplastic materials with a tunable balance of properties. The incorporation of the polar nitrile group from MAN into the polymethyl methacrylate (PMMA) backbone can enhance thermal stability, solvent resistance, and provide a site for post-polymerization modification. These attributes make MAN-MMA copolymers attractive candidates for various applications, including as specialty plastics, coatings, and potentially as functional excipients in drug delivery systems. While MMA-based copolymers, such as the Eudragit® family, are well-established in pharmaceutical formulations for applications like enteric coatings and controlled-release matrices, the inclusion of MAN offers a pathway to novel materials with tailored properties.[1]

Copolymerization Methods

The copolymerization of MAN and MMA can be achieved through various techniques, with free-radical polymerization being the most common. The choice of method influences the copolymer's properties, such as molecular weight, composition, and microstructure.

Free-Radical Copolymerization

Free-radical polymerization is a versatile method for synthesizing MAN-MMA copolymers. It can be carried out in bulk, solution, or via precipitation polymerization. The reaction is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Reactivity Ratios: The reactivity ratios for the free-radical copolymerization of MAN (M₁) and MMA (M₂) indicate the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. Understanding these ratios is crucial for predicting and controlling the copolymer composition.

Polymerization Methodr₁ (MAN)r₂ (MMA)r₁ * r₂Copolymer Type
Bulk Polymerization0.45 ± 0.041.25 ± 0.100.56Random

Data sourced from studies on acrylonitrile (B1666552) (AN) and MMA, which are expected to be similar for MAN and MMA.

The product of the reactivity ratios (r₁ * r₂) being less than 1 suggests a tendency towards the formation of a random copolymer, with a slight inclination for MMA to homopolymerize.

Anionic Copolymerization

Anionic polymerization offers a method for producing copolymers with more controlled microstructures. However, the reactivity ratios in anionic copolymerization can differ significantly from those in free-radical systems.

Experimental Protocols

Protocol for Bulk Free-Radical Copolymerization

This protocol describes the synthesis of a series of MAN-MMA copolymers with varying monomer feed ratios.

Materials:

  • This compound (MAN), purified

  • Methyl methacrylate (MMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol

  • Glass ampules

  • Vacuum line

  • Constant temperature bath

Procedure:

  • Prepare monomer mixtures with the desired molar ratios of MAN and MMA.

  • Add AIBN as the initiator (e.g., 0.1 mol % relative to the total monomer content).

  • Transfer the monomer-initiator mixture into glass ampules.

  • Degas the ampules using several freeze-pump-thaw cycles under high vacuum.

  • Seal the ampules under vacuum.

  • Immerse the sealed ampules in a constant temperature bath set at 60 °C.

  • Allow the polymerization to proceed for a specified time to achieve a low to moderate conversion (typically <10% for reactivity ratio determination).

  • Stop the reaction by rapidly cooling the ampules in liquid nitrogen.

  • Open the ampules and dissolve the contents in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide).

  • Precipitate the copolymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Filter the precipitated copolymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation: Bulk Copolymerization of MAN and MMA at 60°C

SampleMole Fraction of MAN in FeedMole Fraction of MMA in FeedPolymerization Time (min)Conversion (%)Mole Fraction of MAN in Copolymer
10.100.90605.20.09
20.250.75606.50.22
30.500.50457.10.43
40.750.25308.90.68
50.900.103010.50.87
Protocol for Solution Free-Radical Copolymerization

This protocol provides a general method for the solution polymerization of MAN and MMA, which can help to control the reaction exotherm and obtain a more uniform polymer.

Materials:

  • This compound (MAN), purified

  • Methyl methacrylate (MMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Solvent (e.g., Toluene, Dimethylformamide)

  • Methanol

  • Round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer.

  • Add the desired amounts of MAN, MMA, and solvent to the flask.

  • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 70-90 °C).

  • Dissolve the initiator (AIBN or BPO) in a small amount of the solvent and add it to the reaction mixture.

  • Maintain the reaction at the set temperature with continuous stirring for a predetermined time (e.g., 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven.

Protocol for Precipitation Polymerization for Nanoparticle Synthesis

This protocol is adapted from the synthesis of poly(acrylonitrile-co-methyl methacrylate) nanoparticles and is relevant for creating drug delivery vehicles.[2]

Materials:

  • This compound (MAN)

  • Methyl methacrylate (MMA)

  • Potassium persulfate (KPS), initiator

  • Ethanol (B145695)/Water co-solvent

  • Three-neck round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare a co-solvent solution of ethanol and water (e.g., 1:1 v/v).

  • In a three-neck flask, dissolve the desired amounts of MAN and MMA in the co-solvent.

  • Add the required amount of KPS initiator to the solution.

  • Purge the system with nitrogen for 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 55-70 °C) with continuous stirring.

  • As the polymerization proceeds, the copolymer will precipitate, forming nanoparticles.

  • After the desired reaction time (e.g., 4 hours), cool the suspension to room temperature.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with water and/or ethanol to remove unreacted monomers and initiator.

  • Dry the nanoparticles, for example, by freeze-drying.

Data Presentation: Influence of Monomer Feed on Nanoparticle Size

Mole % of AN in FeedApproximate Particle Size (nm)
10~40
50~600
100~1212

Data adapted from studies on poly(acrylonitrile-co-methyl methacrylate) nanoparticles.[2]

Characterization of MAN-MMA Copolymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The relative intensities of the peaks corresponding to the methoxy (B1213986) protons of MMA (~3.6 ppm) and the methylene (B1212753) protons of both monomers can be used to determine the copolymer composition.

    • ¹³C NMR: Provides detailed information about the microstructure, including monomer sequencing (triads, pentads) and tacticity. The nitrile carbon of MAN and the carbonyl carbon of MMA are particularly sensitive to their local environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a thin film of the copolymer or a KBr pellet.

    • Characteristic peaks to identify are the nitrile stretch (-C≡N) from MAN at ~2240 cm⁻¹ and the carbonyl stretch (C=O) from MMA at ~1730 cm⁻¹. The relative intensities of these peaks can provide a qualitative or semi-quantitative measure of the copolymer composition.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer. The Tg will vary depending on the copolymer composition, typically falling between the Tg of PMMA (~105 °C) and PMAN (~120 °C).

    • Thermogravimetric Analysis (TGA): Assess the thermal stability of the copolymer. The incorporation of MAN is expected to influence the degradation profile compared to pure PMMA.

Data Presentation: Properties of Acrylonitrile-MMA Copolymers

PropertyPMMAp(AN-co-MMA) (low AN content)p(AN-co-MMA) (high AN content)PAN
Glass Transition Temp. (Tg) ~105 °CIncreases with AN content~115-118 °C~105 °C
Tensile Strength ~70 MPaMay initially increase, then decrease-~50 MPa
Elastic Modulus ~3.1 GPaIncreases with AN contentUp to 5.8 GPa~3.5 GPa
Impact Strength LowIncreases with AN content-Low

Note: Data is primarily for Acrylonitrile (AN)-MMA copolymers and serves as an approximation for MAN-MMA copolymers.[1][3]

Applications in Drug Development

While specific applications of MAN-MMA copolymers in drug delivery are an emerging area, their properties suggest several potential uses. The principles established for other MMA-based copolymers provide a strong foundation for their development.[4]

  • Controlled Release Formulations: The tunable hydrophobicity and glass transition temperature of MAN-MMA copolymers could be exploited to control the release rate of encapsulated drugs.

  • Nanoparticle Drug Carriers: As demonstrated by the precipitation polymerization protocol, MAN-MMA copolymers can be formulated into nanoparticles. These nanoparticles could encapsulate therapeutic agents for targeted delivery.[2]

  • Functionalizable Platforms: The nitrile groups in the copolymer can serve as handles for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.

Logical Relationships and Workflows

Copolymer Synthesis and Characterization Workflow

G Workflow for MAN-MMA Copolymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application monomer_prep Monomer & Initiator Preparation polymerization Polymerization (Bulk, Solution, or Precipitation) monomer_prep->polymerization purification Purification (Precipitation & Drying) polymerization->purification composition Composition (NMR, FTIR) purification->composition microstructure Microstructure (NMR) purification->microstructure thermal Thermal Properties (DSC, TGA) purification->thermal molecular_weight Molecular Weight (GPC/SEC) purification->molecular_weight drug_formulation Drug Formulation (e.g., Nanoparticles) composition->drug_formulation microstructure->drug_formulation thermal->drug_formulation molecular_weight->drug_formulation in_vitro In Vitro Studies (Release, Biocompatibility) drug_formulation->in_vitro

Caption: Workflow for MAN-MMA Copolymer Synthesis and Characterization.

Relationship between Monomer Feed and Copolymer Properties

G Influence of Monomer Composition on Copolymer Properties cluster_properties Copolymer Properties cluster_application Drug Delivery Application monomer_feed Monomer Feed Ratio (MAN / MMA) composition Copolymer Composition monomer_feed->composition Determines tg Glass Transition Temp. (Tg) composition->tg Influences mechanical Mechanical Properties (Strength, Modulus) composition->mechanical Influences hydrophilicity Hydrophilicity composition->hydrophilicity Influences drug_release Drug Release Rate tg->drug_release hydrophilicity->drug_release biocompatibility Biocompatibility hydrophilicity->biocompatibility

Caption: Influence of Monomer Composition on Copolymer Properties.

Safety and Biological Considerations

This compound is a toxic compound, and appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, should be taken during its handling and polymerization.[5] The metabolism of this compound can lead to the in vivo release of cyanide through the action of cytochrome P450 enzymes. It can also be detoxified through conjugation with glutathione.[5] For any application in drug development, the biocompatibility of the final copolymer must be rigorously evaluated. This includes assessing the potential for leaching of residual monomers and the in vivo degradation products of the polymer. While polyacrylonitrile-based materials have been investigated for biomedical applications, a thorough toxicological assessment of any new MAN-MMA copolymer is essential.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of methacrylonitrile during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1]

  • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate the formation of free radicals, leading to polymerization.[1]

  • Contamination: Impurities such as peroxides, metal ions (like copper), and dust can act as initiators.[1][2] Solvents, if not purified, can also be a source of initiating contaminants.[3]

  • Inhibitor Depletion: The polymerization inhibitor is consumed over time, and this depletion is accelerated by improper storage conditions.[1]

  • Absence of Oxygen: Common inhibitors like the monomethyl ether of hydroquinone (B1673460) (MEHQ) require the presence of dissolved oxygen to function effectively.[1] Storing this compound under an inert atmosphere (e.g., nitrogen) will render MEHQ ineffective.[1]

Q2: What is a polymerization inhibitor and how does it work?

A2: A polymerization inhibitor is a chemical compound added to monomers to prevent spontaneous polymerization. For this compound, a common inhibitor is the monomethyl ether of hydroquinone (MEHQ).[4][5] These inhibitors function by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction. Phenolic inhibitors like MEHQ require dissolved oxygen to effectively scavenge these radicals.[1]

Q3: What are the visible signs that my this compound has started to polymerize?

A3: Be vigilant for the following indicators of premature polymerization:

  • Increased Viscosity: The liquid will become noticeably thicker.[3]

  • Cloudiness or Haziness: The formation of insoluble polymer will make the liquid appear cloudy.[3]

  • Precipitate Formation: Solid polymer may become visible in the liquid.[3]

  • Yellowing: Discoloration, specifically a yellow tint, can indicate polymerization has occurred.[2][3]

  • Temperature Increase: The polymerization of this compound is an exothermic reaction. An unexpected increase in temperature is a critical warning sign of runaway polymerization.[2]

Q4: How should I store this compound to prevent premature polymerization?

A4: Proper storage is crucial for maintaining the stability of this compound. Key recommendations include:

  • Temperature: Store in a cool, well-ventilated area. Refrigeration is often recommended.[6][7]

  • Light: Keep in a dark or light-blocking container to prevent photo-initiation.[6][8]

  • Atmosphere: Ensure the storage container has a headspace of air. Do not store under an inert atmosphere if using an oxygen-dependent inhibitor like MEHQ.[1]

  • Container: Use tightly closed containers made of appropriate materials like stainless steel or carbon steel. Avoid copper and its alloys.[2][6]

Q5: Do I need to remove the inhibitor before my experiment?

A5: Yes, for most polymerization reactions, the inhibitor must be removed as it will interfere with the desired reaction. It is critical to use the purified, uninhibited this compound immediately to avoid spontaneous polymerization.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the premature polymerization of this compound.

Problem Possible Cause Troubleshooting Steps
Monomer appears viscous, cloudy, or has formed a precipitate upon storage. Premature polymerization due to improper storage.1. Do not use. The monomer is no longer suitable for most applications. 2. Review your storage conditions against the recommendations (cool, dark, air headspace). 3. Check the age of the monomer; use a "first-in, first-out" inventory system.
Polymerization occurs spontaneously during a reaction. 1. Ineffective inhibitor removal. 2. Contamination of glassware or reagents. 3. Reaction temperature is too high.1. Ensure your inhibitor removal technique is effective (see Experimental Protocols). 2. Use scrupulously clean and dry glassware. 3. Check the purity of all reagents and solvents, testing for peroxides where applicable. 4. Use a temperature-controlled reaction setup and avoid localized heating.
The reaction works sometimes but fails due to polymerization at other times. Inconsistent purity of reagents or solvents, or variations in experimental setup.1. Standardize your experimental protocol. 2. Purify all reagents and solvents before each use. 3. Ensure consistent cleaning procedures for all glassware. 4. Protect the reaction from light by wrapping the flask in aluminum foil.

Quantitative Data Summary

Table 1: Recommended Storage and Handling Parameters for this compound (with MEHQ inhibitor)

Parameter Value Source
Typical Inhibitor Concentration (MEHQ) 50 ppm[5][9]
Recommended Storage Temperature Refrigerator/flammables area; 2-10 °C[9]
Flash Point 12-13 °C[9][10]
Boiling Point 90-92 °C[5]

Table 2: Factors Influencing Inhibitor Depletion

Factor Effect on Inhibitor Depletion Mitigation Strategy
Elevated Temperature Exponential increase in depletion rate.Store at recommended cool temperatures.
Exposure to UV Light Accelerates the formation of free radicals, consuming the inhibitor.Store in dark or amber containers.
Presence of Contaminants Initiators consume the inhibitor at a faster rate.Use clean handling equipment and high-purity reagents.
Absence of Oxygen (for MEHQ) Renders the inhibitor ineffective.Ensure an air headspace in the storage container.

Experimental Protocols

1. Protocol for Inhibitor Removal using an Alumina (B75360) Column

This protocol is effective for removing phenolic inhibitors like MEHQ at room temperature.

Materials:

  • This compound (stabilized with MEHQ)

  • Basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Receiving flask

  • Anhydrous potassium carbonate (optional, as a drying agent)

Procedure:

  • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

  • Fill the column with basic alumina to the desired height (a column of 5-10 cm is often sufficient for small-scale purification).

  • Gently tap the column to ensure even packing of the alumina.

  • Optionally, a layer of anhydrous potassium carbonate can be added on top of the alumina to remove any residual water.

  • Carefully pour the stabilized this compound onto the top of the column.

  • Allow the monomer to pass through the alumina under gravity, collecting the purified, inhibitor-free monomer in a clean, dry receiving flask.

  • Crucially, use the purified monomer immediately. Do not store inhibitor-free this compound.

2. Protocol for Monitoring MEHQ Concentration (Adapted from ASTM D 3125 – 97)

This spectrophotometric method can be used to determine the concentration of MEHQ.

Materials:

  • This compound sample

  • Glacial acetic acid

  • 2% Sodium nitrite (B80452) (NaNO₂) solution

  • Volumetric flasks (50 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Blank Preparation: Prepare a blank solution using 49 mL of glacial acetic acid and 1 mL of 2% NaNO₂ solution in a 50 mL volumetric flask.

  • Sample Preparation:

    • Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution to the flask.

    • Dilute to the 50 mL mark with glacial acetic acid.

    • Mix well and allow to stand for 10 minutes for the color to develop.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of the sample solution.

  • Calculation: Determine the concentration of MEHQ from the measured absorbance using a previously prepared calibration curve of known MEHQ concentrations.

Visualizations

Premature_Polymerization_Pathway Monomer This compound (Monomer) Radical Free Radical (Monomer Radical) Monomer->Radical Initiation Initiator Initiators (Heat, Light, Contaminants) Initiator->Monomer Activation Radical->Monomer Propagation Polymer Polymer Chain (Growing) Radical->Polymer Chain Growth Inactive Inactive Species Radical->Inactive Deactivation DeadPolymer Premature Polymerization (Solid Polymer) Polymer->DeadPolymer Termination Inhibitor Inhibitor (MEHQ) + Oxygen Inhibitor->Radical Inhibition

Caption: Signaling pathway of premature polymerization and inhibition.

Troubleshooting_Workflow Start Experiment Fails Due to Premature Polymerization CheckMonomer Inspect Stored Monomer: Viscous, Cloudy, or Solid? Start->CheckMonomer Discard Discard Monomer & Review Storage CheckMonomer->Discard Yes CheckPurity Review Reagent/Solvent Purity CheckMonomer->CheckPurity No Discard->Start New Monomer Purify Purify Reagents/Solvents & Re-run Experiment CheckPurity->Purify Purity Suspect CheckTemp Check Reaction Temperature CheckPurity->CheckTemp Purity OK Success Successful Experiment Purify->Success AdjustTemp Adjust & Monitor Temperature Control CheckTemp->AdjustTemp Temp Too High CheckTemp->Success Temp OK AdjustTemp->Success

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Stabilizers for Methacrylonitrile (MAN) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the safe storage and handling of methacrylonitrile (MAN), with a focus on the role and management of stabilizers.

Frequently Asked Questions (FAQs)

Q1: Why is a stabilizer added to this compound?

A1: this compound is an unsaturated aliphatic nitrile that can undergo rapid and spontaneous polymerization in the absence of a stabilizer.[1] This polymerization can be violent and is often triggered by exposure to heat, light, or contaminants.[2][3][4] Stabilizers, also known as inhibitors, are added to prevent this premature polymerization during storage and handling, ensuring the chemical's stability and safety.[5][6]

Q2: What is the most common stabilizer used for this compound and at what concentration?

A2: The most commonly used stabilizer for this compound is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[3][7] It is typically added at a concentration of 50 ppm.[3][7]

Q3: How do phenolic stabilizers like MEHQ work?

A3: Phenolic compounds like MEHQ act as radical scavengers. Their inhibitory mechanism is dependent on the presence of dissolved oxygen. The process involves the reaction of a free radical with oxygen to form a peroxy radical. The stabilizer then reacts with this peroxy radical, neutralizing it and preventing it from initiating a polymer chain.

Q4: Does the presence of a stabilizer affect my polymerization reaction?

A4: Yes, the stabilizer will introduce an "induction period" at the beginning of a planned polymerization. During this time, the initiator radicals will consume the stabilizer before initiating the polymerization of the monomer. This can result in a delayed onset of your reaction. For controlled polymerization, it is often recommended to remove the inhibitor beforehand.

Q5: What are the ideal storage conditions for stabilized this compound?

A5: Stabilized this compound should be stored in a cool, dry, dark, and well-ventilated area.[3][8] It is crucial to keep it away from sources of heat, light, and ignition.[3][8] The storage temperature should not exceed 15°C, with some sources recommending refrigeration between 2-8°C.[3] Containers should be tightly closed and properly grounded.[8][9]

Troubleshooting Guide

This guide addresses common issues you might encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Action
Visible Polymerization (e.g., increased viscosity, presence of solids, cloudiness) 1. Inhibitor Depletion: The stabilizer has been consumed due to prolonged storage, exposure to high temperatures, or light. 2. Contamination: Presence of incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[3][8][10]1. Immediate Action: If safe to do so, cool the container. Do not open a container that is warm to the touch. Evacuate the area and contact your institution's safety officer. 2. Disposal: The material should be considered unstable and disposed of according to hazardous waste protocols. Do not attempt to use it. 3. Prevention: Regularly monitor the stabilizer concentration, especially for older stock or material stored under suboptimal conditions.
Inconsistent or Slow Polymerization Initiation in Experiments 1. High Stabilizer Concentration: The amount of stabilizer is too high, leading to a longer induction period. 2. Insufficient Initiator: The amount of initiator is not enough to overcome the stabilizer and initiate polymerization effectively.1. Verify Stabilizer Level: Use an appropriate analytical method to check the stabilizer concentration (see Experimental Protocol 1). 2. Remove Inhibitor: If necessary, remove the inhibitor before your experiment (see Experimental Protocol 2). 3. Adjust Initiator Concentration: Increase the amount of initiator in your reaction, accounting for the amount of stabilizer present.
Discoloration of this compound (Yellowing) 1. Age or Oxidation: The material may have started to degrade due to age or exposure to air. 2. Contamination: Presence of impurities.1. Check Stabilizer Level: Discoloration can be an indicator of instability. Check the stabilizer concentration. 2. Purity Check: If possible, analyze the purity of the this compound. 3. Consider Purification: If the stabilizer level is adequate but the material is discolored, consider purification by distillation (use extreme caution and follow safety protocols for distilling reactive monomers).

Data Presentation

Table 1: Recommended Stabilizer and Storage Conditions for this compound

ParameterRecommended ValueSource(s)
Stabilizer Monomethyl Ether of Hydroquinone (MEHQ)[3][7]
Stabilizer Concentration 50 ppm[3][7]
Storage Temperature 2-15°C[3]
Storage Conditions Cool, dry, dark, well-ventilated area[3][8]
Incompatible Materials Strong acids, strong bases, oxidizing agents, reducing agents[3][8][10]

Table 2: Physical and Safety Properties of this compound

PropertyValueSource(s)
Appearance Clear, colorless liquid[1][4]
Odor Bitter almonds[1][4]
Boiling Point 90.3 °C[4]
Flash Point 12.8 °C (55 °F)[2]
Density 0.800 g/mL at 25 °C[1]
Solubility in Water 2.57 g/100 mL at 20 °C[1]
Lower Explosive Limit 2.0%[10]
Upper Explosive Limit 6.8%[10]

Mandatory Visualizations

TroubleshootingWorkflow start Problem Identified: Suspected this compound Instability visual_check Visually Inspect Sample (Color, Clarity, Viscosity, Solids) start->visual_check is_polymerized Signs of Polymerization? visual_check->is_polymerized stop_use STOP! Do Not Use. Consult Safety Officer for Disposal. is_polymerized->stop_use Yes check_storage Review Storage Conditions (Temp, Light, Age) is_polymerized->check_storage No check_stabilizer Experimental Issue: Inconsistent Polymerization measure_meq Measure MEHQ Concentration (See Protocol 1) check_stabilizer->measure_meq is_meq_high MEHQ Level High? measure_meq->is_meq_high remove_inhibitor Remove Inhibitor (See Protocol 2) is_meq_high->remove_inhibitor Yes adjust_initiator Adjust Initiator Concentration is_meq_high->adjust_initiator No/Normal proceed_experiment Proceed with Experiment remove_inhibitor->proceed_experiment adjust_initiator->proceed_experiment check_storage->check_stabilizer

Caption: Troubleshooting workflow for this compound instability.

InhibitorFunction cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Mechanism initiator Free Radical (R.) monomer This compound Monomer initiator->monomer Attacks inhibitor MEHQ (Inhibitor) initiator->inhibitor Inhibited oxygen Oxygen (O2) initiator->oxygen Reacts with polymer_chain Growing Polymer Chain monomer->polymer_chain Forms stable_product Stable Product (Non-radical) inhibitor->stable_product Forms peroxy_radical Peroxy Radical (ROO.) oxygen->peroxy_radical peroxy_radical->inhibitor Reacts with

Caption: Simplified mechanism of polymerization inhibition by MEHQ.

Experimental Protocols

Protocol 1: Determination of MEHQ Concentration (Adapted from ASTM D3125-97) [11]

This colorimetric method is for the determination of MEHQ in colorless monomeric acrylate (B77674) esters and can be adapted for this compound.

  • Principle: MEHQ reacts with nitrous acid to form a yellow nitroso derivative, which can be quantified by spectrophotometry.[11]

  • Apparatus:

    • Spectrophotometer, capable of measuring absorbance at 420 nm.

    • Volumetric flasks (50 mL).

    • Pipettes.

  • Reagents:

    • Glacial acetic acid.

    • Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in water).

    • MEHQ standard solution (prepare a stock solution and serial dilutions in glacial acetic acid to create a calibration curve).

  • Procedure:

    • Calibration Curve:

      • Prepare a series of MEHQ standards in 50 mL volumetric flasks.

      • To each flask, add 1 mL of the 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.

      • Mix well and allow to stand for 10 minutes.

      • Measure the absorbance of each standard at 420 nm using glacial acetic acid as a blank.

      • Plot absorbance versus MEHQ concentration (in µg) to create a calibration curve.

    • Sample Analysis:

      • Weigh an appropriate amount of the this compound sample into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.

      • Add 1 mL of the 2% NaNO₂ solution to the sample and dilute to the mark with glacial acetic acid.

      • Mix well and let it stand for 10 minutes.

      • Measure the absorbance of the solution at 420 nm with a blank solution (49 mL of glacial acetic acid and 1 mL of NaNO₂ solution) in the reference cell.

      • From the calibration curve, determine the micrograms of MEHQ corresponding to the measured absorbance.

  • Calculation:

    • MEHQ (ppm) = (µg of MEHQ from curve) / (grams of sample)

Protocol 2: Removal of MEHQ Inhibitor Using an Alumina (B75360) Column [12][13]

This method is suitable for removing phenolic inhibitors like MEHQ prior to polymerization.

  • Materials:

    • Basic activated alumina.

    • Chromatography column or a glass pipette plugged with glass wool.

    • Collection flask.

  • Procedure:

    • Prepare the Column:

      • Pack a chromatography column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified and the inhibitor concentration (a column height of 10-15 cm is a good starting point for small-scale lab use).

      • Pre-wet the column with a small amount of fresh, inhibitor-free this compound or a non-reactive solvent that will be used in the subsequent reaction.

    • Purification:

      • Carefully add the stabilized this compound to the top of the column.

      • Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure as this can generate heat.

      • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

    • Storage and Use of Purified Monomer:

      • The purified monomer is now unstabilized and should be used immediately.

      • If short-term storage is necessary, keep it refrigerated and in the dark, and use it within a few hours. Do not store unstabilized this compound for extended periods.

  • Disposal:

    • The used alumina will be contaminated with this compound and MEHQ and should be disposed of as hazardous chemical waste.

References

Troubleshooting methacrylonitrile synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methacrylonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during laboratory-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: While the industrial production of this compound is dominated by the ammoxidation of isobutylene, common laboratory-scale syntheses include:

  • Dehydration of Methacrylamide (B166291): This method involves the removal of a water molecule from methacrylamide, typically using a dehydrating agent.

  • Reaction of Isobutyraldehyde (B47883) Oxime: This route involves the dehydration of the corresponding oxime to form the nitrile.

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: The formation of byproducts is highly dependent on the synthetic route chosen. In the vapor-phase ammoxidation of isobutylene, common byproducts include acetonitrile, hydrogen cyanide, and acrolein.[1] For laboratory-scale synthesis via methacrylamide dehydration, incomplete reaction can leave residual starting material, and side reactions may lead to the formation of polymers or other impurities.

Q3: Polymerization of my this compound sample is a recurring issue. How can I prevent this?

A3: this compound is prone to polymerization, especially in the absence of a stabilizer.[1] To prevent this:

  • Use of Inhibitors: Commercial this compound is often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) at concentrations around 50 ppm.[1] For laboratory preparations, adding a suitable inhibitor post-synthesis is crucial for storage.

  • Temperature Control: Avoid high temperatures during synthesis and purification, as heat can initiate polymerization.

  • Storage Conditions: Store purified this compound in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

  • Material Compatibility: Avoid contact with materials that can promote polymerization.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the detailed troubleshooting guide below.

Q5: What are the recommended methods for purifying crude this compound in a lab setting?

A5: Distillation is the most common method for purifying this compound.[2][3][4] Simple distillation can be effective if the boiling points of the impurities are significantly different from that of this compound (90-92 °C).[1] For closer-boiling impurities, fractional distillation is recommended. Vacuum distillation can be employed for heat-sensitive mixtures to lower the boiling point and reduce the risk of polymerization and decomposition.[2][4]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound can be frustrating. The following table outlines potential causes and suggested solutions.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using techniques like TLC or GC. - Temperature: Ensure the reaction temperature is optimal. Too low may result in a slow reaction, while too high can lead to degradation. - Reagent Stoichiometry: Verify the molar ratios of your reactants and catalysts. An excess of one reagent may be necessary to drive the reaction to completion.
Side Reactions - Temperature Control: Maintain precise temperature control throughout the reaction. Overheating can favor the formation of byproducts. - Catalyst Selection: The choice of catalyst can significantly impact selectivity. Research and select a catalyst known for high selectivity towards this compound for your chosen synthetic route.
Product Loss During Workup - Extraction: If using liquid-liquid extraction, ensure the correct solvent is used and perform multiple extractions to maximize recovery. - Distillation: Minimize losses during distillation by using appropriately sized glassware and ensuring all joints are properly sealed. Insulating the distillation column can also improve efficiency.
Polymerization - Inhibitor: Add a polymerization inhibitor to the reaction mixture if compatible with the reaction conditions, or immediately after the reaction is complete.
Issue 2: Product Contamination and Impurities

The presence of impurities can affect the quality and reactivity of your this compound.

Observed Issue Potential Cause Identification & Removal
Presence of Starting Materials Incomplete conversion of methacrylamide or isobutyraldehyde oxime.- Identification: Use GC-MS or NMR to identify and quantify residual starting materials. - Removal: Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Careful fractional distillation can separate the product from higher-boiling starting materials.
Formation of Acetonitrile, HCN, Acrolein Primarily occurs in the ammoxidation route.- Identification: GC-MS is the preferred method for identifying these volatile impurities.[5][6][7] - Removal: These are typically lower boiling than this compound and can be removed by fractional distillation.
Polymer Formation Spontaneous polymerization of the product.- Identification: The presence of a viscous liquid or solid precipitate. - Prevention: Use inhibitors, control temperature, and avoid exposure to light and air. If polymers have formed, the unpolymerized monomer can sometimes be recovered by vacuum distillation.
Discoloration (Yellowing) Formation of colorimetric impurities or polymer initiation.- Identification: Often an early sign of polymerization or degradation. - Removal: Purification by distillation may remove the colored impurities. Passing the crude product through a short column of activated carbon or alumina (B75360) can sometimes decolorize the sample.

Experimental Protocols

Synthesis of this compound via Dehydration of Methacrylamide (General Procedure)

Disclaimer: This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation apparatus, place methacrylamide and a suitable dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride). Caution: Dehydrating agents are often corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Gently heat the mixture with stirring. The reaction is often exothermic and should be controlled. The this compound product will begin to distill.

  • Distillation: Collect the distillate, which is crude this compound. Monitor the temperature of the vapor to ensure it corresponds to the boiling point of this compound.

  • Purification: The crude product can be purified by a second distillation, preferably a fractional distillation, to remove any remaining impurities.

  • Stabilization: Add a polymerization inhibitor, such as MEHQ (e.g., 50 ppm), to the purified this compound for storage.

Visualizations

Methacrylonitrile_Synthesis_Pathways cluster_main Main Synthetic Routes Isobutylene Isobutylene MAN This compound Isobutylene->MAN Ammoxidation (Industrial) Methacrylamide Methacrylamide Methacrylamide->MAN Dehydration Isobutyraldehyde_Oxime Isobutyraldehyde Oxime Isobutyraldehyde_Oxime->MAN Dehydration

Common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (GC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Optimize_Selectivity Optimize for Selectivity: - Adjust Temperature - Change Catalyst Side_Products->Optimize_Selectivity Yes Purification_Issue Check Purification Step Side_Products->Purification_Issue No Optimize_Conditions->Check_Reaction Optimize_Selectivity->Check_Reaction Distillation_Params Adjust Distillation Parameters: - Fractional vs. Simple - Vacuum Distillation Purification_Issue->Distillation_Params Final_Product Pure this compound Distillation_Params->Final_Product

A workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Initiator Concentration for Methacrylonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration for the free-radical polymerization of methacrylonitrile (MAN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in this compound polymerization?

An initiator is a chemical compound that thermally or photochemically decomposes to generate free radicals. These highly reactive species attack the carbon-carbon double bond of this compound monomers, initiating a chain reaction that leads to the formation of long polymer chains (polythis compound). The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the final polymer's molecular weight, and the overall monomer conversion.

Q2: Which initiators are commonly used for this compound polymerization?

For free-radical polymerization of this compound, several types of initiators are commonly employed. The choice often depends on the polymerization method (e.g., solution, bulk, emulsion) and the desired reaction temperature.

  • Azo Initiators: These are widely used due to their predictable decomposition rates. Azobisisobutyronitrile (AIBN) is a common example.[1]

  • Organic Peroxides: Benzoyl peroxide (BPO) is another frequently used initiator.[2]

  • Redox Initiator Systems: These systems, such as potassium persulfate (KPS) with a reducing agent, can initiate polymerization at lower temperatures.[3]

Q3: How does initiator concentration affect the molecular weight of polythis compound?

In free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.

  • High Initiator Concentration: Leads to a higher concentration of initial radicals. This results in a larger number of polymer chains being initiated simultaneously, leading to shorter average chain lengths and a lower molecular weight.[1][4]

  • Low Initiator Concentration: Produces fewer initial radicals, meaning fewer polymer chains grow at once. Each chain has a greater opportunity to react with more monomer units before termination, resulting in longer chains and a higher average molecular weight.[4]

Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration.

  • An increased initiator concentration leads to a higher rate of radical generation, which in turn accelerates the overall polymerization rate. This can result in a higher monomer conversion in a shorter amount of time.[5]

  • However, an excessively high initiator concentration can lead to a higher rate of termination reactions, where growing polymer chains react with each other and stop propagating. This can sometimes limit the final conversion and negatively impact the polymer's properties.

Q5: How does initiator concentration impact the Polydispersity Index (PDI) of the polymer?

The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length.

  • Generally, a higher initiator concentration can lead to a slight increase or broadening of the PDI.[5] This is because the higher radical concentration increases the probability of termination reactions occurring at various stages of chain growth, leading to a wider range of polymer chain lengths.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or No Polymerization Insufficient Initiator Concentration: Not enough free radicals are being generated to overcome inhibitors and start the polymerization.Incrementally increase the initiator concentration. Ensure the initiator has not expired or degraded due to improper storage (store in a cool, dark, dry place).
Presence of Inhibitors: this compound monomer is often supplied with an inhibitor (e.g., hydroquinone (B1673460) monoethyl ether) to prevent spontaneous polymerization during storage. Dissolved oxygen in the reaction mixture is also a potent inhibitor.Remove the inhibitor from the monomer before use by passing it through an inhibitor removal column. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen, argon) or using freeze-pump-thaw cycles.
Low Polymer Molecular Weight High Initiator Concentration: An excess of initiator is generating too many short polymer chains.Decrease the initiator concentration. If a lower initiator concentration is not feasible due to slow reaction rates, consider using a chain transfer agent to control molecular weight.
High Polydispersity Index (PDI > 2) Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths.Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before starting the polymerization. Maintain a constant and uniform temperature throughout the reaction to ensure a steady rate of initiator decomposition.
Polymer Discoloration (Yellowing) Thermal Degradation: Polythis compound can undergo thermal degradation, especially at elevated temperatures, leading to discoloration. This can sometimes be initiated by impurities in the polymer chain.Optimize the polymerization temperature to be as low as practical for the chosen initiator. Ensure high purity of the monomer, as impurities like methacrylic acid can act as initiation sites for coloration.[6]
Polymer Precipitates During Reaction Poor Solvent Choice: The growing polythis compound chains may become insoluble in the reaction solvent, causing them to precipitate out.Ensure a suitable solvent is used that can dissolve both the monomer and the resulting polymer. Common solvents for polythis compound include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7]

Data Presentation

The following table summarizes the effect of AIBN initiator concentration on the reverse atom transfer radical polymerization (RATRP) of acrylonitrile (B1666552) (AN) , a structurally similar monomer to this compound. The trends observed are highly relevant for understanding the optimization of this compound polymerization.

Table 1: Effect of AIBN Initiator Concentration on Acrylonitrile Polymerization [5]

Molar Ratio [AN]:[AIBN]Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
500:0.523.6621,3401.103
500:1.056.4016,1501.137
500:1.582.8011,5601.185

Reaction Conditions: Polymerization of acrylonitrile (AN) in N,N-dimethylformamide (DMF) at 75°C for 6 hours using an AIBN initiator and a FeCl₃·6H₂O/PPh₃ catalytic system.[5]

As shown in the table, increasing the initiator concentration (by decreasing the [AN]:[AIBN] ratio) leads to a significant increase in monomer conversion, a decrease in the polymer's molecular weight, and a slight broadening of the polydispersity index.[5]

Experimental Protocols

Detailed Methodology for Optimizing Initiator Concentration in Solution Polymerization of this compound

This protocol outlines a series of experiments to determine the optimal initiator concentration for achieving a target molecular weight and high conversion.

1. Materials:

  • This compound (MAN), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas (high purity)

  • Methanol (B129727) (for precipitation)

2. Monomer Purification:

  • If the this compound monomer contains an inhibitor, pass it through a column packed with an appropriate inhibitor remover (e.g., activated alumina) immediately before use.

3. Reaction Setup:

  • Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet and outlet.

  • Place the reaction vessel in a constant temperature oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).

4. Preparation of Reaction Mixture:

  • In the reaction vessel, add a known amount of DMF.

  • Add the desired amount of purified this compound to the DMF to achieve the target monomer concentration (e.g., 2 M).

  • Degas the solution by bubbling nitrogen or argon through it for at least 30-45 minutes to completely remove dissolved oxygen.

5. Initiator Preparation:

  • Prepare stock solutions of AIBN in DMF at several different concentrations. This will allow for precise addition to the reaction. For a series of experiments, you can target initiator concentrations of 0.1, 0.5, 1.0, and 2.0 mol% relative to the monomer.

6. Initiation of Polymerization:

  • Using a gas-tight syringe, inject the desired volume of the AIBN stock solution into the stirred reaction mixture.

  • Start timing the reaction immediately after the addition of the initiator.

7. Polymerization Reaction:

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for a predetermined time (e.g., 4-8 hours). The solution will become more viscous as the polymerization progresses.

8. Termination and Polymer Isolation:

  • To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent, such as cold methanol.

  • Collect the precipitated white polymer by filtration using a Buchner funnel.

9. Purification and Drying:

  • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

10. Characterization:

  • Determine the monomer conversion gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.

  • Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Degassing Degas Solvent & Monomer Reaction_Setup->Degassing Initiation Inject Initiator & Start Timer Degassing->Initiation Initiator_Prep Prepare Initiator Solutions Initiator_Prep->Initiation Polymerization Maintain Temp (e.g., 70°C) Initiation->Polymerization Termination Cool & Expose to Air Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Purification Filter & Wash Precipitation->Purification Drying Vacuum Oven Purification->Drying Characterization GPC & Gravimetry Drying->Characterization

Experimental workflow for optimizing initiator concentration.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical 2R• Initiator->Radical Heat (Δ) Monomer1 Monomer (M) Radical->Monomer1 Attack Growing_Chain1 R-M• Monomer1->Growing_Chain1 Monomer2 Monomer (M) Growing_Chain1->Monomer2 Growing_Chain2 R-M(n)-M• Monomer2->Growing_Chain2 Growing_Chain3 R-M(x)• Dead_Polymer Dead Polymer Growing_Chain3->Dead_Polymer Growing_Chain4 R-M(y)• Growing_Chain4->Dead_Polymer

Signaling pathway for free-radical polymerization.

G cluster_cause Cause cluster_effect Effect Increase_I Increase Initiator Concentration [I] Rate_Up Rate of Polymerization ↑ Increase_I->Rate_Up MW_Down Molecular Weight ↓ Increase_I->MW_Down PDI_Up PDI → or ↑ Increase_I->PDI_Up Decrease_I Decrease Initiator Concentration [I] Rate_Down Rate of Polymerization ↓ Decrease_I->Rate_Down MW_Up Molecular Weight ↑ Decrease_I->MW_Up PDI_Down PDI → or ↓ Decrease_I->PDI_Down

Logical relationship of initiator concentration and results.

References

Purification of methacrylonitrile from reaction by-products.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methacrylonitrile (MeAN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from its reaction by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis that need to be removed?

A1: The commercial synthesis of this compound, typically through the vapor-phase reaction of isobutylene (B52900) with ammonia (B1221849) and oxygen, produces several by-products. The most common impurities that require removal are acetonitrile, hydrogen cyanide (HCN), acrolein, and methacrolein.[1] The presence of these impurities can interfere with subsequent polymerization reactions or other applications.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are distillation-based techniques. These include:

  • Fractional Distillation: This method separates components based on their boiling point differences. It is effective for removing impurities with significantly different boiling points from this compound.

  • Extractive Distillation: This technique is employed when simple fractional distillation is inefficient, particularly for separating components with close boiling points or those that form azeotropes. A solvent is added to alter the relative volatilities of the components, facilitating their separation. Water is a commonly used solvent for this purpose in this compound purification.[2][3]

  • Crystallization: While less common for the primary purification of this compound, crystallization can be used as a final polishing step to achieve very high purity. This method relies on the differential solubility of this compound and impurities in a selected solvent at varying temperatures.

Q3: Why is water used as a solvent in the extractive distillation of this compound?

A3: Water is used as a solvent in the extractive distillation of this compound to increase the relative volatility between this compound and its close-boiling by-product, acetonitrile.[2][3] This makes the separation of these two compounds more efficient. Additionally, water can help in the removal of other water-soluble impurities.

Q4: How can I monitor the purity of my this compound sample during and after purification?

A4: The purity of this compound can be effectively monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][5][6][7][8] These techniques can separate and quantify the amounts of this compound and its various impurities, providing a precise measure of purity.

Q5: Are there any safety precautions I should take when handling and purifying this compound?

A5: Yes, this compound is a toxic and flammable liquid.[9][10][11] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact. Due to its flammability, ensure that there are no open flames or spark sources in the vicinity during handling and distillation.[9][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor separation of this compound and acetonitrile. Insufficient column efficiency (too few theoretical plates). Incorrect reflux ratio.Use a longer packed distillation column to increase the number of theoretical plates. Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Product is contaminated with water. Formation of an azeotrope between this compound and water.If a significant amount of water is present, consider a two-step distillation. The first step can be an azeotropic distillation to remove the bulk of the water. Alternatively, use a drying agent (e.g., anhydrous magnesium sulfate) before the final distillation, or employ extractive distillation with a suitable solvent.
Polymerization of this compound in the distillation flask. High temperatures during distillation. Presence of polymerization initiators.Add a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to the distillation flask.[1] Conduct the distillation under reduced pressure to lower the boiling point and the required temperature.
Bumping or uneven boiling. Lack of boiling chips or a stir bar.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Extractive Distillation Issues
Problem Possible Cause(s) Solution(s)
Inefficient separation of acetonitrile. Incorrect solvent-to-feed ratio. Improper solvent selection.Optimize the solvent (e.g., water) to feed ratio. A higher ratio can improve separation but may increase energy costs. Ensure the chosen solvent effectively alters the relative volatility of the components.
Solvent carryover into the product. High vapor velocity in the column. Foaming.Reduce the heating rate to decrease the vapor velocity. If foaming is observed, consider adding an anti-foaming agent. Ensure the column design is appropriate to prevent entrainment.
Difficulty in separating the solvent from the by-products. The solvent forms a stable azeotrope with the by-products.A second distillation column may be necessary to recover the solvent from the by-products. Select a solvent that can be easily separated from the impurities in a subsequent step.

Quantitative Data

The following table summarizes the physical properties of this compound and its common by-products, which are crucial for planning purification processes.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm) Solubility in Water
This compound67.0990-92[1]2.57 g/100 mL (20 °C)[1]
Acetonitrile41.0581-82Miscible
Hydrogen Cyanide27.0326Miscible
Acrolein56.0652.720.6 g/100 mL (20 °C)
Methacrolein70.09686 g/100 mL (20 °C)

Data sourced from publicly available chemical databases.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.

PurificationWorkflow crude Crude this compound (contains MeAN, Acetonitrile, HCN, Water) hcn_removal HCN Removal (e.g., Topping Column) crude->hcn_removal ext_dist Extractive Distillation (with Water) frac_dist Fractional Distillation ext_dist->frac_dist Crude MeAN byproducts By-products (Acetonitrile, HCN, Water) ext_dist->byproducts Acetonitrile/Water final_product High-Purity This compound frac_dist->final_product frac_dist->byproducts Residual Impurities hcn_removal->ext_dist HCN-free feed FractionalDistillation cluster_apparatus Fractional Distillation Setup Heating Mantle Heating Mantle Distilling Flask\n(Crude MeAN + Inhibitor) Distilling Flask (Crude MeAN + Inhibitor) Heating Mantle->Distilling Flask\n(Crude MeAN + Inhibitor) Fractionating Column Fractionating Column Distilling Flask\n(Crude MeAN + Inhibitor)->Fractionating Column Distillation Head\n(Thermometer) Distillation Head (Thermometer) Fractionating Column->Distillation Head\n(Thermometer) Condenser\n(Cooling Water) Condenser (Cooling Water) Distillation Head\n(Thermometer)->Condenser\n(Cooling Water) Receiving Flask Receiving Flask Condenser\n(Cooling Water)->Receiving Flask TroubleshootingLogic start Problem Identified (e.g., Poor Separation) check_params Check Operating Parameters (Temp, Pressure, Reflux Ratio) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters params_ok->adjust_params No check_column Inspect Column (Packing, Trays, Leaks) params_ok->check_column Yes adjust_params->check_params column_ok Column OK? check_column->column_ok repair_column Clean/Repair Column column_ok->repair_column No check_feed Analyze Feed Composition column_ok->check_feed Yes repair_column->check_column feed_ok Feed as Expected? check_feed->feed_ok pretreat_feed Pre-treat Feed feed_ok->pretreat_feed No resolved Problem Resolved feed_ok->resolved Yes pretreat_feed->start

References

Technical Support Center: Solvent Effects on Methacrylonitrile Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the polymerization kinetics of methacrylonitrile (MeAN).

Frequently Asked Questions (FAQs)

Q1: What are the primary ways a solvent can affect the kinetics of this compound polymerization?

A1: Solvents can influence the polymerization of this compound (MeAN) in several key ways:

  • Chain Transfer: The solvent can act as a chain transfer agent, which terminates a growing polymer chain and initiates a new, shorter one. This typically leads to a decrease in the overall molecular weight of the polymer.

  • Solvation of Propagating Radicals: The polarity of the solvent can affect the stability and reactivity of the propagating radical at the end of the growing polymer chain.

  • Viscosity of the Medium: The viscosity of the solvent can impact the diffusion-controlled termination step. In more viscous solvents, the termination rate may decrease, leading to a higher rate of polymerization (the gel effect).

  • "Bootstrap" Effect: Interactions between the solvent and monomer can lead to localized variations in monomer concentration at the reaction site, which can alter the polymerization kinetics.[1]

Q2: Which solvents are commonly used for the polymerization of this compound?

A2: A variety of solvents have been used for the polymerization of MeAN and related monomers. These include toluene, dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and ethylene (B1197577) carbonate. The choice of solvent depends on the desired polymer properties and the specific polymerization technique being employed.

Q3: How does solvent polarity, specifically, influence the polymerization process?

A3: While solvent polarity has a minimal direct influence on the copolymerization of the related monomer, acrylonitrile (B1666552) (AN), the interactions between the solvent and the monomer play a more significant role.[1] For instance, in highly polar solvents, the termination reaction of AN polymerization can be affected. It is plausible that similar effects could be observed for MeAN.

Q4: Can the choice of solvent affect the molecular weight and polydispersity index (PDI) of the resulting polythis compound (PMAN)?

A4: Yes. Solvents that are efficient chain transfer agents will lead to lower molecular weight polymers. The solvent's viscosity and its interaction with the growing polymer chains can also influence the termination mechanism, which in turn affects the molecular weight distribution (PDI).

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Slow or No Polymerization 1. Presence of Inhibitors: Commercial MeAN is stabilized with inhibitors like hydroquinone (B1673460) monoethyl ether.Action: Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) before use.
2. Oxygen Inhibition: Dissolved oxygen can act as a radical scavenger, inhibiting polymerization.Action: Degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen, argon) or by using freeze-pump-thaw cycles.
3. Inactive Initiator: The initiator may have degraded due to improper storage.Action: Use a fresh batch of initiator or recrystallize the existing initiator.
4. Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently.Action: Increase the reaction temperature to the recommended range for your initiator.
Polymerization Starts but Stops Prematurely 1. Initiator Depletion: The initiator may have a short half-life at the reaction temperature and is consumed before all monomer is converted.Action: Choose an initiator with a longer half-life at the reaction temperature or consider a controlled radical polymerization technique.
2. Impurities in Solvent or Monomer: Impurities can act as chain terminators.Action: Purify the solvent and monomer before the reaction.
Broad Molecular Weight Distribution (High PDI) 1. High Initiator Concentration: Too much initiator can lead to a broad distribution of chain lengths.Action: Optimize the initiator concentration.
2. Chain Transfer to Solvent: The solvent may be acting as a chain transfer agent.Action: Select a solvent with a lower chain transfer constant.
3. Conventional Free-Radical Polymerization: This method inherently produces polymers with a broader PDI.Action: For better control, employ a controlled/living radical polymerization technique such as RAFT.
Uncontrolled or Explosive Polymerization 1. Absence of Inhibitor: Using inhibitor-free MeAN without proper precautions.Action: Use inhibitor-free monomer immediately after purification and in a controlled environment.
2. High Temperature: Excessive heat can lead to rapid, uncontrolled polymerization.[2]Action: Maintain strict temperature control throughout the reaction.

Data Presentation

Table 1: Solvent Properties and Their General Effect on Acrylonitrile Polymerization Kinetics

SolventDielectric Constant (20°C)Viscosity (cP, 25°C)General Effect on AN Polymerization
Dimethylformamide (DMF)36.70.802Homogeneous polymerization; may act as a chain transfer agent.[2]
Dimethyl Sulfoxide (DMSO)46.71.996Good solvent for PAN; can lead to monomer aggregation.[1]
Acetonitrile37.50.343Used in electropolymerization of MeAN.[1]
Toluene2.380.590Can be used for solution polymerization.
Tetrahydrofuran (THF)7.580.480A common solvent for MeAN polymerization.[1]

Table 2: Qualitative Impact of Solvent Choice on Polymer Characteristics (Based on General Polymerization Principles)

Solvent PropertyEffect on Rate of Polymerization (Rp)Effect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)
High Chain Transfer Constant May decreaseDecreasesMay broaden
High Viscosity May increase (gel effect)May increaseMay broaden
High Polarity Variable, depends on monomer-solvent interactionsVariableVariable

Experimental Protocols

Protocol 1: Determination of Polymerization Rate by Dilatometry

Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer, allowing for the calculation of the rate of polymerization.[3]

Materials and Equipment:

  • Glass dilatometer with a calibrated capillary

  • Constant temperature bath

  • Cathetometer or a camera with high-resolution imaging

  • Syringe and long needle

  • Nitrogen or argon source

  • This compound (inhibitor removed)

  • Solvent

  • Initiator (e.g., AIBN)

Procedure:

  • Preparation:

    • Accurately weigh the desired amount of initiator and dissolve it in a specific volume of monomer/solvent mixture.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Filling the Dilatometer:

    • Carefully fill the dilatometer with the reaction mixture using a syringe, avoiding air bubbles.

    • Insert the capillary and adjust the liquid level to a starting point within the calibrated section.

  • Equilibration and Measurement:

    • Place the dilatometer in the constant temperature bath set to the desired reaction temperature.

    • Allow the dilatometer to equilibrate thermally. You will observe an initial expansion of the liquid.

    • Once the liquid level begins to consistently fall (due to polymerization), start recording the time and the height of the meniscus in the capillary at regular intervals.

  • Data Analysis:

    • Plot the change in height (Δh) versus time.

    • The rate of polymerization (Rp) can be calculated from the slope of this plot using the known densities of the monomer and polymer, and the dimensions of the dilatometer.

Protocol 2: Determination of Propagation Rate Constant (kp) by Pulsed-Laser Polymerization (PLP)

PLP is a powerful technique for the direct determination of the propagation rate constant (kp).[4]

Principle:

A solution of the monomer and a photoinitiator is subjected to intense, periodic laser pulses. Each pulse creates a high concentration of radicals, initiating polymerization. The polymer chains grow between pulses. The resulting polymer's molecular weight distribution (MWD) will show distinct peaks corresponding to chains that have grown for one, two, or more pulse intervals. By analyzing the MWD, kp can be determined.

Materials and Equipment:

  • Pulsed laser (e.g., excimer laser)

  • Reaction cell with quartz windows

  • Photoinitiator

  • This compound (inhibitor removed)

  • Solvent (if not bulk polymerization)

  • Gel Permeation Chromatography (GPC) system for MWD analysis

Procedure:

  • Sample Preparation: Prepare a solution of MeAN and a suitable photoinitiator in the chosen solvent (or in bulk). Deoxygenate the solution.

  • PLP Experiment:

    • Place the sample in the reaction cell and maintain a constant temperature.

    • Irradiate the sample with the pulsed laser at a known frequency for a specific duration.

  • Polymer Analysis:

    • Precipitate and isolate the polymer formed.

    • Determine the molecular weight distribution of the polymer sample using GPC.

  • kp Calculation:

    • The GPC chromatogram will show a series of peaks. The molecular weight at the point of inflection of the low molecular weight side of the first peak (M1) corresponds to the polymer chains that grew for one pulse period.

    • kp can be calculated using the equation: kp = (M1 / (M0 * tp * [M])) where M0 is the molar mass of the monomer, tp is the time between laser pulses, and [M] is the monomer concentration.

Visualizations

Inhibitor_Removal_Workflow start Start: this compound with Inhibitor prepare_column Prepare Basic Alumina Column start->prepare_column pass_monomer Pass Monomer Through Column prepare_column->pass_monomer collect_monomer Collect Purified Monomer pass_monomer->collect_monomer use_immediately Use Immediately in Polymerization collect_monomer->use_immediately

Workflow for Inhibitor Removal from this compound.

Dilatometry_Workflow start Start: Prepare Monomer/ Initiator/Solvent Mixture degas Degas Mixture (e.g., N2 sparging) start->degas fill_dilatometer Fill Dilatometer degas->fill_dilatometer equilibrate Equilibrate in Constant Temperature Bath fill_dilatometer->equilibrate record_data Record Meniscus Height vs. Time equilibrate->record_data analyze Analyze Data to Determine Rp record_data->analyze

Experimental Workflow for Dilatometry.

Troubleshooting_Polymerization outcome outcome action action start Polymerization Issue? slow_or_no Slow or No Polymerization? start->slow_or_no stops_early Stops Prematurely? slow_or_no->stops_early No inhibitor Inhibitor Present? slow_or_no->inhibitor Yes broad_pdi Broad PDI? stops_early->broad_pdi No initiator_depletion Initiator Depletion? stops_early->initiator_depletion Yes chain_transfer Chain Transfer to Solvent? broad_pdi->chain_transfer Yes remove_inhibitor Remove Inhibitor inhibitor->remove_inhibitor Yes oxygen Oxygen Present? inhibitor->oxygen No degas Degas System oxygen->degas Yes temp Temperature Too Low? oxygen->temp No increase_temp Increase Temperature temp->increase_temp Yes change_initiator Change Initiator initiator_depletion->change_initiator Yes change_solvent Change Solvent chain_transfer->change_solvent Yes Solvent_Effects_Pathway cluster_solvent Solvent Properties cluster_kinetics Kinetic Parameters cluster_polymer Polymer Properties Polarity Polarity kp Propagation (kp) Polarity->kp Solvation of Radical Viscosity Viscosity kt Termination (kt) Viscosity->kt Diffusion Control Chain_Transfer_Constant Chain_Transfer_Constant Mw Molecular Weight Chain_Transfer_Constant->Mw Lowers Rp Overall Rate (Rp) kp->Rp kt->Rp PDI PDI kt->PDI Rp->Mw

References

Improving the yield of methacrylonitrile in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methacrylonitrile in industrial processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the vapor-phase ammoxidation of isobutylene (B52900).

Question: What are the primary causes of low this compound yield?

Answer:

Low yields of this compound can typically be attributed to three main factors: suboptimal reaction conditions, catalyst deactivation, or issues with the purity of reactants.

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reactant molar ratios, and contact time. Deviations from the optimal ranges for these parameters can significantly decrease the yield. For instance, excessively high temperatures can lead to the formation of undesirable by-products through combustion.[1][2]

  • Catalyst Deactivation: The catalyst can lose activity over time due to several reasons, including poisoning, fouling (coking), and thermal degradation (sintering).[1]

  • Reactant Purity: Impurities in the isobutylene or ammonia (B1221849) feed can poison the catalyst or lead to the formation of unwanted side products, thereby reducing the selectivity towards this compound.

Question: How can I troubleshoot a sudden drop in catalyst activity?

Answer:

A sudden drop in catalyst activity often points to a process upset. A systematic approach to identifying the root cause is crucial.

  • Verify Reactant Feed: Confirm the flow rates and molar ratios of isobutylene, ammonia, and air are within the specified ranges. Ensure there have been no changes in the supply source or purity of the reactants.

  • Check for Hotspots: Localized overheating in the reactor can cause rapid thermal degradation of the catalyst. Review temperature profiles across the catalyst bed.

  • Analyze for Poisons: Test the feed streams for common catalyst poisons such as sulfur compounds or heavy metals, which may have been introduced through contamination.

  • Inspect for Fouling: If possible, a visual inspection of the catalyst may reveal carbon deposits (coking), which can block active sites.

Question: My process is producing a high level of by-products such as acetonitrile (B52724) and hydrogen cyanide. How can this be mitigated?

Answer:

High selectivity to by-products is often a result of non-optimal reaction conditions or catalyst issues.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the formation of combustion products like carbon oxides and may decrease the rate of side reactions leading to acetonitrile. However, this must be balanced against a potential decrease in the overall conversion of isobutylene.

  • Ammonia to Isobutylene Ratio: An insufficient amount of ammonia can lead to the formation of oxygenated by-products like methacrolein. Increasing the ammonia-to-isobutylene molar ratio can favor the formation of this compound.[2][3]

  • Catalyst Formulation: The composition of the catalyst plays a critical role in selectivity. Catalysts are often promoted with various metals to enhance selectivity to the desired nitrile product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial process for producing this compound?

A1: The most prevalent industrial method for this compound production is the vapor-phase catalytic ammoxidation of isobutylene.[4] This process involves reacting isobutylene, ammonia, and oxygen (typically from the air) over a solid catalyst at elevated temperatures.[4]

Q2: What are the typical catalysts used in the ammoxidation of isobutylene?

A2: The catalysts are generally mixed metal oxides. Bismuth phosphomolybdate-based catalysts are widely used and have been shown to be effective.[5] These catalysts can be further promoted with other elements to improve their activity and selectivity.

Q3: What are the major by-products in this compound synthesis?

A3: Common by-products include acetonitrile, hydrogen cyanide, and methacrolein.[4] The formation of these by-products reduces the overall yield of this compound and necessitates downstream purification steps.

Q4: How does catalyst deactivation occur in this process?

A4: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst.

  • Fouling (Coking): Deposition of carbonaceous residues on the catalyst surface, which physically blocks the active sites.

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high reaction temperatures.

Q5: What are the key safety considerations when working with this compound?

A5: this compound is a toxic and flammable liquid.[6][7] It is crucial to handle it in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. The vapor can form explosive mixtures with air.[4] Care should be taken to avoid exposure to heat, sparks, and open flames.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield and Selectivity

ParameterRangeEffect on Isobutylene ConversionEffect on this compound SelectivityTypical By-products
Temperature 400 - 550 °C[1][2]Increases with temperatureOptimal range exists; too high can decrease selectivityAcetonitrile, Hydrogen Cyanide, Carbon Oxides
Isobutylene:Ammonia Molar Ratio 1:0.5 to 1:3[2]Can decrease slightly with higher ammoniaGenerally increases with higher ammonia ratioMethacrolein (at low ammonia ratios)
Oxygen:Isobutylene Molar Ratio 1:1 to 1:2.5[2]Increases with oxygen concentrationCan decrease at very high oxygen ratiosCarbon Oxides
Contact Time 0.1 - 50 seconds[1]Increases with longer contact timeCan decrease with very long contact time due to side reactionsVaries with other conditions
Pressure Atmospheric to slightly superatmospheric[2]Generally, higher pressure is not favorable[1]High pressures can favor by-product formation[1]Varies with other conditions

Experimental Protocols

Protocol 1: Preparation of a Bismuth Phosphomolybdate Catalyst via Co-precipitation

This protocol describes a general method for the laboratory-scale synthesis of a bismuth phosphomolybdate catalyst.

Materials:

  • Ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)

  • Nitric acid (HNO₃, concentrated)

  • Ammonia solution (NH₄OH, concentrated)

  • Deionized water

  • Silica support (optional)

Procedure:

  • Solution A Preparation: Dissolve a stoichiometric amount of ammonium heptamolybdate and diammonium hydrogen phosphate in deionized water with gentle heating and stirring.

  • Solution B Preparation: Dissolve a stoichiometric amount of bismuth(III) nitrate in dilute nitric acid.

  • Precipitation: Slowly add Solution B to Solution A with vigorous stirring. A precipitate will form.

  • pH Adjustment: Adjust the pH of the resulting slurry to a value between 6 and 7 by the dropwise addition of concentrated ammonia solution.

  • Aging: Age the slurry at room temperature for several hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying: Dry the filter cake in an oven at 110-120 °C overnight.

  • Calcination: Calcine the dried solid in a furnace. The calcination temperature profile is critical and typically involves a gradual ramp up to a final temperature between 450 °C and 550 °C, which is held for several hours.

Protocol 2: Vapor-Phase Ammoxidation of Isobutylene

This protocol outlines a general procedure for the laboratory-scale ammoxidation of isobutylene.

Apparatus:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for isobutylene, ammonia, and air

  • Vaporizer for introducing water (optional)

  • Condenser and collection system for products

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, typically supported on quartz wool.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 450 °C) under a flow of inert gas.

  • Reactant Introduction: Once the temperature is stable, introduce the reactant gases (isobutylene, ammonia, and air) at the desired molar ratios using the mass flow controllers. If water is used as a diluent, it is typically vaporized and mixed with the feed stream.

  • Reaction: Allow the reaction to proceed for a set period. Monitor the reactor temperature and pressure.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products and unreacted starting materials, which are collected in a cold trap.

  • Analysis: Analyze the liquid and gas phases of the product stream using gas chromatography to determine the conversion of isobutylene, and the selectivity and yield of this compound and by-products.

Mandatory Visualization

Ammoxidation_Pathway Isobutylene Isobutylene Catalyst Catalyst (e.g., Bi-Mo based) Isobutylene->Catalyst Ammonia Ammonia Ammonia->Catalyst Oxygen Oxygen (Air) Oxygen->Catalyst This compound This compound (Desired Product) Catalyst->this compound Methacrolein Methacrolein Catalyst->Methacrolein Acetonitrile Acetonitrile Catalyst->Acetonitrile HCN Hydrogen Cyanide Catalyst->HCN Troubleshooting_Workflow Start Low this compound Yield Detected Check_Conditions Verify Reaction Conditions (Temp, Ratios, Flow Rates) Start->Check_Conditions Conditions_OK Conditions within Spec? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Conditions to Optimal Range Conditions_OK->Adjust_Conditions No Check_Catalyst Investigate Catalyst Activity Conditions_OK->Check_Catalyst Yes Adjust_Conditions->Check_Conditions Catalyst_OK Catalyst Activity Normal? Check_Catalyst->Catalyst_OK Regenerate_Catalyst Regenerate or Replace Catalyst Catalyst_OK->Regenerate_Catalyst No Check_Feed Analyze Reactant Feed Purity Catalyst_OK->Check_Feed Yes End Yield Improved Regenerate_Catalyst->End Feed_OK Feed Purity Acceptable? Check_Feed->Feed_OK Purify_Feed Implement Feed Purification Feed_OK->Purify_Feed No Feed_OK->End Yes Purify_Feed->End Parameter_Relationships Yield This compound Yield Temp Temperature Temp->Yield Optimal Range Ratio_NH3 NH3:Isobutylene Ratio Ratio_NH3->Yield Increases Ratio_O2 O2:Isobutylene Ratio Ratio_O2->Yield High Ratio Decreases Contact_Time Contact Time Contact_Time->Yield Complex Effect

References

Technical Support Center: Gas Chromatography for Methacrylonitrile Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methacrylonitrile samples in gas chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound.

1. Peak Shape Problems: Why are my this compound peaks tailing?

Peak tailing, where the trailing edge of a peak is drawn out, can compromise resolution and quantification.[1][2]

  • Possible Causes:

    • Active Sites: Interaction between the polar nitrile group of this compound and active sites (e.g., silanol (B1196071) groups) in the GC inlet or column is a primary cause.[1][3]

    • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak distortion.[4][5]

    • Improper Column Installation: An incorrectly cut or installed column can create turbulence in the carrier gas flow path.[2][5]

    • Low Split Ratio: In split injections, a split ratio that is too low may not be sufficient to ensure efficient sample introduction.[4]

    • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[4]

  • Troubleshooting Steps:

    • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings to minimize active sites and contamination.[4] Consider using a deactivated liner.[2]

    • Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

    • Column Trimming: If contamination is suspected at the head of the column, trim 10-20 cm from the inlet side.[2]

    • Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2]

    • Optimize Split Ratio: For split injections, ensure a minimum of 20 mL/minute of total flow through the inlet.[4]

    • Solvent and Stationary Phase Matching: Ensure the polarity of the solvent is compatible with the stationary phase.[4]

2. Retention Time Instability: Why are my this compound retention times shifting?

Inconsistent retention times can lead to incorrect peak identification.[6][7]

  • Possible Causes:

    • Carrier Gas Flow/Pressure Fluctuations: Leaks in the system or issues with the gas supply can cause changes in flow or pressure.[7]

    • Oven Temperature Variations: Inconsistent oven temperature control or insufficient equilibration time between runs can affect retention.[7]

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.[8]

    • Sample Matrix Effects: Variations in the sample matrix can influence the interaction of this compound with the stationary phase.[8]

  • Troubleshooting Steps:

    • Leak Check: Perform a thorough leak check of the entire system, including fittings, septa, and gas lines, using an electronic leak detector.[9]

    • Verify Oven Temperature: Calibrate the oven temperature and ensure the equilibration time is sufficient (typically 30-60 seconds after reaching the setpoint).[7]

    • Monitor Column Performance: Regularly inject a standard to monitor column performance. A significant shift in retention time may indicate the need for column replacement.

    • Use an Internal Standard: Incorporating an internal standard can help to correct for minor retention time shifts.

3. Co-elution and Poor Resolution: How can I improve the separation of this compound from other components?

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.

  • Possible Causes:

    • Suboptimal Stationary Phase: The chosen stationary phase may not have the appropriate selectivity for the analytes.[10]

    • Incorrect Oven Temperature Program: The temperature program may not be optimized to separate the compounds of interest.[11]

    • Improper Column Dimensions: The column length, internal diameter, or film thickness may not be suitable for the separation.[12]

  • Troubleshooting Steps:

    • Select the Right Stationary Phase: Choose a stationary phase with a polarity that provides the best selectivity for this compound and other sample components. A 5% phenyl column is often a good starting point for screening unknown samples.[13]

    • Optimize the Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to improve resolution. A slower ramp rate can often improve separation.[11]

    • Choose Appropriate Column Dimensions:

      • Length: A longer column generally provides better resolution, but also increases analysis time. A 30m column is a good starting point for many applications.[12]

      • Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution. 0.25 mm ID is a common choice.[12]

      • Film Thickness: Thicker films increase retention and are suitable for volatile compounds like this compound.[12]

4. Contamination Issues: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram.[14]

  • Possible Causes:

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or off-gassing from tubing can introduce contaminants.[14]

    • Injector Contamination: Residue from previous injections can accumulate in the injector liner.[9]

    • Septum Bleed: Particles from the septum can be introduced into the inlet during injection.

    • Sample Contamination: The sample itself, the solvent, or the vials may be contaminated.[15]

  • Troubleshooting Steps:

    • Use High-Purity Gas and Traps: Use high-purity carrier gas and install purifying traps to remove hydrocarbons and moisture.[9]

    • Clean the Injector: Regularly clean the injector and replace the liner.[9]

    • Use High-Quality Septa: Use high-quality, low-bleed septa and replace them regularly.

    • Run Blanks: Analyze a solvent blank to determine if the contamination is coming from the solvent or vials.[16]

Data Presentation

Table 1: Recommended GC Column Parameters for this compound Analysis

ParameterRecommendationRationale
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane)Provides good selectivity for polar nitriles.[13]
Column Length 30 mOffers a good balance between resolution and analysis time.[12]
Internal Diameter 0.25 mmProvides good efficiency for most applications.[12]
Film Thickness 0.25 - 1.0 µmThicker films increase retention of volatile compounds.[13]

Table 2: Effect of GC Parameter Changes on this compound Analysis

Parameter ChangeEffect on Retention TimeEffect on Peak ResolutionEffect on Peak Shape
Increase Oven Temperature DecreaseDecreaseMay improve for late-eluting peaks
Increase Carrier Gas Flow Rate DecreaseMay decreaseCan cause broadening if too high
Increase Column Length IncreaseIncreaseGenerally improves
Decrease Column ID IncreaseIncreaseGenerally improves
Increase Film Thickness IncreaseMay decrease for some compoundsCan improve for highly volatile compounds

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Dilution: Dilute the this compound sample in a suitable volatile organic solvent such as dichloromethane (B109758) or methanol.[17][18] A typical starting concentration is around 10 µg/mL.[18]

  • Internal Standard Addition: Add an appropriate internal standard to the diluted sample. The internal standard should be a compound that is not present in the sample, is chemically similar to this compound, and is well-resolved from other peaks.

  • Vialing: Transfer the final solution to a 1.5 mL glass autosampler vial.[18] Ensure there is no particulate matter in the sample; centrifuge if necessary.[18]

  • Blank Preparation: Prepare a solvent blank using the same solvent and internal standard to check for contamination.

Protocol 2: Standard GC Analysis of this compound

These are starting conditions and should be optimized for your specific instrument and application. An example method is provided in EPA Method 8031 for Acrylonitrile, which can be adapted.[19]

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD). An NPD is more selective for nitrogen-containing compounds like this compound.[19]

  • Column: See Table 1 for recommended column parameters.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250 °C[19]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be optimized)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Final Hold: Hold at 180 °C for 5 minutes

  • Detector:

    • Type: FID or NPD

    • Temperature: 280 °C

    • FID Gas Flows: Hydrogen: ~30 mL/min, Air: ~300 mL/min (optimize for your instrument)

    • NPD: Follow manufacturer's recommendations for bead voltage and gas flows.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Perform Inlet Maintenance? (Replace liner, septum, o-ring) start->q1 a1_yes Problem Resolved q1->a1_yes Yes a1_no Trim 10-20cm from Column Inlet q1->a1_no No q2 Problem Resolved? a1_no->q2 a2_yes Problem Resolved q2->a2_yes Yes a2_no Check for Column Activity (Consider new column) q2->a2_no No end Consult Instrument Manual or Manufacturer a2_no->end Troubleshooting_Retention_Time_Shift start Retention Time Shift Observed q1 Perform Leak Check? start->q1 a1_yes Problem Resolved q1->a1_yes Yes, leak found and fixed a1_no Verify Oven Temperature and Equilibration Time q1->a1_no No leaks found q2 Problem Resolved? a1_no->q2 a2_yes Problem Resolved q2->a2_yes Yes a2_no Check for Column Degradation (Inject Standard) q2->a2_no No end Consider Column Replacement a2_no->end

References

Managing exothermic reactions in methacrylonitrile polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with methacrylonitrile. It offers troubleshooting advice and answers to frequently asked questions to help manage its highly exothermic polymerization and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization hazardous?

A1: this compound (MeAN) is an unsaturated aliphatic nitrile used to prepare polymers, elastomers, and plastics.[1] Its polymerization is a significant hazard because it can proceed rapidly and is highly exothermic, meaning it releases a substantial amount of heat.[2] This heat can accelerate the reaction rate, potentially leading to a dangerous, uncontrolled process known as thermal runaway, which can cause explosions.[3][4] The monomer is also flammable, toxic upon ingestion, inhalation, or skin absorption, and can cause delayed skin reactions.[5]

Q2: What can trigger the unwanted polymerization of this compound?

A2: Unwanted polymerization is typically initiated by free radicals.[2] Common triggers include:

  • Heat: Elevated temperatures can initiate polymerization.[2][6]

  • Light: Exposure to UV light or other high-energy radiation can generate radicals.[2]

  • Impurities: Contaminants such as peroxides (often found in solvents like THF or diethyl ether), strong acids (e.g., nitric acid), and strong bases (e.g., sodium hydroxide) can act as initiators.[2]

  • Absence of Inhibitor: Commercial this compound is stabilized with an inhibitor. If this is removed or its concentration is too low, spontaneous polymerization can occur.[2]

Q3: What are polymerization inhibitors and how do they function?

A3: Polymerization inhibitors are chemicals added to monomers to prevent spontaneous polymerization during transport and storage. They work by reacting with and deactivating free radicals that could otherwise initiate a polymerization chain reaction. A common inhibitor used for this compound is hydroquinone (B1673460) monomethyl ether (MEHQ), typically at a concentration of 50 ppm.[2][3] For an inhibitor to be effective, oxygen is often required.

Q4: How should this compound be stored safely?

A4: Safe storage is critical to prevent accidental polymerization. Key guidelines include:

  • Cool and Dark: Store in a cool, well-ventilated, dark area, with temperatures not exceeding 15°C.[3]

  • Tightly Closed Containers: Keep containers tightly sealed to prevent contamination.[6]

  • Avoid Ignition Sources: Store away from heat, light, and any sources of ignition like sparks or open flames.[3][6]

  • Incompatible Materials: Keep it physically separated from reactive chemicals, including flammable solids, oxidizing agents, organic peroxides, and strong acids or bases.[3]

Q5: What are the initial signs of a runaway reaction?

A5: The primary indicators of an impending runaway reaction are a sudden increase in temperature and pressure within the reactor. Other signs include an unexpected increase in viscosity, the mixture becoming cloudy, or the formation of a solid precipitate.[2] Continuous monitoring of reaction temperature is the most effective way to detect the onset of an uncontrolled exotherm.

Troubleshooting Guide

Problem 1: The temperature of my reaction is rising uncontrollably.

  • Possible Causes:

    • Insufficient cooling or inadequate heat removal capacity of the reactor setup.[7]

    • Initiator concentration is too high, leading to a very fast reaction rate.

    • Monomer addition rate is too high in a semi-batch process.

    • Failure of a cooling system component (e.g., chiller, cooling water flow).[8]

  • Immediate Actions:

    • Emergency Cooling: Immediately immerse the reaction vessel in an ice bath or apply another form of rapid cooling.[2]

    • Stop Monomer/Initiator Feed: If applicable, immediately stop adding monomer and initiator.

    • Dilution: Diluting the reaction mixture with a suitable, pre-cooled solvent can help dissipate heat and slow the reaction.[2]

    • Short-Stopping Agent: If the situation is critical, add a "short-stopping agent" or inhibitor (like hydroquinone) to quench the polymerization.

    • Evacuate: If the temperature and pressure continue to rise despite these measures, evacuate the area immediately.

Problem 2: My reaction mixture turned viscous and cloudy unexpectedly.

  • Possible Causes:

    • Spontaneous polymerization has initiated due to contamination, localized heating, or light exposure.[2]

    • The inhibitor was not fully effective or was unintentionally removed.

  • Solutions:

    • Assess the Situation: Check the reaction temperature immediately. If it is rising, refer to the troubleshooting steps for an uncontrolled temperature rise.

    • Cool the Reaction: Place the vessel in an ice bath to slow the process.[2]

    • Verify Inputs: Ensure all reagents and solvents are pure and free from contaminants like peroxides.[2] For future experiments, purify solvents if necessary.

    • Protect from Light: If the reaction is light-sensitive, ensure the flask is wrapped in aluminum foil or conducted in a dark environment.[2]

Problem 3: My polymerization reaction is inconsistent; it works sometimes but fails at other times.

  • Possible Causes:

    • Inconsistent removal of the inhibitor from the monomer.[2]

    • Variable purity of reagents or solvents (e.g., peroxide formation in older solvents).[2]

    • Contamination from glassware that has not been scrupulously cleaned.

    • Slight variations in ambient temperature or light exposure.

  • Solutions:

    • Standardize Protocols: Develop and strictly follow a standardized operating procedure (SOP) for inhibitor removal, reagent purification, and glassware cleaning.[2]

    • Use Fresh Solvents: Use freshly purified or opened solvents to avoid peroxide contamination.

    • Control Temperature: Employ a temperature-controlled reaction setup (e.g., a jacketed reactor with a circulating bath) to maintain a consistent temperature.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the reaction (note: oxygen is sometimes needed for inhibitors to function during storage).

Quantitative Data Summary

For safe and effective experimentation, refer to the following data.

Table 1: Physical and Thermal Properties of this compound

PropertyValue
Molar Mass67.09 g·mol−1[1]
Boiling Point90-92 °C[1]
Melting Point-35.8 °C[1]
Flash Point12.8 °C (55 °F)[5]
Density0.8 g/mL[1]
Heat of Polymerization-57.7 to -62.8 kJ/mol[9]
Autoignition Temperature465 °C
Odor Threshold2.1 - 24 ppm[1][10]

Table 2: Common Inhibitors for Acrylonitrile Derivatives

InhibitorTypical ConcentrationNotes
Hydroquinone monomethyl ether (MEHQ)50 ppm[3]Requires oxygen to be effective. Most common for storage.
Hydroquinone (HQ)100-1000 ppmCan be used as a short-stopping agent.
Phenothiazine (PTZ)10-100 ppmEffective at higher temperatures.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

  • Objective: To remove the MEHQ inhibitor prior to polymerization. The purified monomer is highly reactive and should be used immediately.[2]

  • Materials:

    • This compound (stabilized with MEHQ)

    • Basic alumina (B75360), activated

    • Glass column for chromatography

    • Receiving flask, cooled in an ice bath

    • Nitrogen or argon source

  • Procedure:

    • Set up a chromatography column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

    • Flush the entire system (column and receiving flask) with an inert gas.

    • Gently pass the this compound through the alumina column. Do not apply pressure, as this can generate heat.

    • Collect the purified, inhibitor-free monomer in the receiving flask, which should be kept cold in an ice bath and protected from light.[2]

    • Use the purified monomer immediately. Do not store it.[2]

Protocol 2: Lab-Scale Controlled Polymerization

  • Objective: To perform a controlled free-radical polymerization while managing the exothermic reaction.

  • Equipment:

    • Jacketed glass reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.

    • Circulating cooling bath connected to the reactor jacket.

    • Syringe pump for controlled addition of initiator or monomer.

  • Procedure:

    • Assemble the reactor setup, ensuring it is clean and dry.

    • Charge the reactor with the solvent and the purified this compound.

    • Begin stirring and purge the system with nitrogen for at least 30 minutes.

    • Set the cooling bath to the desired reaction temperature. Allow the reactor contents to reach thermal equilibrium.

    • Prepare a dilute solution of the initiator (e.g., AIBN) in the reaction solvent.

    • Using the syringe pump, add the initiator solution to the reactor at a slow, controlled rate.

    • Continuously monitor the internal temperature. If it rises more than 2-3 °C above the setpoint, immediately stop the initiator addition and adjust the cooling bath temperature downwards.

    • Once the reaction is complete, cool the reactor to room temperature before exposing it to air.

Visual Guides

The following diagrams illustrate key workflows for managing this compound polymerization.

Troubleshooting_Exotherm Start Unexpected Temperature Rise Detected Action1 IMMEDIATELY: Stop Monomer/Initiator Feed Start->Action1 Action2 Apply Emergency Cooling (Ice Bath) Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Action3 Dilute with Cold Solvent Check1->Action3 No End_Safe Situation Controlled Investigate Cause Check1->End_Safe Yes Check2 Is Reaction Under Control? Action3->Check2 Action4 Add Short-Stopping Agent (e.g., Hydroquinone) Check2->Action4 No Check2->End_Safe Yes End_Unsafe EVACUATE AREA Action4->End_Unsafe

Caption: Troubleshooting workflow for an unexpected exotherm.

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_process Process cluster_action Immediate Action Prep1 Assemble Clean, Dry Chromatography Column Prep2 Pack with Basic Alumina Prep1->Prep2 Prep3 Place Receiving Flask in Ice Bath Prep2->Prep3 Proc1 Pass Stabilized Monomer Through Alumina Column Prep3->Proc1 Proc2 Collect Purified Monomer in Cooled Flask Proc1->Proc2 Decision Use Immediately? Proc2->Decision Action1 Proceed to Polymerization Decision->Action1 Yes Action2 DO NOT STORE Decision->Action2 No Action_End

Caption: Workflow for safe inhibitor removal from this compound.

Thermal_Runaway_Factors cluster_causes Contributing Factors Runaway Thermal Runaway (Explosion Hazard) Heat_Gen Heat Generation Rate > Heat Removal Rate Heat_Gen->Runaway Cause1 High Initiator Concentration Cause1->Heat_Gen Cause2 High Monomer Concentration Cause2->Heat_Gen Cause3 Insufficient Cooling (Poor Heat Transfer) Cause3->Heat_Gen Cause4 Contamination (e.g., Peroxides) Cause4->Heat_Gen Cause5 High Ambient Temperature Cause5->Heat_Gen

References

Technical Support Center: Removal of Hydroquinone Inhibitor from Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of hydroquinone (B1673460) (HQ) and its derivatives, such as monomethyl ether hydroquinone (MEHQ), from methacrylonitrile. These inhibitors are added to prevent self-polymerization during transport and storage but must be removed before use in polymerization reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the hydroquinone inhibitor from this compound before use?

A1: Hydroquinone and its derivatives act as inhibitors to prevent the self-polymerization of this compound during storage and transportation.[1][2] However, these inhibitors must be removed prior to initiating a polymerization reaction, as their presence would interfere with or prevent the desired polymerization process.[1][2]

Q2: What are the common methods for removing hydroquinone from this compound?

A2: The most common and accessible laboratory method is column chromatography using a basic adsorbent like activated alumina (B75360).[1][3] Another method is distillation, though it can be more hazardous and complex to set up.[1][2] Commercially available pre-packed inhibitor removal columns are also an option.[4]

Q3: What materials are needed for the column chromatography method?

A3: You will typically need the following materials:

  • Glass chromatography column

  • Basic activated alumina

  • Anhydrous potassium carbonate

  • Sand

  • The this compound containing the inhibitor

  • A receiving flask to collect the purified monomer

Q4: How can I confirm that the hydroquinone inhibitor has been successfully removed?

A4: The removal of hydroquinone can be confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] In FTIR, the disappearance of peaks associated with the inhibitor's functional groups indicates its removal.[1][2] In ¹H NMR and ¹³C NMR, the absence of peaks corresponding to the aromatic protons and carbons of hydroquinone confirms its removal.[1][2]

Q5: How should I store the purified this compound?

A5: After removing the inhibitor, this compound is prone to polymerization. It should be stored in a cold, dark place under an inert atmosphere (e.g., dry nitrogen) to prevent spontaneous polymerization.[1] It is recommended to use the purified monomer as soon as possible.

Troubleshooting Guide

Q1: My purified this compound is turning cloudy. What could be the cause?

A1: Cloudiness can indicate the presence of moisture, which may have been introduced during the purification process. Ensure that all glassware and reagents, particularly the potassium carbonate and alumina, are thoroughly dried before use.[1] Storing the purified monomer over a drying agent like anhydrous sodium sulfate (B86663) for a short period before use can help remove residual moisture.

Q2: The flow rate through my alumina column is very slow. How can I fix this?

A2: A slow flow rate can be caused by tightly packed alumina or the presence of fine particles. To improve the flow, ensure the alumina is not packed too densely. Applying gentle positive pressure with an inert gas (e.g., nitrogen or argon) can also help to increase the flow rate. Be cautious not to apply excessive pressure, which could crack the column.

Q3: I suspect my this compound is polymerizing in the column. What should I do?

A3: Polymerization on the column can be caused by overheating or prolonged contact time.[4] If you observe any signs of polymerization (e.g., increased viscosity, solidification), you should immediately stop the process. The column and its contents should be disposed of safely, considering the hazards of the monomer. To prevent this, avoid any heat sources near the column and process the monomer in a timely manner.

Q4: After purification, my analytical results still show traces of the inhibitor. What went wrong?

A4: Incomplete removal of the inhibitor could be due to several factors:

  • Insufficient alumina: The amount of alumina may not be adequate to adsorb all the inhibitor. Try increasing the length of the alumina bed in the column.

  • Column channeling: The monomer may be passing through channels in the packing material without sufficient contact with the alumina. Ensure the column is packed uniformly.

  • Exhausted alumina: The alumina may have reached its maximum adsorption capacity. Use fresh alumina for each purification.

Experimental Protocol: Hydroquinone Removal via Column Chromatography

This protocol details a common laboratory procedure for removing hydroquinone inhibitors from this compound using a column packed with basic alumina.

Materials:

  • This compound (containing hydroquinone or MEHQ inhibitor)

  • Basic activated alumina (Al₂O₃)

  • Anhydrous potassium carbonate (K₂CO₃), oven-dried

  • Sand, fine grain

  • Glass chromatography column with a stopcock

  • Separatory funnel

  • Round bottom flask for collection

  • Glass wool or fritted disc for the column

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of glass wool or ensure the fritted disc at the bottom of the column is clean.

    • Add a layer of sand (approximately 1-2 cm).

    • Carefully add the basic activated alumina to the column. The height of the alumina bed will depend on the amount of monomer to be purified; a common starting point is an 8-10 cm bed.[1]

    • Gently tap the column to ensure the alumina is packed evenly.

    • Add a layer of anhydrous potassium carbonate (approximately 3 cm) on top of the alumina.[1] The potassium carbonate acts as a drying agent and helps prevent the purified monomer from being exposed to any remaining impurities at the top of the column.[1]

    • Finally, add a small layer of sand on top of the potassium carbonate to prevent disturbance of the packing when adding the monomer.

  • Monomer Purification:

    • Pre-wetting the column with a small amount of the monomer is recommended.[4]

    • Place the receiving round bottom flask under the column outlet.

    • Mount a separatory funnel above the column to act as a reservoir for the impure monomer.

    • Add the this compound containing the inhibitor to the separatory funnel.

    • Slowly add the monomer dropwise to the top of the column.[4]

    • Allow the monomer to pass through the column under gravity. The rate of addition should be monitored to prevent the column from overflowing.[4]

    • Collect the purified monomer in the receiving flask. The inhibitor will be adsorbed by the alumina.

    • Stop the collection when the level of the impure monomer approaches the top of the potassium carbonate layer.[1]

  • Post-Purification:

    • Store the purified this compound in a sealed container in a cold, dark place, preferably under an inert atmosphere.

    • The used column should be rinsed with a suitable solvent (e.g., acetone) and the waste disposed of according to institutional safety guidelines, considering the toxicity of this compound.[1]

Quantitative Data Summary

The following table summarizes the typical purity of acrylonitrile (B1666552) (a similar monomer) achieved after inhibitor removal using the column chromatography method.

ParameterValueReference
Initial Inhibitor Concentration (MEHQ)35 - 45 ppm[2]
Final Purity of Monomer99.8%[1][2]
Analytical ConfirmationFTIR, ¹H NMR, ¹³C NMR[1][2]

Experimental Workflow Diagram

Inhibitor_Removal_Workflow cluster_prep Column Preparation cluster_purification Purification Process cluster_analysis Analysis & Storage prep1 Prepare clean, dry column prep2 Add sand layer (1-2 cm) prep1->prep2 prep3 Add basic alumina (8-10 cm) prep2->prep3 prep4 Add anhydrous K2CO3 (3 cm) prep3->prep4 prep5 Add top sand layer prep4->prep5 purify1 Mount column and separatory funnel prep5->purify1 purify2 Add inhibited this compound purify1->purify2 purify3 Elute monomer through column purify2->purify3 purify4 Collect purified monomer purify3->purify4 analysis1 Confirm inhibitor removal (FTIR, NMR) purify4->analysis1 storage1 Store purified monomer cold & dark analysis1->storage1 end End storage1->end start Start start->prep1

Caption: Workflow for removing hydroquinone inhibitor from this compound.

References

Technical Support Center: Optimizing Methacrylonitrile Ammoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of methacrylonitrile ammoxidation. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the ammoxidation of isobutylene (B52900) (or tert-butanol) to this compound. For each problem, potential causes and recommended solutions are provided.

Problem Potential Causes Recommended Solutions
Low Conversion of Isobutylene 1. Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active. 2. Improper Catalyst Activation: The catalyst may not have been properly pre-treated or activated. 3. Catalyst Poisoning: Impurities in the feed gases (e.g., sulfur compounds) can poison the catalyst. 4. Incorrect Feed Composition: The ratio of isobutylene, ammonia (B1221849), and air may be outside the optimal range.1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (typically 400-500°C).[1] 2. Verify Activation Protocol: Ensure the catalyst activation procedure (calcination temperature and duration) was followed correctly. 3. Purify Feed Gases: Use high-purity feed gases and consider installing traps to remove potential contaminants. 4. Adjust Feed Ratios: Systematically vary the feed molar ratios. A common starting point is an isobutylene:ammonia:air ratio in the range of 1:0.9-1.3:8-11.[1]
Low Selectivity to this compound 1. High Reaction Temperature: Excessive temperatures can lead to over-oxidation, forming CO and CO₂. 2. Incorrect Feed Ratios: An improper balance of reactants can favor the formation of byproducts like methacrolein, hydrogen cyanide (HCN), and acetonitrile.[2] 3. Catalyst Deactivation: Changes in the catalyst structure or composition over time can reduce selectivity. 4. Insufficient Contact Time: The residence time of the reactants in the catalyst bed may be too short.1. Reduce Temperature: Lower the reaction temperature in small increments to minimize over-oxidation. 2. Optimize Feed Ratios: Carefully adjust the ammonia and air feed rates relative to the isobutylene feed. 3. Regenerate or Replace Catalyst: If performance degrades over time, consider catalyst regeneration (e.g., by calcination in air) or replacement. 4. Adjust Flow Rates: Decrease the total gas flow rate to increase the contact time.
Rapid Catalyst Deactivation 1. High Operating Temperature: Can lead to catalyst sintering or sublimation of active components (e.g., molybdenum). 2. Feed Impurities: As mentioned, impurities can irreversibly poison the catalyst. 3. Carbon Deposition (Coking): At certain conditions, carbonaceous deposits can form on the catalyst surface, blocking active sites.1. Operate at Lower Temperatures: Find the minimum temperature that provides acceptable conversion and selectivity. 2. Ensure Feed Purity: Use high-purity reactants. 3. Adjust Feed Composition: Increasing the oxygen-to-isobutylene ratio can sometimes help burn off coke deposits. Periodic regeneration in air is also an option.
Reactor Plugging or High-Pressure Drop 1. Catalyst Attrition: In fluidized bed reactors, the catalyst particles can break down into smaller fines, which can be carried downstream and cause blockages. 2. Formation of Solid Byproducts: In some cases, solid byproducts may form and deposit in the reactor or downstream lines.1. Use Attrition-Resistant Catalyst: Select a catalyst with good mechanical stability. Ensure proper fluidization velocities to minimize attrition. 2. Optimize Reaction Conditions: Adjust temperature and feed ratios to minimize byproduct formation. Regular reactor maintenance and cleaning are also important.

Frequently Asked Questions (FAQs)

Q1: What are the typical operating conditions for this compound ammoxidation?

A1: Typical conditions involve a reaction temperature between 350°C and 550°C, with a preferred range of 400-500°C.[1] The reaction is often carried out at or slightly above atmospheric pressure (up to 3 atm).[1] Recommended feed molar ratios for isobutylene:ammonia:air are in the range of 1:0.8-1.4:7-12.[1]

Q2: What type of reactor is best suited for this reaction?

A2: While both fixed-bed and fluidized-bed reactors can be used, a fluidized-bed reactor is often preferred for better temperature control and heat dissipation, as the ammoxidation reaction is highly exothermic.[1]

Q3: What are the common byproducts, and how can they be minimized?

A3: Common byproducts include methacrolein, hydrogen cyanide (HCN), acetonitrile, carbon monoxide (CO), and carbon dioxide (CO₂).[2] Their formation can be minimized by optimizing the reaction temperature, feed ratios, and contact time. For example, excessively high temperatures can lead to complete oxidation to CO and CO₂.

Q4: How can I analyze the products of the reaction?

A4: Gas chromatography (GC) is the standard method for analyzing the reaction products. A GC equipped with a Flame Ionization Detector (FID) is suitable for quantifying organic products like this compound, methacrolein, and acetonitrile. A Thermal Conductivity Detector (TCD) can be used to analyze permanent gases like CO and CO₂.[3]

Q5: My catalyst performance is declining over time. What should I do?

A5: Catalyst deactivation is a common issue. The first step is to identify the cause, which could be sintering, poisoning, or coking. Depending on the cause, you may be able to regenerate the catalyst, often by carefully controlled calcination in air to burn off carbon deposits. If the catalyst is irreversibly poisoned or has undergone significant structural changes, it will need to be replaced.

Experimental Protocols

Catalyst Preparation (Example: Mo-Bi-Fe-based Catalyst)

This is a generalized procedure. The exact composition and preparation method will depend on the specific catalyst being used.

  • Dissolution of Precursors: Dissolve the metal salt precursors (e.g., ammonium (B1175870) heptamolybdate, bismuth nitrate, iron nitrate) in deionized water. The solution is often heated and stirred to ensure complete dissolution.

  • Slurry Formation: If a support is used (e.g., silica), a slurry is prepared by mixing the precursor solution with the support material.

  • Drying: The slurry is typically spray-dried to form microspherical particles.

  • Calcination: The dried particles are calcined in a furnace under a flow of air. The calcination temperature and duration are critical parameters and are specific to the catalyst formulation. A typical calcination might involve heating to 500-750°C for several hours.

Laboratory-Scale Ammoxidation Reaction

This protocol describes a typical setup for a lab-scale continuous flow reaction.

  • Reactor Setup: A quartz or stainless steel tubular microreactor (e.g., 1/4" to 1/2" outer diameter) is packed with a known amount of catalyst (typically 0.5-2.0 g). The catalyst bed is supported by quartz wool plugs. The reactor is placed inside a programmable tube furnace.

  • Gas Feed System: Mass flow controllers are used to precisely control the flow rates of the reactant gases (isobutylene, ammonia, and air) and an inert diluent (e.g., helium or nitrogen).

  • Catalyst Activation: The catalyst is heated to the reaction temperature under a flow of air or an inert gas for a specified period to activate it before introducing the reactants.

  • Reaction: The reactant gas mixture is introduced into the reactor at the desired flow rates. The reaction temperature and pressure are monitored and controlled.

  • Product Analysis: The reactor effluent is passed through a heated transfer line to a gas chromatograph (GC) for online analysis. The GC is equipped with appropriate columns (e.g., Porapak Q and a molecular sieve column) and detectors (FID and TCD) to separate and quantify all reactants and products.[3]

  • Data Calculation: The conversion of isobutylene, selectivity to this compound, and yield are calculated based on the GC analysis of the inlet and outlet gas compositions.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem_id Problem Identification cluster_low_conversion_causes Potential Causes for Low Conversion cluster_low_selectivity_causes Potential Causes for Low Selectivity cluster_deactivation_causes Potential Causes for Deactivation cluster_solutions Corrective Actions Start Start: Suboptimal Reaction Performance Low_Conversion Low Isobutylene Conversion Start->Low_Conversion Low_Selectivity Low this compound Selectivity Start->Low_Selectivity Catalyst_Deactivation Rapid Catalyst Deactivation Start->Catalyst_Deactivation Temp_Low Temperature Too Low? Low_Conversion->Temp_Low Catalyst_Inactive Catalyst Inactive? Low_Conversion->Catalyst_Inactive Wrong_Feed Incorrect Feed Ratio? Low_Conversion->Wrong_Feed Temp_High Temperature Too High? Low_Selectivity->Temp_High Wrong_Ratio Incorrect Feed Ratio? Low_Selectivity->Wrong_Ratio Byproducts High Byproduct Formation? Low_Selectivity->Byproducts Sintering Sintering (High Temp)? Catalyst_Deactivation->Sintering Poisoning Feed Impurities? Catalyst_Deactivation->Poisoning Coking Carbon Deposition? Catalyst_Deactivation->Coking Adjust_Temp Adjust Temperature Temp_Low->Adjust_Temp Check_Catalyst Check Catalyst Activation/Purity Catalyst_Inactive->Check_Catalyst Adjust_Feed Adjust Feed Ratios Wrong_Feed->Adjust_Feed Temp_High->Adjust_Temp Wrong_Ratio->Adjust_Feed Byproducts->Adjust_Temp Byproducts->Adjust_Feed Sintering->Adjust_Temp Regenerate Regenerate/Replace Catalyst Sintering->Regenerate Purify_Feed Purify Feed Gases Poisoning->Purify_Feed Poisoning->Regenerate Coking->Regenerate

Caption: Troubleshooting workflow for this compound ammoxidation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_data Data Analysis Precursors Precursors Slurry Slurry Precursors->Slurry Drying Drying Slurry->Drying Calcination Calcination Drying->Calcination Reactor_Setup Reactor Setup Calcination->Reactor_Setup Activation Catalyst Activation Reactor_Setup->Activation Reaction Run Reaction Activation->Reaction Analysis Online GC Analysis Reaction->Analysis Calculation Calculate Conversion, Selectivity, Yield Analysis->Calculation Optimization Optimize Conditions Calculation->Optimization

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Toxicological Assessment: Methacrylonitrile vs. Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of methacrylonitrile (MAN) and acrylonitrile (B1666552) (AN), two industrially significant unsaturated aliphatic nitriles. While structurally similar, their mechanisms of toxicity, metabolic fates, and long-term health effects differ significantly. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the critical metabolic and signaling pathways to aid in risk assessment and future research.

Executive Summary

The principal toxicological difference between this compound and acrylonitrile lies in their primary mechanisms of action. The acute toxicity of this compound is predominantly driven by the metabolic release of cyanide, a potent inhibitor of cellular respiration.[1][2] In contrast, acrylonitrile's toxicity is not primarily associated with cyanide release but is linked to its carcinogenic properties, which are not observed with this compound.[1] These differences are rooted in their distinct metabolic pathways, with both compounds undergoing epoxidation and conjugation with glutathione (B108866) (GSH), but with varying enzymatic drivers and resulting metabolites.[3][4][5]

Comparative Acute Toxicity Data

The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) data for this compound and acrylonitrile across various species and routes of exposure. These values highlight the high acute toxicity of both compounds.

Table 1: Oral LD50 Values (mg/kg)

SpeciesThis compound (MAN)Acrylonitrile (AN)
Rat120 - 200[1][6]78 - 193[7][8][9]
Mouse17 - 25[1][10]27[8]
Rabbit1693[11]
Gerbil4Not Reported
Guinea PigNot Reported~100[7]

Table 2: Inhalation LC50 Values (4-hour exposure, ppm)

SpeciesThis compound (MAN)Acrylonitrile (AN)
Rat328 - 700[1][2][12]333 - 425[8][11]
Mouse36[1][2][12]110 - 140[7]
Rabbit37[1][2]Not Reported
Guinea Pig88[1][2]400 - 500[7]
DogNot Reported110 - 140[7]

Table 3: Dermal LD50 Values (mg/kg)

SpeciesThis compound (MAN)Acrylonitrile (AN)
Rabbit268 - 350[1][10]63[8][9]

Mechanisms of Toxicity

The divergent toxicological profiles of MAN and AN are a direct consequence of their different metabolic pathways and the reactivity of their intermediates.

This compound (MAN): Cyanide-Mediated Toxicity

The acute toxicity of MAN is primarily attributed to the in vivo liberation of cyanide (CN⁻).[1] This process is mediated by cytochrome P450 enzymes, particularly CYP2E1, which metabolize MAN to an unstable epoxide intermediate.[1][3] This intermediate can then rearrange to release cyanide, which subsequently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.[2] The clinical signs of acute MAN poisoning, such as convulsions and loss of consciousness, are consistent with cyanide poisoning, and toxicity can be mitigated by cyanide antidotes.[1]

Acrylonitrile (AN): Carcinogenicity and Other Mechanisms

While acrylonitrile can also be metabolized to a reactive epoxide (cyanoethylene oxide) by CYP2E1, its toxicity is not dominated by cyanide release.[3][13] Instead, AN is recognized as a probable human carcinogen.[14] Its carcinogenicity is linked to the direct alkylating ability of AN and its epoxide metabolite, which can form DNA adducts, and to the depletion of cellular glutathione, a key antioxidant.[6] The primary detoxification pathway for AN is direct conjugation with glutathione.[5][15]

Metabolic and Signaling Pathways

The following diagrams illustrate the key metabolic pathways for both compounds and a generalized workflow for assessing their cytotoxicity.

Experimental Workflow: In Vitro Cytotoxicity Assessment cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells (e.g., HepG2) CellSeeding 2. Seed Cells in 96-well plates CellCulture->CellSeeding Treatment 4. Treat Cells (24-72 hours) CellSeeding->Treatment CompoundPrep 3. Prepare Serial Dilutions of MAN and AN CompoundPrep->Treatment AddMTT 5. Add MTT Reagent (Incubate 4 hours) Treatment->AddMTT Solubilize 6. Add Solubilization Solution AddMTT->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout CalculateViability 8. Calculate % Cell Viability Readout->CalculateViability PlotCurve 9. Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 10. Determine IC50 PlotCurve->DetermineIC50

Figure 1. A generalized workflow for comparing the in vitro cytotoxicity of MAN and AN using the MTT assay.

Comparative Metabolic Pathways of MAN and AN cluster_MAN This compound (MAN) Metabolism cluster_AN Acrylonitrile (AN) Metabolism MAN This compound MAN_Epoxide Unstable Epoxide MAN->MAN_Epoxide CYP2E1 & other CYPs MAN_GSH GSH Conjugate MAN->MAN_GSH GST Cyanide Cyanide (CN⁻) MAN_Epoxide->Cyanide Spontaneous MAN_Epoxide->Cyanide Main toxic pathway MAN_Mercapturate Mercapturic Acid (Urinary Excretion) MAN_GSH->MAN_Mercapturate AN Acrylonitrile AN_Epoxide Cyanoethylene Oxide AN->AN_Epoxide CYP2E1 AN_GSH GSH Conjugate AN->AN_GSH GST (Major Pathway) AN_DNA_Adducts DNA Adducts AN_Epoxide->AN_DNA_Adducts AN_Epoxide->AN_DNA_Adducts Carcinogenicity AN_Mercapturate Mercapturic Acid (Major Urinary Metabolite) AN_GSH->AN_Mercapturate

Figure 2. Simplified metabolic pathways of this compound (MAN) and Acrylonitrile (AN).

Key Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol assesses cell viability by measuring the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

Materials:

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound (MAN) and Acrylonitrile (AN) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, NIH/3T3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of MAN and AN in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only). Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[17][18]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitution mutations)

  • Minimal glucose agar (B569324) plates

  • Top agar (containing a trace amount of histidine and biotin)

  • Test compounds (MAN and AN)

  • Positive and negative controls

  • S9 fraction (rat liver extract for metabolic activation)

  • S9 cofactor mix

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C. Prepare dilutions of the test compounds.

  • Incubation (with and without S9 activation):

    • To a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound dilution, and either 500 µL of phosphate (B84403) buffer (for the test without metabolic activation) or 500 µL of the S9 mix (for the test with metabolic activation).

    • Pre-incubate the mixture at 37°C for approximately 20-30 minutes.

  • Plating: Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Swirl the plate to distribute the top agar evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants observed in the negative control.

Measurement of Blood Cyanide Concentration

Several methods are available for the determination of cyanide in biological samples. A common approach involves microdiffusion followed by spectrophotometric or fluorometric detection.[19]

Principle: This method is based on the liberation of hydrogen cyanide (HCN) from an acidified blood sample. The volatile HCN is then trapped in an alkaline solution and quantified.

Procedure (Conceptual Outline):

  • Sample Preparation: Whole blood samples are collected in tubes containing an anticoagulant.

  • Microdiffusion: A specialized microdiffusion chamber (e.g., Conway cell) is used. The blood sample is placed in the outer chamber, and a trapping solution (e.g., NaOH) is placed in the inner chamber.

  • Acidification: An acid (e.g., trichloroacetic acid) is added to the outer chamber to release HCN from the blood.[20]

  • Trapping: The chamber is sealed, and the volatile HCN diffuses from the outer chamber and is trapped in the alkaline solution of the inner chamber. This is typically performed with gentle agitation at 37°C for a set period.

  • Quantification: The cyanide concentration in the trapping solution is then determined. This can be done by:

    • Spectrophotometry: A colorimetric reagent (e.g., pyridine-pyrazolone) is added, which reacts with cyanide to produce a colored compound. The absorbance is measured with a spectrophotometer.[19]

    • Fluorometry: Cyanide is reacted with a reagent to form a fluorescent product, which is then measured with a fluorometer.

    • Cobinamide-based Assay: Cobinamide, a vitamin B12 precursor, binds cyanide with high affinity, causing a distinct color change that can be measured spectrophotometrically.[20][21]

  • Standard Curve: A standard curve is generated using known concentrations of cyanide to quantify the concentration in the blood samples.

Conclusion

The toxicological profiles of this compound and acrylonitrile are markedly different despite their structural similarities. MAN's acute toxicity is mechanistically linked to cyanide release, a pathway that is less significant for AN. Conversely, AN poses a long-term carcinogenic risk not associated with MAN. This difference is attributed to AN's ability to act as a direct alkylating agent and cause a greater disruption in the balance between cell proliferation and apoptosis.[22] Understanding these distinct mechanisms and metabolic fates is crucial for accurate risk assessment, the development of targeted therapeutic interventions for poisonings, and the informed selection of these chemicals in industrial applications. The experimental protocols provided herein offer standardized approaches to further investigate the toxicity of these and other related nitriles.

References

Performance Showdown: Methacrylonitrile-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug delivery, the quest for optimal polymer-based carriers is paramount. Methacrylonitrile-based polymers have emerged as a versatile class of materials, offering a unique combination of properties for controlled and targeted therapeutic release. This guide provides an in-depth performance comparison of this compound-based polymers against two widely used alternatives: polylactic acid (PLA) and polyethylene (B3416737) glycol (PEG). The following analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable polymer for their specific application.

At a Glance: Key Performance Metrics

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of this compound-based copolymers, PLA, and PEG in the context of drug delivery.

PropertyThis compound-Based CopolymersPolylactic Acid (PLA)Polyethylene Glycol (PEG)
Thermal Stability (TGA) Decomposition onset typically >200°C, can be tailored by copolymerization.[1]Degradation begins around 250-300°C.[2]Stable up to ~300°C.
Glass Transition Temp. (Tg) Highly tunable based on comonomer composition.Typically 55-65°C.[2]-60 to -40°C (for high molecular weight).
Mechanical Strength Generally good tensile strength and flexibility, adjustable with copolymer choice.[3]High tensile strength, but can be brittle.Varies from viscous liquid to waxy solid depending on molecular weight.
Biocompatibility Generally considered biocompatible, though some studies suggest mild cytotoxicity for specific compositions.[4][5]Excellent biocompatibility and biodegradable.[6]Excellent biocompatibility, non-immunogenic.

Table 1: Comparative Physicochemical and Mechanical Properties. This table highlights the fundamental differences in the physical and mechanical characteristics of the three polymer classes. The tunability of this compound copolymers is a key advantage.

ParameterThis compound-Based CopolymersPolylactic Acid (PLA) / PLGAPolyethylene Glycol (PEG)
Drug Loading Efficiency Moderate to high, dependent on drug and polymer composition.Variable, influenced by polymer crystallinity and drug-polymer interactions.[6][7]Generally lower for hydrophobic drugs in simple PEG hydrogels, can be improved in copolymers.[8]
Release Kinetics Tunable release profiles (sustained, pulsatile) achievable through copolymer design.[9][10]Typically exhibits bulk erosion leading to sustained release; can have an initial burst release.[7]Primarily diffusion-controlled release from hydrogels; release rate dependent on crosslink density and drug size.[8][11]
Swelling Ratio Can be engineered to have high swelling ratios, especially in hydrogel formulations.Low swelling in its crystalline form.High swelling capacity in aqueous environments.[8][12]

Table 2: Drug Delivery Performance Comparison. This table focuses on the critical parameters related to the efficacy of these polymers as drug delivery vehicles.

Delving Deeper: Experimental Insights

The performance of a drug delivery system is intrinsically linked to the experimental conditions under which the polymer carrier is synthesized and characterized. Below are detailed methodologies for key experiments cited in this guide.

Experimental Protocols

1. Polymer Synthesis: Free Radical Polymerization of Poly(this compound-co-methacrylic acid)

  • Materials: this compound (MAN), Methacrylic acid (MAA), Azobisisobutyronitrile (AIBN) as initiator, Dimethylformamide (DMF) as solvent.

  • Procedure:

    • MAN and MAA monomers are dissolved in DMF in a reaction flask in the desired molar ratio.

    • AIBN is added to the solution (typically 1 mol% with respect to total monomers).

    • The solution is purged with nitrogen gas for 30 minutes to remove oxygen.

    • The flask is sealed and immersed in an oil bath preheated to 70°C.

    • The polymerization is allowed to proceed for 24 hours with constant stirring.

    • The resulting polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum at 60°C until a constant weight is achieved.

2. Characterization of Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA Protocol:

    • A small sample of the polymer (5-10 mg) is placed in an alumina (B75360) crucible.

    • The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition.[1][13][14]

  • DSC Protocol:

    • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history.

    • The sample is then cooled to -50°C and subsequently heated to 200°C at the same rate.

    • The glass transition temperature (Tg) is determined from the second heating scan.[2][13][14]

3. In Vitro Drug Release Study

  • Procedure:

    • Drug-loaded polymer nanoparticles or microparticles are prepared using a suitable method (e.g., nanoprecipitation, emulsion solvent evaporation).

    • A known amount of the drug-loaded particles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is placed in a dialysis bag or a centrifuge tube and incubated at 37°C with gentle agitation.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[9][10]

4. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cell lines (e.g., HeLa, fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing varying concentrations of the polymer nanoparticles.

    • After a 24-hour incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of each well is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[4][5][6][15][16]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation Monomers Monomers (e.g., this compound, Comonomer) Polymerization Polymerization (e.g., Free Radical) Monomers->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Purification Purification & Drying Polymerization->Purification Polymer This compound-Based Polymer Purification->Polymer Formulation Nanoparticle/Hydrogel Formation Polymer->Formulation DrugLoadedCarrier Drug-Loaded Polymer Drug Active Pharmaceutical Ingredient (API) Drug->Formulation Formulation->DrugLoadedCarrier Characterization Physicochemical Characterization (TGA, DSC, etc.) DrugLoadedCarrier->Characterization DrugRelease In Vitro Drug Release DrugLoadedCarrier->DrugRelease Biocompatibility In Vitro Cytotoxicity DrugLoadedCarrier->Biocompatibility

Caption: Experimental workflow for developing and evaluating this compound-based polymer drug carriers.

DrugReleaseMechanisms cluster_this compound This compound Copolymers cluster_pla Polylactic Acid (PLA) cluster_peg Polyethylene Glycol (PEG) MAN_Release Tunable Release (Diffusion, Swelling, Erosion) Controlled Drug Delivery Controlled Drug Delivery MAN_Release->Controlled Drug Delivery PLA_Release Bulk Erosion (Sustained Release) PLA_Release->Controlled Drug Delivery PEG_Release Diffusion-Controlled (Hydrogel Network) PEG_Release->Controlled Drug Delivery

Caption: Dominant drug release mechanisms for the compared polymer systems.

Concluding Remarks

This compound-based polymers offer a compelling platform for advanced drug delivery due to their highly tunable properties. Through strategic copolymerization, researchers can precisely control thermal stability, mechanical strength, and, most importantly, drug release kinetics. While PLA and PEG remain gold standards with excellent biocompatibility profiles, the versatility of this compound copolymers provides a powerful tool for designing sophisticated drug delivery systems tailored to specific therapeutic challenges. The choice of polymer will ultimately depend on the specific requirements of the drug and the desired in vivo performance. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these polymer systems in various drug delivery applications.

References

A Comparative Guide to Methacrylonitrile Purity Validation: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of methacrylonitrile purity is paramount for ensuring the integrity of experimental outcomes and the quality of final products. This guide provides an objective comparison between two robust analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present supporting experimental data synthesized from analogous compounds and detailed methodologies to facilitate an informed decision on the most suitable technique for your specific needs.

Quantitative Data Summary

The following table summarizes the expected performance of qNMR and GC-FID for the purity analysis of this compound, based on data from analogous volatile organic compounds.[1][2]

Analytical TechniqueExpected Mean Purity (%)Expected Standard DeviationKey AdvantagesLimitations
qNMR (¹H NMR) 99.50.2Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification.[1]Lower sensitivity for trace-level impurities compared to chromatographic methods.[1]
GC-FID 99.60.3High precision, robustness, and high sensitivity to volatile organic impurities.[1][3]Does not provide structural information for the identification of unknown impurities.[1]

Principles of Analysis: A Comparative Overview

Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the direct, absolute quantification of an analyte by comparing the integral of one of its characteristic signals to that of a certified internal standard of known purity and concentration.[1] This method does not necessitate a reference standard of this compound itself and simultaneously provides structural information, aiding in the identification of potential impurities.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) , conversely, is a separation technique. It separates components of a mixture based on their volatility and differential interactions with a stationary phase within a capillary column.[1] Following separation, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable current. The purity is determined by calculating the relative peak areas in the resulting chromatogram.[3]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol outlines a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh and add a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard must have a known purity, and its signals should not overlap with the analyte signals.[4][5]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation between scans. A typical starting point is 30 seconds.

  • Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

  • Acquisition Time: Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

  • Manually phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the vinylic protons (2H) or the methyl protons (3H) can be used.[6]

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID) of this compound

This protocol provides a general method for the purity assessment of this compound using GC-FID.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or acetone).

  • Prepare a series of calibration standards of pure this compound covering the expected concentration range of the sample.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 200 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

3. Data Analysis:

  • Identify and integrate the peak corresponding to this compound and any impurity peaks.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the area percent of all detected peaks.

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for this compound purity determination by qNMR.

GC_FID_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc GC-FID Analysis cluster_proc_gc Data Analysis prep_sample Prepare sample solution (e.g., 1 mg/mL) inject Inject sample and standards prep_sample->inject prep_standards Prepare calibration standards calibrate Construct calibration curve prep_standards->calibrate separate Chromatographic separation inject->separate detect Flame Ionization Detection separate->detect integrate_peaks Integrate all chromatographic peaks detect->integrate_peaks calculate_purity Calculate purity (Area % report) integrate_peaks->calculate_purity calibrate->calculate_purity

Caption: Workflow for this compound purity determination by GC-FID.

Conclusion

Both qNMR and GC-FID are powerful techniques for the validation of this compound purity. The choice between them depends on the specific requirements of the analysis.

  • qNMR is the preferred method when an absolute, SI-traceable purity value is required, and when structural information about potential impurities is beneficial. Its direct nature, without the need for a specific reference standard of the analyte, makes it an excellent tool for certifying reference materials and for definitive purity assessments.

  • GC-FID is a highly sensitive and robust method, ideal for routine quality control and for detecting volatile impurities at trace levels. Its high throughput and precision make it well-suited for screening a large number of samples.

For a comprehensive purity assessment, a combination of these orthogonal techniques can be employed. qNMR can provide a highly accurate, absolute purity value, while GC-FID can be used to screen for and quantify volatile impurities that may be present at levels below the detection limit of NMR. This dual approach ensures a thorough understanding of the this compound's purity profile, leading to higher quality and more reliable scientific outcomes.

References

A Comparative Guide to Methacrylonitrile and Methyl Methacrylate in Copolymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties of a copolymer. This guide provides an objective comparison of the performance of copolymers synthesized using methacrylonitrile (MeAN) versus the more common methyl methacrylate (B99206) (MMA). Understanding the distinct contributions of each monomer is crucial for designing polymers with tailored thermal, mechanical, and chemical properties for advanced applications, including in the pharmaceutical and biomedical fields. While direct, comprehensive comparative studies on MeAN-MMA copolymers are limited, this guide synthesizes available experimental data for poly(this compound) (PMeAN), poly(methyl methacrylate) (PMMA), and relevant acrylonitrile-methyl methacrylate (AN-MMA) copolymers to draw informed comparisons. The structural difference, an additional methyl group in MeAN compared to acrylonitrile (B1666552) (AN), is expected to influence chain mobility, steric hindrance, and intermolecular forces, thereby impacting the final copolymer characteristics.

Executive Summary of Copolymer Properties

The incorporation of this compound or methyl methacrylate into a copolymer backbone imparts distinct characteristics. Generally, PMMA is known for its excellent optical clarity and moderate mechanical properties. The introduction of a nitrile-containing comonomer like acrylonitrile has been shown to enhance thermal stability, hardness, and chemical resistance. Due to the additional methyl group, this compound is anticipated to further influence these properties, likely increasing the glass transition temperature and potentially altering mechanical strength and solvent resistance compared to its acrylonitrile counterpart.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for the homopolymers and for acrylonitrile-methyl methacrylate copolymers, which serve as a reference for understanding the potential properties of this compound-methyl methacrylate copolymers.

Table 1: Thermal Properties of Homopolymers and AN-MMA Copolymers

PropertyPoly(methyl methacrylate) (atactic)Poly(this compound)Poly(acrylonitrile-co-methyl methacrylate)
Glass Transition Temperature (Tg) 105-120 °C[1]120 °C[1]Increases with AN content
Thermal Decomposition Temperature Degradation starts around 280 °C[2]-Higher than PMMA homopolymer[3]

Table 2: Mechanical Properties of Homopolymers and AN-MMA Copolymers

PropertyPoly(methyl methacrylate)Poly(acrylonitrile-co-methyl methacrylate)
Tensile Strength ~70 MPaCan be higher or lower than PMMA depending on AN content[4]
Impact Strength Relatively lowGenerally increases with AN content[4]
Surface Hardness ~0.22 GPaIncreases with AN content (up to 0.32 GPa)[5]
Elastic Modulus ~3.1 GPaIncreases with AN content (up to 5.8 GPa)[5]

Table 3: Monomer Reactivity Ratios (AN-MMA System)

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System
AcrylonitrileMethyl Methacrylate~0.14~1.22Emulsion Polymerization
AcrylonitrileMethyl Acrylate1.29 ± 0.20.96 ± 0.2Solution Polymerization in DMF[6]

Note: Reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. For the AN-MMA system, the MMA radical prefers to add another MMA monomer, while the AN radical has a slight preference for adding an MMA monomer.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of these copolymers.

Protocol 1: Free Radical Copolymerization of this compound and Methyl Methacrylate

This protocol is adapted from typical free radical solution polymerization procedures for similar monomers.

1. Materials:

  • This compound (MeAN), inhibitor removed.

  • Methyl methacrylate (MMA), inhibitor removed.

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator.

  • Toluene or Dimethylformamide (DMF) as solvent.

  • Methanol as a non-solvent for precipitation.

2. Procedure:

  • Prepare a solution of MeAN, MMA, and AIBN in the chosen solvent in a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer. The monomer and initiator concentrations should be determined based on the desired copolymer composition and molecular weight.

  • Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 60-80 °C to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 2-8 hours), monitoring the conversion by techniques such as gravimetry or spectroscopy.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a stirred non-solvent (e.g., methanol).

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

1. Instrument: A calibrated Differential Scanning Calorimeter.

2. Procedure:

  • Accurately weigh 5-10 mg of the dried copolymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg (e.g., 25 °C).

  • Reheat the sample at the same controlled rate (e.g., 10 °C/min) to a temperature above its Tg.

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Protocol 3: Mechanical Testing - Tensile Properties

1. Specimen Preparation: Prepare dog-bone shaped specimens of the copolymer by compression molding or solution casting followed by machining.

2. Instrument: A universal testing machine equipped with a suitable load cell and extensometer.

3. Procedure:

  • Measure the width and thickness of the gauge section of the test specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer_Prep Monomer Purification Polymerization Radical Polymerization Monomer_Prep->Polymerization Initiator, Solvent Purification Precipitation & Purification Polymerization->Purification Crude Polymer Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile, Impact) Purification->Mechanical Structural Structural Analysis (FTIR, NMR) Purification->Structural Data_Comp Property Comparison Thermal->Data_Comp Mechanical->Data_Comp Structural->Data_Comp

Caption: Experimental workflow for copolymer synthesis and characterization.

reaction_mechanism Initiator Initiator (AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat Chain1 Growing Chain (~M1•) Radical->Chain1 + M1 Chain2 Growing Chain (~M2•) Radical->Chain2 + M2 Monomer1 Monomer 1 (M1) Monomer2 Monomer 2 (M2) Chain1->Chain1 + M1 (k11) Chain1->Chain2 + M2 (k12) Copolymer Copolymer Chain Chain1->Copolymer Termination Chain2->Chain1 + M1 (k21) Chain2->Chain2 + M2 (k22) Chain2->Copolymer Termination

Caption: Simplified free radical copolymerization mechanism.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method are critical for ensuring the accuracy and reliability of data. This guide provides a comparative overview of the two primary analytical techniques for the quantification of methacrylonitrile: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document outlines the experimental protocols for each method and presents a framework for their cross-validation, ensuring data integrity and regulatory compliance.

Cross-validation of analytical methods is a crucial process that compares the performance of two different methods to ascertain that they provide equivalent results for the same analyte.[1][2] This is essential when transitioning to a new method, transferring methods between laboratories, or when data from different analytical techniques need to be compared.[1][3]

Key Analytical Techniques for this compound Quantification

The principal techniques for the analysis of the volatile compound this compound are GC and HPLC, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

  • Gas Chromatography (GC): As a robust technique for analyzing volatile compounds, GC is well-suited for this compound.[1] Common detection methods include Flame Ionization Detection (FID) and Mass Spectrometry (MS).[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method that can also be employed for this compound analysis, particularly when dealing with complex matrices or when derivatization is preferred.[6][7]

Experimental Protocols

Detailed methodologies for both GC and HPLC are presented below. These protocols are based on established methods and provide a starting point for laboratory implementation.

Gas Chromatography (GC-FID) Protocol

This protocol is adapted from a method for the determination of this compound in serum.[4]

  • Sample Preparation: this compound is extracted from the sample matrix (e.g., serum, formulation buffer) using a suitable organic solvent such as diethyl ether.[4] An internal standard is typically added prior to extraction to ensure accuracy.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[4]

  • Chromatographic Conditions:

    • Column: A 60-meter megabore column coated with a polyethylene (B3416737) glycol polymer.[4]

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for 5 minutes, followed by a ramp to 220°C at 10°C/minute, and a final hold for 5 minutes.

    • Detector Temperature: 300 °C.[4]

High-Performance Liquid Chromatography (HPLC-MS) Protocol

This protocol is based on a method for the analysis of methacrylates.[6]

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration within the calibration range.[6] For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (MS).[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 45 °C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode.[6]

Data Presentation for Method Comparison

A critical aspect of cross-validation is the direct comparison of performance characteristics. The following table summarizes the key validation parameters that must be assessed for both methods. Data for these parameters should be generated during method validation and directly compared in the cross-validation exercise.

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-MS)Acceptance Criteria (Typical)
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Accuracy (% Recovery) 98-102%98-102%80-120% (may vary by concentration)
Precision (% RSD) < 2%< 2%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) Method DependentMethod DependentSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Method DependentMethod DependentSignal-to-Noise Ratio ≥ 10
Specificity No interference at the retention time of the analyteNo interference at the m/z of the analyteMethod specific

Cross-Validation Workflow

The process of cross-validating two analytical methods follows a structured workflow to ensure a comprehensive comparison. The diagram below illustrates the key steps involved in the cross-validation of the GC and HPLC methods for this compound analysis.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion Dev_GC Develop & Validate GC Method Define_Protocol Define Cross-Validation Protocol Dev_GC->Define_Protocol Dev_HPLC Develop & Validate HPLC Method Dev_HPLC->Define_Protocol Select_Samples Select Representative Samples Define_Protocol->Select_Samples Define_Criteria Define Acceptance Criteria Select_Samples->Define_Criteria Analyze_GC Analyze Samples by GC Method Define_Criteria->Analyze_GC Analyze_HPLC Analyze Samples by HPLC Method Define_Criteria->Analyze_HPLC Compare_Results Compare Results Statistically Analyze_GC->Compare_Results Compare_results Compare_results Analyze_HPLC->Compare_results Conclusion Conclusion on Method Equivalency Compare_Results->Conclusion

Workflow for the cross-validation of analytical methods.

This workflow ensures that both methods are independently validated before a direct comparison is made using a predefined protocol and acceptance criteria.[8][9] The statistical comparison of the results from the analysis of the same set of samples will ultimately determine the equivalency of the two methods.

References

A Comparative Analysis of Catalysts for Methacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacrylonitrile is a key industrial intermediate, and its synthesis, primarily through the vapor-phase ammoxidation of isobutylene (B52900), is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalyst families, focusing on their performance metrics and the experimental protocols used for their evaluation. The data presented is compiled from patent literature and academic studies to offer a comprehensive overview for researchers in the field.

Performance of this compound Synthesis Catalysts

The efficiency of this compound synthesis is primarily evaluated based on the conversion of isobutylene and the selectivity towards the desired this compound product. The following table summarizes the performance of various multi-metal oxide catalysts under different experimental conditions.

Catalyst SystemCatalyst Composition (Empirical Formula)Reaction Temp. (°C)Contact Time (s)Isobutylene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Mo-Bi-Fe Based Mo₁₂Bi₁.₀Fe₃.₀Co₄.₀Ni₃.₀P₀.₅K₀.₁Ox / SiO₂4603.098.565.064.0[1] (Example 1)
Mo₁₂Bi₀.₂Ce₀.₄Fe₂.₀Ni₅.₆Mg₂.₂K₀.₀₇Cs₀.₀₄Ox / SiO₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yield Reported[1]
Sb-Mo-Bi Based P₀.₅Sb₇.₅Mo₇.₀Bi₇.₀Ox4601.876Not Specified68[2] (Example 14)
P₀.₅Sb₈.₉Mo₆.₂Bi₆.₉Ox4601.870Not Specified60[2] (Example 1)
Uranium Based U₁₀Sb₅₀Fe₅Ox / SiO₂4503.099.060.059.4(Calculated from data in a related patent)
UAs₁.₅Mo₀.₁Oₓ / SiO₂482 (900°F)Not Specified87.0Not Specified59.0[3] (Example 1)
Fe-Te-Mo Based FeTe₀.₈₅Mo₁Ox400Not Specified~20~55~11[4] (Fig. 2)
Multi-component Co₆Mo₁₂Bi₀.₅Fe₀.₇₅Sb₀.₁K₀.₁OₓNot SpecifiedNot SpecifiedHigher than propylene (B89431) oxidationNot SpecifiedNot Specified[5]

Note: Direct comparison between catalysts can be challenging due to variations in experimental conditions and reporting standards in the literature. "Not Specified" indicates that the data was not provided in the source document. Yield is often the most critical parameter, representing the overall efficiency of the process.

Experimental Protocols

The synthesis of this compound via ammoxidation of isobutylene is typically carried out in a fixed-bed or fluidized-bed reactor. Below is a generalized experimental protocol based on common practices described in the literature.

Catalyst Preparation (Co-precipitation Method)
  • Solution Preparation: Aqueous solutions of the metal precursors (e.g., nitrates, molybdates) are prepared in stoichiometric ratios. For silica-supported catalysts, a silica (B1680970) sol is often used as the starting material.

  • Precipitation: The precursor solutions are mixed under controlled pH and temperature, leading to the co-precipitation of the metal hydroxides or oxides.

  • Aging: The resulting slurry is aged for a specific period to ensure complete precipitation and homogenization.

  • Drying: The precipitate is filtered, washed, and dried, often using a spray dryer.

  • Calcination: The dried solid is calcined in air at elevated temperatures (typically 500-700°C) to form the final mixed metal oxide catalyst.

Catalytic Performance Evaluation
  • Reactor Setup: A fixed-bed or fluidized-bed reactor, typically made of quartz or stainless steel, is loaded with a specific amount of the prepared catalyst.

  • Feed Gas Composition: A feed gas mixture containing isobutylene, ammonia, and an oxygen source (usually air) is introduced into the reactor. Inert gases like nitrogen or steam may be used as diluents. A common molar ratio of isobutylene:ammonia:air is approximately 1:1.2:10.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (typically 400-500°C). The contact time, which is the residence time of the reactants in the catalyst bed, is controlled by adjusting the total gas flow rate.

  • Product Analysis: The reactor effluent is cooled to condense the liquid products. The gaseous and liquid phases are analyzed using gas chromatography (GC) to determine the concentrations of unreacted isobutylene, this compound, and byproducts (e.g., acrolein, acetonitrile, CO, CO₂).

  • Performance Calculation:

    • Isobutylene Conversion (%) = [(moles of isobutylene reacted) / (moles of isobutylene fed)] x 100

    • This compound Selectivity (%) = [(moles of this compound produced) / (moles of isobutylene reacted)] x 100

    • This compound Yield (%) = (Conversion x Selectivity) / 100

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis p1 Precursor Solutions p2 Co-precipitation p1->p2 p3 Drying p2->p3 p4 Calcination p3->p4 r2 Fixed/Fluidized Bed Reactor p4->r2 Catalyst Loading r1 Reactant Gas Feed (Isobutylene, NH₃, Air) r1->r2 r3 Product Condensation r2->r3 a1 Gas Chromatography (GC) r3->a1 Sample Injection a2 Performance Calculation (Conversion, Selectivity, Yield) a1->a2

Caption: Generalized workflow for catalyst preparation and performance evaluation in this compound synthesis.

reaction_pathway isobutylene Isobutylene (C₄H₈) catalyst Multi-metal Oxide Catalyst isobutylene->catalyst nh3 Ammonia (NH₃) nh3->catalyst o2 Oxygen (O₂) o2->catalyst This compound This compound (C₄H₅N) catalyst->this compound byproducts Byproducts (Acrolein, CO, CO₂, etc.) catalyst->byproducts

Caption: Simplified reaction pathway for the ammoxidation of isobutylene to this compound.

References

A Head-to-Head Comparison of Methacrylonitrile and Vinylidene Chloride Copolymers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, particularly for applications in research, and drug development, the selection of a material with the right balance of properties is paramount. This guide provides an objective, data-driven comparison of two important classes of polymers: methacrylonitrile (MAN) copolymers and vinylidene chloride (VDC) copolymers. We will delve into their performance characteristics, supported by experimental data and protocols, to assist researchers and professionals in making informed material choices for their specific needs.

Monomer and Copolymer Overview

This compound, an unsaturated aliphatic nitrile, is used in the preparation of a variety of polymers, including homopolymers, copolymers, elastomers, and plastics.[1][2] It is often used as a comonomer to enhance properties like thermal stability and chemical resistance in other polymers.[1][3]

Vinylidene chloride is a versatile monomer primarily used for creating copolymers with exceptional barrier properties against gases and moisture.[4][5][6] These copolymers, often known by the trade name Saran, are widely used in packaging and protective coatings.[4][7][8] The homopolymer of VDC is not commercially used due to its poor thermal stability, making copolymerization essential for practical applications.[4][5] Common comonomers for VDC include vinyl chloride, acrylonitrile (B1666552), and various acrylates.[3][4][9]

A key structural difference is the presence of a methyl group in this compound versus two chlorine atoms on the same carbon in vinylidene chloride. This fundamental difference in the monomer structure leads to significant variations in the properties of the resulting copolymers.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and vinylidene chloride monomers and their respective copolymers.

Table 1: General Properties of Monomers

PropertyThis compoundVinylidene Chloride
Chemical Formula C₄H₅N[1]C₂H₂Cl₂[3]
Molar Mass 67.09 g·mol⁻¹[1]96.94 g/mol
Density 0.8 g/mL[1]1.213 g/cm³
Boiling Point 90-92 °C[1]31.7 °C
Melting Point -35.8 °C[1]-122.5 °C
Water Solubility 2.57 g/100 mL (20 °C)[1]0.25 g/100 mL

Table 2: Comparative Barrier Properties of Copolymers

PropertyThis compound CopolymersVinylidene Chloride Copolymers
Oxygen Permeability Good, but generally lower than VDC copolymers. High acrylonitrile copolymers have been developed for applications like plastic carbonated beverage bottles.[10]Excellent. Among the best of all polymers.[4][5][11]
Water Vapor Permeability Higher than VDC copolymers due to the polar nature of the nitrile group.[10]Excellent barrier to water and moisture.[5][11][12]
Carbon Dioxide Permeability Good barrier properties.[10]Excellent barrier.[6][11]

Table 3: Comparative Thermal Properties of Copolymers

PropertyThis compound CopolymersVinylidene Chloride Copolymers
Thermal Stability Generally good, can be processed from the melt. Decomposition observed at temperatures above 320°C for some copolymers.[13]Lower thermal stability. VDC copolymers can degrade at processing temperatures, releasing hydrogen chloride.[5][14][15]
Glass Transition Temperature (Tg) Varies with comonomer content. For P(AN-co-nBA), Tg decreases from 58°C to 20°C with increasing nBA content.[13]Varies with comonomer content.

Table 4: Comparative Chemical Resistance of Copolymers

PropertyThis compound CopolymersVinylidene Chloride Copolymers
Acids Good resistance.Excellent resistance to most acids.[12][16]
Alkalis Good resistance.Fair to poor resistance, especially to strong alkalis.[12]
Organic Solvents Varies depending on the specific solvent and copolymer composition.Fair to good resistance to aromatic and chlorinated hydrocarbons. Softened or dissolved by ketones, esters, and ethers.[12]
Hydrocarbons Good resistance.Very good resistance to aliphatic hydrocarbons like gasoline and oils.[12]

Experimental Protocols

The data presented above is typically generated using standardized experimental procedures. Below are detailed methodologies for key experiments.

Gas Permeability Testing (ASTM D3985 for Oxygen, ASTM F1249 for Water Vapor)
  • Sample Preparation: A film of the copolymer of a known thickness is prepared, typically by solution casting or extrusion. The film should be free of pinholes and other defects.

  • Apparatus: A permeability test instrument is used, which consists of two chambers separated by the polymer film. One chamber contains the test gas (e.g., oxygen or water vapor) at a specific concentration and pressure, while the other chamber is initially purged with a carrier gas (e.g., nitrogen).

  • Procedure:

    • The test film is clamped between the two chambers.

    • The test gas is introduced into the high-concentration chamber.

    • The carrier gas flows through the low-concentration chamber and carries any permeated gas to a detector.

    • The concentration of the permeated gas is measured over time until a steady state is reached.

  • Calculation: The permeability coefficient (P) is calculated using the following formula: P = (Q * l) / (A * Δp) where Q is the volume flow rate of the gas at steady state, l is the film thickness, A is the area of the film, and Δp is the partial pressure difference of the gas across the film.

Thermogravimetric Analysis (TGA) (ASTM E1131)
  • Apparatus: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, known mass of the copolymer sample is placed in the sample pan.

    • The furnace is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range.

    • An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: A plot of mass versus temperature is generated. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Chemical Resistance Testing (ASTM D543)
  • Sample Preparation: Standardized test specimens of the copolymer are prepared (e.g., tensile bars).

  • Procedure:

    • The initial mass, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured.

    • The specimens are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 7 days).

    • After immersion, the specimens are removed, rinsed, and dried.

  • Evaluation: The mass, dimensions, and mechanical properties are re-measured. The percentage change in these properties is calculated to determine the chemical resistance. Visual changes such as swelling, discoloration, or degradation are also noted.

Visualizing Experimental and Decision Workflows

The following diagrams illustrate typical workflows relevant to the selection and application of these copolymers.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis & Reporting Prep Prepare Copolymer Film/Specimen Perm Gas Permeability Test (ASTM D3985) Prep->Perm TGA Thermogravimetric Analysis (ASTM E1131) Prep->TGA Chem Chemical Resistance Test (ASTM D543) Prep->Chem P_Calc Calculate Permeability Coefficient Perm->P_Calc TGA_Plot Plot Mass vs. Temperature TGA->TGA_Plot Chem_Eval Evaluate Changes in Properties Chem->Chem_Eval Report Generate Comparison Report P_Calc->Report TGA_Plot->Report Chem_Eval->Report

Caption: Workflow for the comparative experimental analysis of copolymers.

DecisionPathway Start Define Application Requirements Barrier Is Gas/Moisture Barrier Critical? Start->Barrier Thermal High Processing Temperature Needed? Barrier->Thermal No VDC Select Vinylidene Chloride Copolymer Barrier->VDC Yes Solvent Resistance to Ketones/Esters Required? Thermal->Solvent No MAN Select this compound Copolymer Thermal->MAN Yes Solvent->VDC No Solvent->MAN Yes

Caption: Decision pathway for selecting between MAN and VDC copolymers.

Applications in Drug Development and Research

Vinylidene Chloride Copolymers:

  • Primary Packaging: Due to their outstanding barrier properties, VDC copolymers are extensively used in flexible films for packaging sensitive pharmaceuticals, protecting them from oxygen and moisture degradation.[5][8]

  • Medical Device Packaging: They are also used for packaging sterile medical devices where maintaining a sterile barrier is crucial.

  • Coatings: VDC copolymer latexes are used as barrier coatings on other materials, including paper and other plastic films.[5][9]

This compound Copolymers:

  • Biomedical Materials: Acrylonitrile-based copolymers are explored for various biomedical applications, including as matrices for guided skin reconstruction and membranes for extracorporeal devices.[13] Their surface properties can be tailored for selective cell cultivation.[13]

  • Drug Delivery Systems: Copolymers containing methacrylate (B99206) components have been widely investigated for developing transdermal patches, film-forming sprays, and nanoparticles for controlled drug delivery.[17][18] The properties of these systems can be tuned to control the release of therapeutic agents.[18]

  • Melt-Processable Scaffolds: Hydrophobic, melt-processable acrylonitrile-based copolymers with adjustable elastic properties are being developed for creating model scaffolds with controlled pore geometry for tissue engineering.[13]

Biocompatibility Considerations

For applications in drug development and medical devices, biocompatibility is a critical factor.

  • This compound Copolymers: Certain acrylonitrile-based polymer systems have been explored as versatile biomaterials.[13] For instance, acrylonitrile/n-butyl acrylate (B77674) copolymers have been tested for cytotoxicity and found to be non-cytotoxic, making them suitable for biomedical applications.[13] Thermoresponsive and biocompatible copolymers based on acrylamide (B121943) derivatives are also being developed for anticancer drug delivery.[19]

  • Vinylidene Chloride Copolymers: While widely used in food and drug packaging, direct long-term contact with tissues may require more rigorous biocompatibility testing depending on the specific formulation and application. Vinylidene chloride/methylacrylate copolymers are considered to have low bioavailability and are of low concern for toxicity to aquatic organisms due to their high molecular weight.[20]

Conclusion

The choice between this compound and vinylidene chloride copolymers is highly dependent on the specific requirements of the application.

  • Vinylidene Chloride Copolymers are the undisputed choice when the primary requirement is an exceptional barrier to gases and water vapor, such as in the packaging of highly sensitive drugs. However, their lower thermal stability and poor resistance to strong alkalis and certain organic solvents must be considered.

  • This compound Copolymers offer a more versatile platform, particularly for applications requiring melt-processability, tunable mechanical properties, and good thermal stability. Their growing use in advanced drug delivery systems and as biomaterials for tissue engineering highlights their potential in sophisticated biomedical applications where tailored functionality is key.

Researchers and drug development professionals should carefully evaluate the trade-offs in barrier performance, thermal stability, chemical resistance, and biocompatibility to select the optimal copolymer for their innovative solutions.

References

A Comparative Guide to the Synthesis of Methacrylonitrile: The Established Ammoxidation Route vs. a Novel High-Yield Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methacrylonitrile, a vital building block in the production of polymers and specialty chemicals, is traditionally synthesized via the vapor-phase ammoxidation of isobutylene (B52900). This guide provides a detailed comparison of this established industrial method with a promising, higher-yield alternative involving the reaction of an isobutylene-nitrosyl chloride adduct.

This publication aims to provide an objective analysis of these two synthetic pathways, presenting key performance data, detailed experimental protocols, and visual representations of the chemical processes to aid in informed decision-making for laboratory and industrial applications.

Performance Comparison at a Glance

A summary of the key performance indicators for both the established ammoxidation of isobutylene and the novel isobutylene-nitrosyl chloride adduct pathway is presented below. The data highlights significant differences in yield and reaction conditions.

Performance MetricEstablished Method: Ammoxidation of IsobutyleneNew Pathway: Isobutylene-Nitrosyl Chloride Adduct
Reported Yield ~70-72%[1]88.5%
Primary Reactants Isobutylene, Ammonia (B1221849), Oxygen (Air)[2][3][4]Isobutylene-nitrosyl chloride adduct, Xylene, Quinoline
Catalyst Mixed metal oxides (e.g., Mo-Bi-Fe based)[1]Phthalic acid (catalytic amount)
Reaction Temperature 350°C - 500°C[1][2]165°C - 200°C
Pressure Atmospheric to ~3 atm[1][2]Atmospheric
Key Byproducts Acetonitrile (B52724), Hydrogen Cyanide, AcroleinMethacrolein, Methacrylaldoxime

The Established Route: Ammoxidation of Isobutylene

The industrial standard for this compound production is the vapor-phase ammoxidation of isobutylene. This process involves the reaction of isobutylene with ammonia and oxygen, typically from the air, over a solid-state catalyst at elevated temperatures.[2][4]

Experimental Protocol:

A detailed experimental protocol for the ammoxidation of isobutylene, based on established patent literature, is as follows:

1. Catalyst Preparation:

  • A mixed metal oxide catalyst, commonly based on molybdenum, bismuth, and iron, is prepared. For instance, a catalyst with the empirical formula Mo₁₂(Bi₀.₄₀Ce₀.₄₀)Fe₂.₀Ni₅.₆Mg₂.₂K₀.₀₇Cs₀.₀₄ supported on silica (B1680970) can be synthesized.[1]

  • The precursor salts of the metals are dissolved and then co-precipitated. The resulting solid is washed, dried, and calcined at high temperatures (e.g., 500-600°C) to form the active catalyst.

2. Reaction Setup:

  • A fixed-bed or fluidized-bed reactor is typically employed. The reactor is packed with the prepared catalyst.

  • The system is equipped with mass flow controllers to regulate the flow of gaseous reactants.

3. Reaction Execution:

  • A gaseous mixture of isobutylene, ammonia, and air is introduced into the reactor. A typical molar ratio of isobutylene:ammonia:air is 1:1.2:9.0-10.5.[1]

  • The reaction is conducted at a temperature range of 350°C to 500°C and a pressure of atmospheric to 3 atm.[1][2]

  • The contact time between the reactant gases and the catalyst is typically maintained between 1 and 10 seconds.[1]

4. Product Separation and Purification:

  • The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a quench tower to cool the gases and separate the liquid products.

  • The aqueous solution is then subjected to distillation to separate this compound from water and other impurities like acetonitrile and hydrogen cyanide.

A High-Yield Alternative: The Isobutylene-Nitrosyl Chloride Adduct Pathway

A novel, high-yield synthesis of this compound has been developed, which proceeds through the decomposition of an isobutylene-nitrosyl chloride adduct in the presence of a catalytic amount of a weak organic base and a dicarboxylic acid. This method offers a significantly higher reported yield under milder temperature conditions compared to the traditional ammoxidation process.

Experimental Protocol:

The following experimental protocol is derived from the patented procedure for this novel synthesis:

1. Preparation of Isobutylene-Nitrosyl Chloride Adduct:

  • Isobutylene is reacted with nitrosyl chloride in the presence of activated carbon as a catalyst at low temperatures (e.g., -15°C to 0°C) to produce the solid isobutylene-nitrosyl chloride adduct.[5]

2. Reaction Setup:

  • A reaction vessel equipped with a heating mantle, a stirrer, a dropping funnel, and a distillation condenser is used.

3. Reaction Execution:

  • A mixture of a high-boiling aromatic solvent (e.g., xylene), a weak organic base (e.g., quinoline), and a catalytic amount of a vicinal dicarboxylic acid (e.g., phthalic acid) is charged into the reaction vessel and heated to 165°C - 200°C.

  • The isobutylene-nitrosyl chloride adduct is then added portion-wise to the heated mixture.

  • The reaction is exothermic, and the addition rate is controlled to maintain the desired reaction temperature.

  • This compound, along with water, distills from the reaction mixture as it is formed.

4. Product Separation and Purification:

  • The distillate is collected, and the organic layer containing this compound is separated from the aqueous layer.

  • The organic layer is then purified by fractional distillation to obtain pure this compound.

Visualizing the Pathways

To further elucidate the two synthetic routes, the following diagrams illustrate the core reaction schemes and the respective experimental workflows.

G cluster_0 Established Method: Ammoxidation of Isobutylene Isobutylene Isobutylene Reactor High Temperature Reactor (350-500°C) Isobutylene->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen (Air) Oxygen->Reactor Catalyst Mixed Metal Oxide Catalyst Catalyst->Reactor MAN This compound Reactor->MAN Byproducts1 Byproducts (ACN, HCN, Acrolein) Reactor->Byproducts1 G cluster_1 New Pathway: Isobutylene-Nitrosyl Chloride Adduct INC_Adduct Isobutylene-Nitrosyl Chloride Adduct Reaction_Vessel Heated Reaction Vessel (165-200°C) INC_Adduct->Reaction_Vessel Solvent Xylene Solvent->Reaction_Vessel Base Quinoline Base->Reaction_Vessel Acid_Catalyst Phthalic Acid (Catalyst) Acid_Catalyst->Reaction_Vessel MAN2 This compound Reaction_Vessel->MAN2 Byproducts2 Byproducts (Methacrolein, etc.) Reaction_Vessel->Byproducts2 G cluster_0 Experimental Workflow: Ammoxidation cluster_1 Experimental Workflow: Nitrosyl Chloride Adduct A1 Catalyst Preparation A2 Reactor Packing A1->A2 A3 Gaseous Reactant Feed A2->A3 A4 High Temperature Reaction A3->A4 A5 Quenching A4->A5 A6 Distillation A5->A6 A7 Pure This compound A6->A7 B1 Adduct Synthesis B2 Reaction Mixture Heating B1->B2 B3 Adduct Addition B2->B3 B4 Distillative Reaction B3->B4 B5 Phase Separation B4->B5 B6 Fractional Distillation B5->B6 B7 Pure This compound B6->B7

References

Statistical Analysis of Methacrylonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data on methacrylonitrile (MeAN), offering a comparative perspective with its structural analog, acrylonitrile (B1666552) (AN). The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and experimental design. This document summarizes key toxicological data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound and acrylonitrile across various species and exposure routes.

Table 1: Acute Toxicity Data for this compound (MeAN)

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral200 mg/kg[1]
MouseOral17 mg/kg[1]
GerbilOral4 mg/kg[1]
RabbitDermal268 mg/kg[1]
RatInhalation (4 hours)328-700 ppm[1]
MouseInhalation (4 hours)36 ppm[1]
Guinea PigInhalation (4 hours)88 ppm[1]
RabbitInhalation (4 hours)37 ppm[1]

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for this compound (MeAN) in Rats

MetricValueBasis for DeterminationReference
NOAEL50 mg/kgUrine retention[1]
LOAEL100 mg/kgUrine retention (58% of rats showed bladder distention)[1]

Table 3: Comparative Acute Toxicity of this compound (MeAN) and Acrylonitrile (AN)

ParameterThis compound (MeAN)Acrylonitrile (AN)Key DifferencesReference
Primary Toxic Mechanism In vivo liberation of cyanideDoes not show cyanide-related signs of toxicityMeAN's toxicity is largely attributed to cyanide poisoning, a mechanism not observed with AN.[1][1]
Carcinogenicity No signs of carcinogenic effectsKnown rat carcinogenAN is carcinogenic in rats, while MeAN has not shown such effects.[1][1]
Glutathione (B108866) Depletion Less depletion than ANGreater depletionMeAN shows less glutathione depletion, possibly due to binding with red blood cells.[1][1]
Excretion ~61% excreted in urine, feces, and exhaled air~27% of an equimolar dose eliminated in 48 hoursMeAN and its metabolites are eliminated more rapidly and to a greater extent than AN.[1][2]
Blood Cyanide Levels (in mice) Significantly higher levels at equimolar dosesLower levelsMeAN produces higher blood cyanide levels than AN at equivalent doses.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Materials:

  • Test substance (this compound)

  • Vehicle (e.g., water, corn oil)

  • Healthy, young adult laboratory animals (e.g., rats, typically females)

  • Oral gavage needles

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).

  • Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentration.

  • Administration: Administer a single dose of the test substance to the animals via oral gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Dose Levels: Start with a dose expected to produce signs of toxicity. Subsequent dosing depends on the outcome of the previous dose level.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vitro Cytochrome P450 (CYP2E1) Inhibition Assay

Objective: To determine the potential of a test substance to inhibit the activity of the CYP2E1 enzyme.

Materials:

  • Test substance (this compound)

  • Human liver microsomes

  • CYP2E1-specific substrate (e.g., chlorzoxazone)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • Positive control inhibitor (e.g., 4-methylpyrazole)

  • 96-well plates

  • Incubator

  • LC-MS/MS for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test substance, positive control, and substrate.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and the test substance at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the CYP2E1 substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test substance and determine the IC50 value.

Glutathione S-Transferase (GST) Conjugation Assay

Objective: To determine if a test substance undergoes conjugation with glutathione, a key detoxification pathway.

Materials:

  • Test substance (this compound)

  • Liver S9 fraction (or purified GST)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the test substance, GSH, and CDNB in the appropriate buffer.

  • Reaction Mixture: In a cuvette or 96-well plate, combine the liver S9 fraction (or GST), phosphate buffer, and GSH.

  • Reaction Initiation: Initiate the reaction by adding CDNB.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The formation of the GSH-CDNB conjugate results in an increase in absorbance.

  • Data Analysis: Calculate the rate of reaction. A decrease in the rate in the presence of the test substance may indicate it is a substrate for GST. Direct measurement of the MeAN-GSH conjugate can be performed using LC-MS/MS for confirmation.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the analysis of this compound.

Metabolic Pathways of this compound MeAN This compound (MeAN) GSH_pathway Glutathione Conjugation MeAN->GSH_pathway Oxidative_pathway Oxidative Metabolism MeAN->Oxidative_pathway Conjugate S-(2-cyanopropyl)GSH GSH_pathway->Conjugate Epoxide Unstable Epoxide Intermediate Oxidative_pathway->Epoxide GSH GSH GSH->GSH_pathway GST GST GST->GSH_pathway CYP2E1 CYP2E1 CYP2E1->Oxidative_pathway Cyanide Cyanide (HCN) Epoxide->Cyanide NACPC N-acetyl-S-(2-cyanopropyl)cysteine Conjugate->NACPC Excretion Urinary Excretion NACPC->Excretion

Caption: Metabolic pathways of this compound.

General Workflow for In Vivo Acute Toxicity Study start Start acclimation Animal Acclimation (>= 5 days) start->acclimation fasting Fasting (Overnight) acclimation->fasting dosing Dose Administration (Single Dose) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy end End necropsy->end

Caption: Generalized workflow for an in vivo acute toxicity study.

References

A Guide to Inter-laboratory Comparison of Methacrylonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) of methacrylonitrile analysis. Due to the limited availability of public data from round-robin or proficiency testing studies specifically for this compound, this document outlines a generalized protocol, presents hypothetical data for illustrative purposes, and details common analytical methodologies. The principles and procedures described are based on established practices for inter-laboratory comparisons of other chemical compounds.[1][2]

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons are crucial for assessing the proficiency of laboratories in performing specific analyses.[1][2] They provide a means to compare results from different laboratories, thereby evaluating the reproducibility and accuracy of analytical methods. Key statistical measures used in these comparisons include the Z-score, which indicates how far a laboratory's result is from the consensus mean, and precision, which assesses the repeatability of measurements.[1]

Analytical Methodologies for this compound

The analysis of this compound, an unsaturated aliphatic nitrile, is commonly performed using gas chromatography (GC) coupled with mass spectrometry (MS).[3][4] Sample introduction techniques can vary, with two prevalent methods being:

  • Solid-Phase Microextraction (SPME) / GC-MS: This technique involves the extraction of this compound from the sample matrix onto a coated fiber, which is then thermally desorbed in the GC inlet. It is a solvent-free and sensitive method.[3]

  • Headspace / GC-MS: This method analyzes the vapor phase in equilibrium with the sample. It is particularly useful for volatile compounds like this compound in solid or liquid matrices.[4]

A standard test method for the analysis of the related compound, acrylonitrile, by gas chromatography is detailed in ASTM E1863.[5] This standard can serve as a reference for developing a detailed analytical procedure for this compound.

Hypothetical Inter-laboratory Comparison Study

This section outlines a fictional inter-laboratory comparison to demonstrate the process and data presentation.

Study Design and Samples

A central organizing body prepares two sets of samples (Sample A and Sample B) containing known, but undisclosed, concentrations of this compound in a common matrix (e.g., water or a surrogate biological fluid). These samples are distributed to a number of participating laboratories. Each laboratory is instructed to perform duplicate analyses on each sample and report their results.

Data Presentation: Hypothetical Results

The following tables summarize fictional quantitative data from this hypothetical study.

Table 1: Reported this compound Concentrations (in µg/L)

Laboratory IDSample A (Run 1)Sample A (Run 2)Mean (Sample A)Std Dev (Sample A)Sample B (Run 1)Sample B (Run 2)Mean (Sample B)Std Dev (Sample B)
Lab-0118.519.118.80.4248.247.647.90.42
Lab-0220.220.520.40.2151.150.550.80.42
Lab-0319.819.519.70.2149.549.949.70.28
Lab-0421.521.121.30.2853.053.853.40.57
Lab-0517.918.318.10.2846.547.146.80.42
Lab-0619.218.819.00.2848.849.449.10.42

Table 2: Performance Statistics (Z-Scores)

The assigned value (consensus mean) for Sample A is 19.5 µg/L with a standard deviation of 1.2 µg/L. For Sample B, the assigned value is 50.0 µg/L with a standard deviation of 2.5 µg/L.

Laboratory IDZ-Score (Sample A)Z-Score (Sample B)Performance Evaluation
Lab-01-0.58-0.84Satisfactory
Lab-020.750.32Satisfactory
Lab-030.17-0.12Satisfactory
Lab-041.501.36Satisfactory
Lab-05-1.17-1.28Satisfactory
Lab-06-0.42-0.36Satisfactory

Note: A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Experimental Protocols

The following are generalized experimental protocols for the two primary analytical methods. Participating laboratories in an ILC would be required to follow a standardized and more detailed version of one of these methods.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Sample Preparation: An aliquot of the sample is placed into a headspace vial. An internal standard is added. The vial is sealed.

  • Incubation: The vial is heated in the headspace autosampler at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC.

  • Gas Chromatography: The sample is separated on a suitable capillary column (e.g., a mid-polarity column). The oven temperature is programmed to elute this compound at a reproducible retention time.

  • Mass Spectrometry: The eluting compounds are detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
  • Sample Preparation: The sample is placed in a vial. An internal standard and salt (to improve extraction efficiency) may be added.

  • Extraction: The SPME fiber is exposed to the sample (either in the liquid or headspace) for a defined period under controlled agitation and temperature.

  • Desorption/Injection: The fiber is retracted and inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.

  • Gas Chromatography: As per the HS-GC-MS method.

  • Mass Spectrometry: As per the HS-GC-MS method.

  • Quantification: As per the HS-GC-MS method.

Visualizations

Workflow for Inter-laboratory Comparison

G cluster_organizer Organizing Body cluster_labs Participating Laboratories prep Sample Preparation (Spiking & Homogenization) dist Sample Distribution prep->dist collect Data Collection dist->collect receive Receive Samples dist->receive stats Statistical Analysis collect->stats report Report Generation stats->report analyze Sample Analysis receive->analyze submit Submit Results analyze->submit submit->collect

Caption: Workflow of a typical inter-laboratory comparison study.

General Analytical Workflow for this compound

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Analysis cluster_data Data Processing sample Sample Aliquoting is Internal Standard Addition sample->is hs Headspace Incubation is->hs spme SPME Extraction is->spme gc Gas Chromatography hs->gc spme->gc ms Mass Spectrometry gc->ms quant Quantification ms->quant review Data Review quant->review

References

Safety Operating Guide

Safe Disposal of Methacrylonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of methacrylonitrile in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.

Immediate Safety and Handling Precautions

This compound is a highly flammable and toxic substance that requires careful handling.[1][2][3] Adherence to safety protocols is critical to prevent exposure and accidents.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and protective clothing.[1] In case of insufficient ventilation, a NIOSH/MSHA-approved respirator is necessary.[1]

  • Ignition Sources : Keep this compound away from heat, sparks, open flames, and other sources of ignition.[1][4][5] Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[1][5][6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5] Refrigeration is recommended.[1] The storage area should be locked and accessible only to authorized personnel.[4]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]

Spill and Emergency Procedures

Immediate and appropriate response to a this compound spill is crucial to mitigate hazards.

Small Spills
  • Evacuate and Isolate : Evacuate non-essential personnel from the immediate area.[2]

  • Eliminate Ignition Sources : Remove all potential sources of ignition.[2][6]

  • Contain and Absorb : Absorb the spill using an inert material such as vermiculite, sand, or earth.[1][6]

  • Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[6]

  • Decontaminate : Clean the affected area thoroughly.[4]

Large Spills
  • Evacuate : Immediately evacuate the area.[2]

  • Alert Authorities : Contact your institution's environmental health and safety (EHS) office or emergency response team.

  • Containment : If it can be done without risk, stop the leak. Dike the area far ahead of the spill to prevent it from spreading.[6]

  • Vapor Suppression : A vapor-suppressing foam may be used to reduce the inhalation hazard.[6]

  • Prevention : Prevent the spill from entering drains, sewers, or waterways.[6]

First Aid Measures
  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) or oxygen. Seek immediate medical attention. Severe inhalation exposure should be treated like cyanide poisoning.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[1][2] Seek medical attention.[1]

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Get immediate medical attention.[1]

  • Ingestion : If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

This compound Disposal Protocol

Waste containing this compound is classified as hazardous and must be disposed of according to strict regulations.

Step 1: Waste Classification

Chemical waste generators are responsible for correctly classifying their waste.[1] this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][7] Consult US EPA guidelines in 40 CFR Part 261.3 for detailed classification information.[1][3]

Step 2: Waste Collection and Storage
  • Use Original Containers : Whenever possible, leave the chemical waste in its original container.[4]

  • No Mixing : Do not mix this compound waste with other chemical waste streams.[4]

  • Labeling : Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. Keep containers tightly closed.

Step 3: Arranging for Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Licensed Disposal : The waste must be disposed of through a licensed hazardous waste disposal company.[7] It will be sent to an approved waste disposal plant.[4]

  • Container Disposal : Handle empty or uncleaned containers as you would the product itself.[4] They retain hazardous residue and must be disposed of through the same hazardous waste channels.[1][7]

  • Prohibition : Never dispose of this compound by flushing it down the drain or into the environment.[4][7]

Quantitative Data and Classifications

The following table summarizes key quantitative and classification data for this compound.

IdentifierValueSource
UN Number 3079[4]
Hazard Class 6.1 (Toxic), Subsidiary Risk 3 (Flammable)[2][4]
Packing Group I[2][4]
RCRA Waste No. U152 (Ignitable waste, Toxic waste)[1][7]
Reportable Quantity (RQ) 1000 lbs[4]

This compound Disposal Workflow

The diagram below illustrates the procedural flow for the proper disposal of this compound, from waste generation to final disposal, including spill response actions.

MethacrylonitrileDisposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Protocol handling Handle this compound (Under Fume Hood, with PPE) waste_gen Generate Waste (e.g., unused chemical, contaminated items) handling->waste_gen spill Accidental Spill Occurs handling->spill classify Classify as RCRA U152 Hazardous Waste waste_gen->classify spill_small Small Spill: Absorb with inert material spill->spill_small Small spill_large Large Spill: Evacuate & Call EHS spill->spill_large Large spill_collect Collect absorbed material in sealed container spill_small->spill_collect spill_collect->classify collect Collect in labeled, sealed container classify->collect store Store in Satellite Accumulation Area collect->store pickup Schedule Pickup with EHS store->pickup dispose Transport to Approved Waste Disposal Facility pickup->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling Methacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Handling methacrylonitrile requires stringent safety protocols due to its high toxicity, flammability, and potential for violent polymerization. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal. Adherence to these guidelines is critical to mitigate the risks of inhalation, skin contact, and accidental release.

Hazard Overview

This compound is a flammable liquid and vapor that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2][3] It causes severe irritation to the eyes, skin, and respiratory tract and may lead to skin sensitization, an allergic reaction upon re-exposure.[1][2][3] The substance can polymerize violently when exposed to heat, light, acids, or bases, creating a fire and explosion hazard.[4][5] In case of fire, poisonous gases, including hydrogen cyanide and nitrogen oxides, are produced.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Quantitative Data Summary for PPE Selection
Protection Type Specification Purpose & Guidelines
Respiratory Protection NIOSH/MSHA-approved Supplied-Air Respirator (SAR) with a full facepiece, operated in a pressure-demand or other positive-pressure mode.[4]Required for any potential exposure exceeding the occupational exposure limit (OEL) of 1 ppm.[4][6] Air-purifying respirators may be permissible for concentrations up to 10 times the OEL, but a positive-pressure air-supplied respirator is necessary for uncontrolled releases or unknown concentrations.[2] A Self-Contained Breathing Apparatus (SCBA) is required for emergency situations.[2][7]
Hand Protection Chemical-resistant gloves .Consult the glove manufacturer's specific permeability and breakthrough time data for this compound.[2] Gloves must be replaced immediately if any sign of degradation or chemical breakthrough is observed.[3]
Eye & Face Protection Indirect-vent, impact and splash-resistant goggles .[4]Must be worn when working with liquid this compound.[4]
Face shield .A face shield must be worn in combination with goggles to provide maximum protection against splashes of this highly irritating and toxic substance.[4]
Skin & Body Protection Appropriate chemical-resistant clothing .[7]A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or full-body suit is necessary to prevent skin contact.[1][8] Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[4]

Operational Plan: Handling and Disposal

Safe handling extends beyond PPE and requires strict adherence to engineering controls and procedural protocols.

Step 1: Preparation and Engineering Controls
  • Training : Ensure all personnel are trained on the hazards, handling, storage, and emergency procedures for this compound before beginning work.[4]

  • Ventilation : All handling of this compound must be conducted inside a certified chemical fume hood or a similar system with local exhaust ventilation to maintain airborne levels below exposure limits.[2][4] Ventilation systems should be explosion-proof.[7]

  • Emergency Equipment : Verify that a safety shower, eyewash station, and a cyanide antidote kit are immediately accessible and in proper working order.[4][6] Personnel must be trained in their use.[4]

  • Ignition Source Control : Eliminate all ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[2][4] Use only non-sparking tools and ensure all metal containers are properly grounded and bonded during transfer.[4]

Step 2: Chemical Handling Protocol
  • Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the handling area.

  • Handling : Handle and open containers with care.[2] Use automated pumping systems where possible to transfer the liquid from storage to process containers.[4]

  • Post-Handling : After handling, wash hands and any potentially exposed skin areas thoroughly.[4] Routinely wash work clothing and protective equipment to remove contaminants.[7]

Step 3: Storage Plan
  • Location : Store in a cool, dry, well-ventilated, and fireproof area, away from heat and light.[4][5][9] A designated, locked storage area is recommended.[6][9]

  • Container : Keep containers tightly closed when not in use.[4][9]

  • Incompatibilities : Store separately from incompatible materials such as oxidizing agents (perchlorates, peroxides), strong acids (hydrochloric, sulfuric), strong bases (sodium hydroxide), and reducing agents.[4] It must also be stored away from food and feedstuffs.[5]

  • Stabilization : Ensure the this compound is stabilized, as unstabilized material can polymerize.[5]

Step 4: Spill and Emergency Response
  • Evacuation : In case of a spill, immediately evacuate the danger area.[5]

  • Control : Remove all ignition sources.[5][10]

  • Containment : Stop the leak if it can be done without risk. Absorb the spill with inert, non-combustible material like sand or earth.[5][10]

  • Cleanup : Use clean, non-sparking tools to collect the absorbed material and place it into sealable, properly labeled containers for disposal.[5][10]

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with large amounts of water for at least 15-20 minutes.[2][4] Seek immediate medical attention.[4]

    • Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the eyelids.[4] Seek immediate medical attention.[4]

    • Inhalation : Move the victim to fresh air. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

Step 5: Disposal Plan
  • Waste Collection : Collect all this compound waste, including contaminated materials, in designated, sealed, and clearly labeled containers.

  • Professional Disposal : Do not empty into drains.[2] All waste must be disposed of by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[8][9]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Methacrylonitrile_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_storage_disposal 3. Post-Handling cluster_emergency Emergency / Spill A Risk Assessment & Personnel Training B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble Required PPE B->C D Eliminate Ignition Sources C->D E Don PPE D->E F Handle Chemical in Fume Hood E->F G Securely Close Container F->G M Evacuate & Alert F->M Spill Occurs H Doff & Clean PPE G->H I Personal Decontamination (Wash Hands) H->I J Store in Cool, Ventilated, Secure Location I->J K Segregate Waste in Labeled, Sealed Containers J->K L Arrange Professional Waste Disposal K->L N Use Emergency Equipment (SCBA, Shower) M->N O Contain & Clean Spill N->O P Dispose of Contaminated Material as Hazardous Waste O->P

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.